molecular formula C23H32O3 B1671313 Estradiol Valerate CAS No. 979-32-8

Estradiol Valerate

Cat. No.: B1671313
CAS No.: 979-32-8
M. Wt: 356.5 g/mol
InChI Key: RSEPBGGWRJCQGY-RBRWEJTLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estradiol valerate (CAS 979-32-8) is a synthetic ester of the endogenous estrogen, 17β-estradiol, and acts as a prodrug that is cleaved in vivo to release estradiol and valeric acid . As a prodrug, this compound offers improved oral bioavailability and a longer duration of action compared to native estradiol, making it a valuable compound in pharmacokinetic and pharmacodynamic studies . Its mechanism of action is mediated through the agonism of estrogen receptors (ERα and ERβ), leading to the modulation of gene transcription in various tissues . In neuroscience research, supraphysiological doses of this compound are utilized to model neuroendocrine conditions and study its effects on the dopaminergic and opioid systems in the brain, providing insights into neuropsychiatric disorders . The compound is also a key agent in endocrinology research for studying hormone replacement therapies, the regulation of the menstrual cycle, and as a component in combined oral contraceptives . Furthermore, it is used in oncology research for exploring palliative treatments for advanced prostate cancer . Researchers value this compound for its application in investigating estrogenic effects on bone metabolism, cardiovascular tissues, and other physiological systems influenced by steroid hormones. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEPBGGWRJCQGY-RBRWEJTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023004
Record name Estradiol valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

979-32-8
Record name Estradiol valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=979-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol valerate [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol valerate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13956
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name estradiol valerate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Estradiol valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estradiol valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKG364O896
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Estradiol Valerate mechanism of action in vivo

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vivo Mechanism of Action of Estradiol Valerate

Introduction

This compound (EV) is a synthetic esterified prodrug of 17β-estradiol, the most potent endogenous human estrogen.[1][2][3] It is utilized extensively in clinical medicine for hormone replacement therapy in menopausal women, treatment of hypoestrogenism, and as a component of hormonal contraceptives and feminizing hormone therapy.[1][2] Its therapeutic efficacy is predicated on its in vivo biotransformation to 17β-estradiol, which then exerts a wide range of physiological effects by binding to estrogen receptors. This document provides a comprehensive technical overview of the pharmacokinetics, pharmacodynamics, and underlying molecular mechanisms of this compound in vivo, intended for researchers and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of this compound is fundamentally determined by its route of administration, which dictates its absorption, metabolic fate, and bioavailability. As a prodrug, EV itself is inactive; its clinical activity is entirely dependent on its conversion to 17β-estradiol.

Absorption and Metabolic Activation

Following administration, this compound is completely cleaved by esterase enzymes present in the blood, liver, and other tissues into its active component, 17β-estradiol, and valeric acid. This hydrolysis is a rapid and efficient process.

Oral administration subjects EV to significant first-pass metabolism in the intestinal mucosa and liver. This leads to a substantial conversion of the released estradiol into estrone, a less potent estrogen, and their subsequent conjugation into sulfates and glucuronides. In contrast, intramuscular (IM) injection creates an oily depot from which the EV is slowly absorbed, bypassing first-pass metabolism and resulting in a more sustained release of estradiol and a higher ratio of estradiol to estrone in circulation.

G EV This compound Enzymes Serum and Hepatic Esterases EV->Enzymes Hydrolysis E2 17β-Estradiol (Active Hormone) Enzymes->E2 VA Valeric Acid Enzymes->VA

Caption: Metabolic activation of this compound (EV) in vivo.
Distribution and Elimination

Once released, estradiol is widely distributed throughout the body and binds extensively to serum proteins, primarily sex hormone-binding globulin (SHBG) (~38%) and albumin (~60%), with only about 2% remaining unbound or "free". The distribution is similar to that of endogenous estrogen, with higher concentrations in target organs rich in estrogen receptors. Estradiol and its metabolites, such as estrone and estriol, undergo enterohepatic recirculation and are ultimately excreted, mainly in the urine, as glucuronide and sulfate conjugates.

Quantitative Pharmacokinetic Data

The route of administration profoundly impacts key pharmacokinetic parameters. Oral administration results in lower estradiol bioavailability (around 3-5%) and rapid metabolism, while intramuscular injection provides sustained levels over a longer period.

ParameterOral Administration (Single Dose)Intramuscular Administration (Single Dose)
Dose 1-4 mg5 mg
Cmax (Estradiol) 30.79 pg/mL (2 mg dose) 39.8 - 42.9 pg/mL (4 mg dose)~667 pg/mL
Tmax (Estradiol) ~8 hours (2 mg dose) 8.2 - 10.0 hours (4 mg dose)~2 days
Terminal Half-Life (Estradiol) 13 - 20 hours4 - 5 days
Key Metabolites High levels of estrone and conjugated metabolitesLower estrone-to-estradiol ratio compared to oral
Duration of Action Requires daily dosing7-8 days

Table 1: Comparative summary of key pharmacokinetic parameters for this compound via oral and intramuscular routes. Data compiled from multiple studies.

Pharmacodynamics

The physiological effects of this compound are mediated by its active metabolite, 17β-estradiol, through its interaction with two primary estrogen receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). These receptors are expressed in varying proportions in different tissues, including the reproductive tract, bone, brain, and cardiovascular system, leading to a wide array of biological responses.

Receptor Binding Affinity

17β-estradiol binds with high affinity to both ERα and ERβ, acting as a potent agonist. The equilibrium dissociation constant (Kd) quantifies this binding affinity, with lower values indicating a stronger interaction.

Receptor SubtypeLigandBinding Affinity (Kd)
Human ERα 17β-Estradiol~0.1 nM
Human ERα (isoform ER66) 17β-Estradiol~68.8 pM
Human ERα (isoform ER46) 17β-Estradiol~60.7 pM
Rat ERβ 17β-Estradiol~0.4 nM

Table 2: Binding affinities of 17β-Estradiol to Estrogen Receptor subtypes.

Genomic Signaling Pathway (Classical Pathway)

The genomic pathway mediates the long-term effects of estradiol on gene expression. This pathway involves the diffusion of estradiol across the cell membrane to bind with ERs located primarily in the cytoplasm and/or nucleus. Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins, dimerize, and translocate into the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate transcription.

G Genomic Estrogen Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus E2 17β-Estradiol ER_HSP Inactive ER-HSP Complex E2->ER_HSP ER Estrogen Receptor (ERα/ERβ) ER_E2_dimer Activated ER Dimer ER->ER_E2_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_E2_dimer->ERE Nuclear Translocation & DNA Binding CoReg Co-regulators (Co-activators/ Co-repressors) ERE->CoReg Recruitment Gene Target Gene CoReg->Gene Modulation mRNA mRNA Gene->mRNA Transcription

Caption: The classical genomic signaling pathway of 17β-estradiol.
Non-Genomic Signaling Pathway (Rapid Pathway)

Estradiol can also elicit rapid cellular responses through non-genomic pathways initiated at the cell membrane. This involves a subpopulation of ERs (mERs) located at the plasma membrane, often within caveolae, as well as G-protein coupled estrogen receptors (GPER). Ligand binding to these receptors activates various intracellular protein kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways. These signaling events can lead to rapid changes in cellular function (e.g., modulation of ion channels, activation of eNOS) and can also indirectly influence gene expression by phosphorylating transcription factors, a process known as non-genomic-to-genomic signaling.

G Non-Genomic Estrogen Signaling Pathway E2 17β-Estradiol mER Membrane ER (mER / GPER) E2->mER Binding GP G-Proteins mER->GP Activation AC Adenylyl Cyclase GP->AC PLC Phospholipase C GP->PLC MAPK MAPK/ERK Cascade AC->MAPK Second Messengers PI3K PI3K/Akt Cascade AC->PI3K Second Messengers PLC->MAPK Second Messengers PLC->PI3K Second Messengers TF Transcription Factors MAPK->TF Response Rapid Cellular Responses (e.g., eNOS activation) MAPK->Response PI3K->TF PI3K->Response Gene Gene Expression (Non-Genomic to Genomic) TF->Gene

Caption: Membrane-initiated non-genomic signaling by 17β-estradiol.

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on robust analytical and biological assays. The following are foundational protocols used in its study.

Protocol: Quantification of Serum Estradiol via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying low concentrations of steroid hormones like estradiol in biological matrices.

  • 1. Sample Preparation:

    • A small volume of serum or plasma (e.g., 100-200 µL) is used.

    • Isotopically labeled internal standards (e.g., d8-corticosterone) are added to the sample for accurate quantification.

    • Protein Precipitation: Proteins are precipitated by adding a solvent like methanol to the serum, followed by vortexing and centrifugation.

    • Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE): The supernatant is subjected to extraction using an organic solvent (e.g., dichloromethane, ethyl acetate/hexane) to isolate the steroids from the aqueous phase.

  • 2. Derivatization (Optional but common for sensitivity):

    • To enhance ionization efficiency and sensitivity for estradiol, the extracted sample may be derivatized (e.g., using isonicotinoyl chloride). The sample is then dried under nitrogen and reconstituted in the mobile phase.

  • 3. Chromatographic Separation:

    • The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.

    • Separation is typically achieved on a reverse-phase column (e.g., C18 or PFP) using a gradient elution with mobile phases such as methanol and water with 0.1% formic acid.

  • 4. Mass Spectrometric Detection:

    • The eluent from the HPLC is directed into a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions for estradiol and its internal standard are monitored, providing high specificity and sensitivity. The lower limits of quantification can reach as low as 0.005 ng/mL.

  • 5. Data Analysis:

    • The concentration of estradiol is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol: Mouse Uterotrophic Bioassay

The uterotrophic bioassay is a classical in vivo method for assessing the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight.

  • 1. Animal Model:

    • Immature (e.g., 21-day-old) or ovariectomized adult female rats or mice are used. This ensures low endogenous estrogen levels, minimizing baseline uterine weight and maximizing the response range.

  • 2. Dosing and Administration:

    • Animals are divided into groups: vehicle control, positive control (e.g., ethinyl estradiol), and test compound groups (at various dose levels).

    • The test substance (e.g., this compound) is administered daily for a minimum of 3 to 7 consecutive days via oral gavage or subcutaneous injection.

  • 3. Endpoint Measurement:

    • Approximately 24 hours after the final dose, the animals are euthanized.

    • The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (both wet and blotted weight).

  • 4. Data Analysis:

    • The mean uterine weight of each treatment group is compared to the vehicle control group.

    • A statistically significant increase in uterine weight indicates estrogenic activity. The assay can detect dose-responsive uterine enlargement.

  • 5. Histological Confirmation (Optional):

    • Uterine tissues can be fixed in formalin for histological examination to confirm proliferative effects on the endometrium and myometrium.

Conclusion

The in vivo mechanism of action of this compound is a multi-step process initiated by its conversion to 17β-estradiol. The subsequent actions of estradiol are complex, governed by the route of administration, which dictates its pharmacokinetic profile, and its activation of both slow-acting genomic and rapid non-genomic signaling pathways through ERα and ERβ. A thorough understanding of these mechanisms, supported by robust quantitative and bioassay data, is critical for the continued development and optimization of estrogen-based therapies.

References

Estradiol Valerate as a Prodrug of 17β-Estradiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol valerate is a synthetic ester and prodrug of the natural estrogen, 17β-estradiol. Its esterification enhances the therapeutic profile of estradiol, particularly for oral and intramuscular administration, by improving bioavailability and providing a sustained release mechanism. This technical guide provides an in-depth overview of the core principles of this compound as a prodrug, including its conversion to the active 17β-estradiol, its pharmacokinetic profile across different administration routes, and the subsequent signaling pathways activated by 17β-estradiol. Detailed experimental protocols for the quantification of estradiol and its metabolites, assessment of receptor activation, and analysis of downstream signaling events are provided to support further research and development in this area.

Introduction

17β-estradiol, the most potent endogenous estrogen, plays a crucial role in a vast array of physiological processes. However, its therapeutic application is hampered by poor oral bioavailability due to extensive first-pass metabolism in the gut and liver.[1][2] To overcome this limitation, estradiol is often esterified, with this compound being a widely used formulation. This compound is a prodrug, meaning it is biologically inactive until it is metabolized in the body to its active form, 17β-estradiol.[3] This conversion is achieved through the enzymatic action of esterases, which cleave the valerate ester group.[4][5]

This guide will explore the fundamental aspects of this compound as a prodrug, focusing on the quantitative data that defines its pharmacokinetic behavior and the intricate signaling pathways it ultimately modulates through its conversion to 17β-estradiol.

Mechanism of Action: Conversion of this compound to 17β-Estradiol

The primary mechanism of action of this compound lies in its role as a prodrug. Following administration, it is hydrolyzed by esterases present in the blood and tissues, releasing 17β-estradiol and valeric acid. This enzymatic conversion is the rate-limiting step for the biological activity of this compound.

This compound This compound 17β-Estradiol 17β-Estradiol This compound->17β-Estradiol Hydrolysis Valeric Acid Valeric Acid This compound->Valeric Acid Hydrolysis Esterases Esterases Esterases->this compound

Prodrug Conversion of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is significantly influenced by the route of administration. Oral and intramuscular injections are the most common routes, each exhibiting distinct absorption, distribution, metabolism, and excretion characteristics.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of 17β-estradiol following the administration of this compound via oral and intramuscular routes.

Table 1: Pharmacokinetic Parameters of 17β-Estradiol after Oral Administration of this compound

Dose of this compoundCmax (pg/mL)Tmax (h)AUC (0-48h) (pg·h/mL)Terminal Elimination Half-Life (h)Reference
4 mg39.8 ± 17.78.2 ± 4.51006.6 ± 479.416.9 ± 6.0

Table 2: Pharmacokinetic Parameters of 17β-Estradiol after Intramuscular Administration of this compound

Dose of this compoundCmax (pg/mL)Tmax (days)Duration of Elevated Estradiol Levels (days)Reference
5 mg~667~2.47 - 8
10 mg543.5Not Reported10 - 14
20 mgNot ReportedNot Reported14 - 21

Signaling Pathways of 17β-Estradiol

Once converted from this compound, 17β-estradiol exerts its biological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. This interaction initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of 17β-estradiol to ERs in the cytoplasm or nucleus. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2_cyto 17β-Estradiol ER_cyto Estrogen Receptor (ER) E2_cyto->ER_cyto Binding E2_ER_complex E2-ER Complex ER_cyto->E2_ER_complex Dimerization Dimerization E2_ER_complex->Dimerization E2_ER_dimer E2-ER Dimer Dimerization->E2_ER_dimer ERE Estrogen Response Element (ERE) E2_ER_dimer->ERE Binding to DNA E2_ER_dimer->ERE Translocation Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Coactivators Coactivators Coactivators->ERE Corepressors Corepressors Corepressors->ERE

Genomic Signaling Pathway of 17β-Estradiol.
Non-Genomic Signaling Pathway

17β-estradiol can also initiate rapid, non-genomic signaling cascades by interacting with a subpopulation of ERs located at the plasma membrane. This leads to the activation of various protein kinase pathways, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways, which in turn can modulate cellular functions and cross-talk with the genomic pathway.

E2 17β-Estradiol mER Membrane ER (mER) E2->mER Binding GPER1 GPER1 E2->GPER1 Binding MAPK_Pathway MAPK/ERK Pathway mER->MAPK_Pathway Activation PI3K_Pathway PI3K/Akt Pathway mER->PI3K_Pathway Activation GPER1->MAPK_Pathway Activation Cellular_Response Rapid Cellular Responses MAPK_Pathway->Cellular_Response Genomic_Crosstalk Crosstalk with Genomic Pathway MAPK_Pathway->Genomic_Crosstalk PI3K_Pathway->Cellular_Response PI3K_Pathway->Genomic_Crosstalk

Non-Genomic Signaling Pathways of 17β-Estradiol.

Experimental Protocols

Quantification of this compound and 17β-Estradiol in Plasma by LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of this compound and 17β-estradiol in plasma samples.

Start Start Plasma_Sample Plasma Sample (+ Internal Standard) Start->Plasma_Sample LLE Liquid-Liquid Extraction (e.g., with MTBE) Plasma_Sample->LLE Evaporation Evaporation of Solvent LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification LC_MSMS->Quantification End End Quantification->End

LC-MS/MS Quantification Workflow.

Methodology:

  • Sample Preparation:

    • To 500 µL of plasma, add an internal standard (e.g., deuterated estradiol).

    • Perform liquid-liquid extraction with 2 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound, 17β-estradiol, and the internal standard.

In Vitro Hydrolysis of this compound

This protocol provides a framework for assessing the enzymatic hydrolysis of this compound in vitro.

Methodology:

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a source of esterase (e.g., porcine liver esterase or human plasma).

    • Initiate the reaction by adding a known concentration of this compound.

    • Incubate the reaction mixture at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

    • Analyze the samples by LC-MS/MS as described in Protocol 5.1 to quantify the remaining this compound and the formed 17β-estradiol.

Western Blot Analysis of Estrogen Signaling Pathway Activation

This protocol details the detection of phosphorylated (activated) kinases in the estrogen signaling pathway.

Methodology:

  • Cell Culture and Treatment:

    • Culture estrogen-responsive cells (e.g., MCF-7 breast cancer cells) in phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.

    • Treat cells with 17β-estradiol (e.g., 10 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total form of the protein as a loading control.

Estrogen Receptor Activity Reporter Gene Assay

This protocol describes a method to quantify the transcriptional activity of estrogen receptors.

Methodology:

  • Cell Culture and Transfection:

    • Co-transfect cells (e.g., HEK293T) with an expression vector for ERα or ERβ, a reporter plasmid containing an ERE-driven luciferase gene, and a control plasmid expressing Renilla luciferase (for normalization).

  • Cell Treatment and Lysis:

    • Treat the transfected cells with various concentrations of 17β-estradiol or test compounds for 24 hours.

    • Lyse the cells using a passive lysis buffer.

  • Luciferase Assay:

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

Conclusion

This compound serves as an effective prodrug for 17β-estradiol, overcoming the limitations of its oral administration and providing a sustained-release profile for intramuscular injection. Understanding its pharmacokinetic properties and the subsequent activation of genomic and non-genomic estrogen signaling pathways is crucial for the development and optimization of estrogen-based therapies. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the nuanced mechanisms of this compound and its therapeutic applications.

References

An In-depth Technical Guide to Estradiol Valerate: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Estradiol Valerate, a widely used synthetic estrogen. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences. This document details a common synthetic route, outlines key chemical and physical characteristics, and describes the relevant signaling pathways of its active metabolite, estradiol.

Chemical Properties of this compound

This compound is the 17-pentanoyl ester of the natural estrogen, 17β-estradiol. The addition of the valerate ester group increases the lipophilicity of the molecule, allowing for a slower release and longer duration of action when administered. It acts as a prodrug, being rapidly cleaved by esterases in the body to release 17β-estradiol and valeric acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
Molecular Formula C₂₃H₃₂O₃
Molecular Weight 356.5 g/mol
Melting Point 144 °C
Boiling Point 486.2 °C at 760 mmHg
Appearance White to creamy-white crystalline powder
Solubility Practically insoluble in water, soluble in alcohol.
LogP 5.35
Spectral Data

The following tables summarize the characteristic spectral data for this compound, crucial for its identification and characterization.

¹H NMR Spectral Data (Typical Values)

Chemical Shift (δ) ppmMultiplicityAssignment
~7.20dAromatic H
~6.70-6.80mAromatic H
~4.60tH-17
~2.20-2.40mEster methylene (-CH₂-COO)
~0.80-1.00mMethyl and methylene groups of steroid backbone and valerate chain
~0.78sC-18 methyl

¹³C NMR Spectral Data (Typical Values)

Chemical Shift (δ) ppmAssignment
~173Ester carbonyl (C=O)
~155Aromatic C-3
~138Aromatic C-5
~132Aromatic C-10
~126Aromatic C-1
~115Aromatic C-2
~112Aromatic C-4
~82C-17
~49C-13
~43C-14
~38C-9
~36C-8
~34Ester methylene (-CH₂-COO)
~29C-6
~27C-11, Valerate methylene
~26C-15, Valerate methylene
~23C-16, Valerate methylene
~22Valerate methyl (-CH₃)
~13C-18

FTIR Spectral Data

Wavenumber (cm⁻¹)VibrationFunctional GroupReferences
~3400 (broad)O-H stretchPhenolic hydroxyl
~2930C-H stretchAliphatic
~1730C=O stretchEster carbonyl
~1610, 1500C=C stretchAromatic ring
1115, 1200, 1415Valerate chain modes

Mass Spectrometry Data

m/zInterpretationReferences
356[M]⁺ (Molecular ion)
255[M - C₅H₉O₂]⁺ (Loss of valerate group)
101[C₅H₉O₂]⁺ (Valerate group fragment)

Synthesis of this compound

The most common method for the synthesis of this compound is the esterification of the 17β-hydroxyl group of estradiol with valeric acid or a derivative thereof, such as valeric anhydride or valeryl chloride. A detailed experimental protocol based on a patented method is provided below.

Experimental Protocol: Synthesis and Purification

Materials:

  • Estradiol

  • n-Valeric anhydride

  • Pyridine

  • Ethyl acetate

  • Hydrochloric acid

  • Sodium bicarbonate

  • Methanol

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve Estradiol in pyridine.

  • Esterification: To this solution, add n-valeric anhydride. Heat the reaction mixture to 75-80 °C for approximately 2 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water, followed by a 1:1 mixture of hydrochloric acid and water to neutralize the pyridine.

    • Extract the product into ethyl acetate.

    • Wash the organic layer sequentially with water and a 6% sodium bicarbonate solution to remove any remaining acid.

  • Isolation of Crude Product: Concentrate the organic layer under reduced pressure to obtain the crude Estradiol Divalerate as an oil.

  • Selective Hydrolysis (Conversion to this compound): The crude divalerate can be selectively hydrolyzed to the 17-monoester. A common method involves treatment with a mild base, such as potassium carbonate in methanol.

  • Purification by Crystallization:

    • Dissolve the crude this compound in a minimal amount of hot methanol.

    • Gradually add water until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

    • Collect the crystalline product by filtration, wash with a cold methanol/water mixture, and dry under vacuum.

Analytical Validation of Synthesis

To ensure the purity and identity of the synthesized this compound, a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), should be employed. The validation should be performed according to ICH Q2(R1) guidelines.

HPLC Method for Purity Determination:

  • Column: A C18 reversed-phase column is commonly used (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically employed.

  • Detection: UV detection at approximately 220 nm or 280 nm.

  • Validation Parameters:

    • Specificity: The ability to assess the analyte in the presence of impurities and degradation products.

    • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Signaling Pathways of Estradiol

Upon administration, this compound is hydrolyzed to 17β-estradiol, which then exerts its physiological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. Estradiol signaling can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of estradiol to ERs located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The estradiol-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process typically occurs over hours to days.

Genomic_Estradiol_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ERα / ERβ) Estradiol->ER Binds CellMembrane Cell Membrane Cytoplasm Cytoplasm NuclearMembrane Nuclear Membrane ER_HSP_Complex ER-HSP Complex ER->ER_HSP_Complex Binding Dimerized_ER Dimerized Estradiol-ER Complex ER->Dimerized_ER Dimerization HSP Heat Shock Proteins (HSP) HSP->ER_HSP_Complex ER_HSP_Complex->ER Dissociation ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Binds to Nucleus Nucleus Gene Target Gene mRNA mRNA ERE->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation CellularResponse Cellular Response Protein->CellularResponse

Genomic Estradiol Signaling Pathway
Non-Genomic Signaling Pathway

Estradiol can also elicit rapid cellular responses through non-genomic pathways. This involves the activation of membrane-associated estrogen receptors (mERs), which can be isoforms of the nuclear receptors or G-protein coupled estrogen receptors (GPER). Activation of these receptors triggers intracellular signaling cascades, such as the activation of protein kinases like MAPK and PI3K, leading to rapid changes in cellular function. These effects occur within seconds to minutes.

NonGenomic_Estradiol_Signaling cluster_membrane Cell Membrane Estradiol Estradiol mER Membrane Estrogen Receptor (mER/GPER) Estradiol->mER Binds CellMembrane Cell Membrane G_Protein G-Protein mER->G_Protein Activates MAPK_Cascade MAPK Cascade (e.g., ERK) mER->MAPK_Cascade Activates PI3K_Cascade PI3K/Akt Cascade mER->PI3K_Cascade Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream MAPK_Cascade->Downstream PI3K_Cascade->Downstream RapidResponse Rapid Cellular Response Downstream->RapidResponse

Non-Genomic Estradiol Signaling Pathway
Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start Reactants Estradiol + n-Valeric Anhydride + Pyridine Start->Reactants Reaction Esterification (75-80 °C, 2h) Reactants->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Crude Crude Estradiol Divalerate Workup->Crude Hydrolysis Selective Hydrolysis Crude->Hydrolysis Crude_EV Crude Estradiol Valerate Hydrolysis->Crude_EV Purification Crystallization (Methanol/Water) Crude_EV->Purification Pure_EV Pure Crystalline This compound Purification->Pure_EV Analysis Analytical Validation (HPLC, NMR, IR, MS) Pure_EV->Analysis End End Analysis->End

This compound Synthesis Workflow

The Biological Activity of Estradiol Valerate on Estrogen Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol Valerate (EV) is a synthetic ester and prodrug of 17β-estradiol, the most potent endogenous human estrogen. This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its interaction with estrogen receptors (ERα and ERβ). It details the mechanism of action, from the enzymatic conversion of the prodrug to its active form, to the subsequent receptor binding, activation, and downstream signaling cascades. This document furnishes detailed protocols for key in vitro assays used to characterize estrogenic compounds, presents available quantitative data on receptor binding and functional potency, and utilizes visualizations to elucidate complex biological pathways and experimental workflows.

Introduction

This compound is widely utilized in hormone replacement therapy and other clinical applications requiring estrogen supplementation. Its efficacy is predicated on its biotransformation to 17β-estradiol, which then exerts its physiological effects by binding to and activating estrogen receptors. Understanding the nuances of this process, from pharmacokinetics to receptor-level interactions, is critical for research and drug development. This guide serves as a comprehensive resource, consolidating the core principles of this compound's biological activity.

Mechanism of Action

This compound itself is a biologically inactive molecule with a very low affinity for estrogen receptors. Its therapeutic effect is entirely dependent on its in vivo hydrolysis by esterases, primarily in the liver and blood, to yield 17β-estradiol and valeric acid.[1] 17β-estradiol is the active compound that functions as an agonist for both estrogen receptor subtypes, ERα and ERβ.[2]

The binding of 17β-estradiol to these receptors initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical, or genomic, pathway involves the binding of 17β-estradiol to estrogen receptors located predominantly in the cytoplasm and/or nucleus. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins, receptor dimerization (forming ERα/ERα or ERβ/ERβ homodimers, or ERα/ERβ heterodimers), and translocation into the nucleus.[3] Within the nucleus, the estradiol-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[4] This interaction recruits a complex of co-activator or co-repressor proteins, ultimately modulating the transcription of these genes and leading to the synthesis of new proteins that elicit a physiological response.

Non-Genomic Signaling Pathway

In addition to the genomic pathway, a subpopulation of estrogen receptors is localized to the plasma membrane. Binding of 17β-estradiol to these membrane-associated ERs can initiate rapid, non-genomic signaling cascades. These pathways involve the activation of various protein kinases, such as mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K), leading to downstream cellular effects that are independent of gene transcription.[2]

Quantitative Data on Receptor Binding and Potency

Direct quantitative data on the binding affinity (Ki) and functional potency (IC50, EC50) of this compound for ERα and ERβ are scarce in the scientific literature. This is because EV is a transient prodrug, and its direct interaction with the receptors is considered negligible in a physiological context. The focus of quantitative analysis is almost exclusively on its active metabolite, 17β-estradiol.

The following tables summarize the available quantitative data for 17β-estradiol's interaction with estrogen receptors.

Table 1: Binding Affinity of 17β-Estradiol for Estrogen Receptors

LigandReceptor SubtypeBinding Affinity (Ki)Notes
17β-EstradiolERα~0.11 - 0.38 nMHigh affinity binding.
17β-EstradiolERβ~0.12 - 0.14 nMHigh affinity binding, comparable to ERα.

Table 2: Functional Potency of 17β-Estradiol in In Vitro Assays

Assay TypeCell LineEndpointReceptor Subtype(s)EC50 / IC50
Reporter Gene AssayT47DLuciferase InductionERα, ERβ~3.4 x 10⁻¹⁰ M (EC50)
Cell ProliferationMCF-7Cell GrowthERα~1.5 x 10⁻¹² M (EC50)
Reporter Gene AssayHEK293Luciferase InductionERα~1.5 nM (EC50)
Reporter Gene AssayHEK293Luciferase InductionERβ~7.5 pM (EC50)

Experimental Protocols

The characterization of estrogenic compounds relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for three key experiments.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for estrogen receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Receptor Source: Rat uterine cytosol or purified recombinant human ERα or ERβ.

  • Radioligand: [³H]-17β-estradiol.

  • Test Compound: this compound and/or 17β-estradiol.

  • Assay Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, pH 7.4.

  • Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

  • Scintillation Cocktail.

Procedure:

  • Preparation of Rat Uterine Cytosol (if applicable):

    • Uteri are obtained from female rats ovariectomized 7-10 days prior to the experiment.

    • The tissue is homogenized in ice-cold assay buffer.

    • The homogenate is centrifuged to obtain the cytosol fraction (supernatant).

  • Assay Setup:

    • A series of dilutions of the unlabeled test compound and a standard (unlabeled 17β-estradiol) are prepared.

    • Assay tubes are prepared containing the receptor source, a fixed concentration of [³H]-17β-estradiol (typically 0.5-1.0 nM), and varying concentrations of the test compound or standard.

    • Tubes for determining non-specific binding contain the receptor, radioligand, and a 100-fold excess of unlabeled 17β-estradiol.

  • Incubation: The tubes are incubated at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes.

    • The tubes are centrifuged, and the supernatant containing the unbound ligand is discarded.

    • The HAP pellet is washed multiple times with cold assay buffer.

  • Quantification:

    • Ethanol is added to the HAP pellet to extract the bound radioligand.

    • The ethanol extract is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The relative binding affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Estrogen-Responsive Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate estrogen receptors, leading to the transcription of a reporter gene (luciferase).

Materials:

  • Cell Line: A human cell line (e.g., T47D, MCF-7, or HEK293) stably or transiently transfected with an estrogen-responsive reporter plasmid. This plasmid contains one or more EREs upstream of a minimal promoter driving the expression of the luciferase gene.

  • Cell Culture Medium: Appropriate medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

  • Test Compound: this compound and/or 17β-estradiol.

  • Luciferase Assay Reagent: Contains luciferin (the substrate for luciferase) and cell lysis components.

Procedure:

  • Cell Culture and Seeding:

    • Cells are cultured in steroid-free medium for several days prior to the assay.

    • Cells are seeded into 96-well or 384-well plates and allowed to attach overnight.

  • Compound Treatment:

    • A dilution series of the test compound and a positive control (17β-estradiol) are prepared.

    • The cell culture medium is replaced with medium containing the test compounds.

  • Incubation: The cells are incubated for 18-24 hours to allow for receptor activation, gene transcription, and luciferase protein expression.

  • Cell Lysis and Luciferase Measurement:

    • The luciferase assay reagent is added to each well, which lyses the cells and provides the luciferin substrate.

    • The plate is incubated at room temperature for a short period to allow the enzymatic reaction to stabilize.

    • The luminescence is measured using a luminometer.

  • Data Analysis:

    • The luminescence signal is normalized to a control (e.g., a co-transfected Renilla luciferase reporter or a cell viability assay).

    • Dose-response curves are generated, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.

MCF-7 Cell Proliferation Assay (E-Screen)

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which endogenously expresses ERα.

Materials:

  • Cell Line: MCF-7 human breast cancer cells.

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with charcoal-stripped fetal bovine serum.

  • Test Compound: this compound and/or 17β-estradiol.

  • Cell Staining Reagent: Crystal Violet or another suitable stain for quantifying cell number.

Procedure:

  • Cell Culture and Seeding:

    • MCF-7 cells are maintained in steroid-free medium.

    • Cells are seeded at a low density into 96-well plates and allowed to attach.

  • Compound Treatment:

    • The medium is replaced with fresh steroid-free medium containing a range of concentrations of the test compound or a positive control (17β-estradiol).

  • Incubation: The cells are incubated for 6-7 days to allow for cell proliferation.

  • Cell Fixation and Staining:

    • The medium is removed, and the cells are fixed with a solution such as glutaraldehyde or methanol.

    • The fixed cells are stained with Crystal Violet.

  • Quantification:

    • The excess stain is washed away, and the bound dye is solubilized.

    • The absorbance is measured using a microplate reader, which is proportional to the number of cells.

  • Data Analysis:

    • The proliferative effect of the test compound is calculated relative to the negative control (vehicle-treated cells).

    • Dose-response curves are generated, and the EC50 value is determined.

Visualizations of Pathways and Workflows

Signaling Pathways

Estradiol_Signaling cluster_Extracellular Extracellular Space cluster_Cell Target Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus EV This compound (EV) E2_out 17β-Estradiol (E2) EV->E2_out Hydrolysis E2_in E2 E2_out->E2_in Diffusion Esterases Esterases ER Estrogen Receptor (ER) (inactive, with HSP) E2_in->ER Binding E2_ER_complex E2-ER Complex Dimer Dimerized E2-ER Complex E2_ER_complex->Dimer Dimerization Dimer_nuc Dimerized E2-ER Complex Dimer->Dimer_nuc Nuclear Translocation ERE Estrogen Response Element (ERE) Dimer_nuc->ERE Binding Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Proteins New Proteins mRNA->Proteins Translation Response Cellular Response Proteins->Response

Caption: Genomic signaling pathway of this compound.

Experimental Workflows

Reporter_Gene_Assay_Workflow start Start culture_cells Culture reporter cell line in steroid-free medium start->culture_cells seed_plate Seed cells into multi-well plate culture_cells->seed_plate prepare_compounds Prepare serial dilutions of This compound/Estradiol seed_plate->prepare_compounds treat_cells Treat cells with compounds seed_plate->treat_cells prepare_compounds->treat_cells incubate Incubate for 18-24 hours treat_cells->incubate add_reagent Add luciferase assay reagent incubate->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data and determine EC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for an estrogen-responsive reporter gene assay.

Prodrug_Activation_Logic EV This compound (Prodrug) Esterase Esterase-mediated Hydrolysis EV->Esterase E2 17β-Estradiol (Active Drug) Esterase->E2 ER_Binding Binding to Estrogen Receptors E2->ER_Binding Biological_Activity Biological Activity ER_Binding->Biological_Activity

Caption: Logical relationship of this compound activation.

Conclusion

This compound serves as an effective prodrug, delivering the potent estrogen, 17β-estradiol, to target tissues. Its biological activity is mediated through the well-characterized genomic and non-genomic signaling pathways of estrogen receptors. The quantitative assessment of its efficacy, and that of other potential estrogenic compounds, is reliably achieved through a combination of in vitro assays, including receptor binding, reporter gene, and cell proliferation assays. This guide provides the foundational knowledge and detailed methodologies necessary for researchers and drug development professionals to investigate the biological activity of this compound and other modulators of the estrogen signaling pathway.

References

Estradiol Valerate and Its Impact on Bone Metabolism in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Postmenopausal osteoporosis is a significant health concern characterized by reduced bone mass and micro-architectural deterioration of skeletal tissue, leading to an increased risk of fracture.[1][2] The primary driver of this condition is the cessation of ovarian estrogen production.[2][3] To investigate the pathophysiology of postmenopausal osteoporosis and evaluate potential therapeutic agents, the ovariectomized (OVX) rat is the most widely accepted and utilized preclinical animal model.[4] This model effectively mimics the estrogen-deficient state and subsequent bone loss seen in postmenopausal women.

Estradiol Valerate (EV) is a synthetic prodrug of the natural estrogen, 17β-estradiol. Upon administration, it is hydrolyzed by esterases into 17β-estradiol, the most potent endogenous human estrogen. As a key component of hormone replacement therapy (HRT), understanding its efficacy and mechanism of action on bone is critical for drug development. This guide provides a technical overview of the effects of this compound on bone metabolism, drawing upon key findings from studies in ovariectomized animal models.

Experimental Protocols

The standard methodology for evaluating the skeletal effects of this compound involves the use of sexually mature female rats (e.g., Wistar or Sprague-Dawley strains) that undergo either a sham operation or a bilateral ovariectomy (OVX) to induce estrogen deficiency.

Typical Experimental Workflow:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week, with access to standard diet and water ad libitum.

  • Surgical Procedure: Rats undergo either a sham surgery or bilateral ovariectomy, typically under anesthesia with a ketamine/xylazine cocktail. Post-operative care includes analgesics to manage pain.

  • Establishment of Osteopenia: Following surgery, a period of 6 to 12 weeks is allowed to pass. During this time, the OVX animals experience significant bone loss and develop an osteopenic state comparable to early osteoporosis.

  • Treatment Period: Treatment is initiated after the osteopenic period. The this compound (O+EV) group typically receives the compound orally (e.g., 800 µg/kg/day) for a duration of 8 weeks or more. Control groups include the sham-operated group and an untreated OVX group.

    • Densitometry: Bone Mineral Density (BMD) of the femur and tibia is measured using techniques like peripheral quantitative computed tomography (pQCT) or dual-energy X-ray absorptiometry (DEXA).

    • Biomechanical Testing: The mechanical strength of bones (e.g., femur) is assessed by measuring parameters like maximal load and stiffness.

    • Serum/Urine Biomarkers: Blood and urine are collected to measure bone turnover markers. Common resorption markers include urinary deoxypyridinoline, while formation markers include serum alkaline phosphatase (ALP) and osteocalcin.

    • Histomorphometry: The tibia is processed for histological analysis to quantify changes in trabecular bone microarchitecture, including trabecular bone volume (TBV/BS), eroded surface (ES/BS), and bone formation rate (BFR/BS).

G cluster_analysis Endpoints acclimatization Animal Acclimatization (1-2 Weeks) surgery Surgical Intervention (Sham or Ovariectomy) acclimatization->surgery osteopenia Establishment of Osteopenia (6-12 Weeks) surgery->osteopenia treatment Treatment Period (8+ Weeks) osteopenia->treatment sham Sham Control ovx OVX Control (Vehicle) ev OVX + this compound analysis Terminal Analysis treatment->analysis densitometry Densitometry (pQCT, DEXA) analysis->densitometry biomechanics Biomechanical Testing analysis->biomechanics biomarkers Serum/Urine Biomarkers analysis->biomarkers histo Histomorphometry analysis->histo

Caption: Standard experimental workflow for OVX rat models.

Mechanism of Action

This compound exerts its protective effects on bone by influencing the balance between bone resorption by osteoclasts and bone formation by osteoblasts. The core mechanism is mediated through its active form, 17β-estradiol, which binds to estrogen receptors (ERα and ERβ) present on bone cells.

The OPG/RANKL/RANK Signaling Pathway:

The balance of bone remodeling is largely controlled by the OPG/RANKL/RANK signaling axis.

  • RANK Ligand (RANKL) is a cytokine expressed by osteoblasts and their precursors. It is essential for the differentiation, activation, and survival of osteoclasts.

  • RANK is the receptor for RANKL, expressed on the surface of osteoclast precursor cells.

  • Osteoprotegerin (OPG) is a decoy receptor, also secreted by osteoblasts, that binds to RANKL and prevents it from activating its receptor, RANK.

In an estrogen-deficient state (post-ovariectomy), the expression of RANKL increases while OPG expression decreases. This shifts the RANKL/OPG ratio in favor of RANKL, leading to increased osteoclastogenesis and excessive bone resorption.

Estradiol treatment reverses this effect. It suppresses bone resorption primarily by:

  • Upregulating OPG Production: Estradiol stimulates osteoblasts to produce more OPG.

  • Downregulating RANKL Expression: It inhibits the expression of RANKL by osteoblasts.

  • Promoting Osteoclast Apoptosis: Estrogen reduces the lifespan of osteoclasts, further decreasing their bone-resorbing capacity.

This modulation of the OPG/RANKL system is a key mechanism by which this compound prevents bone loss.

G cluster_osteo Osteoblast Regulation EV This compound (EV) E2 17β-Estradiol EV->E2 Hydrolysis ER Estrogen Receptor (ERα / ERβ) E2->ER Apoptosis Osteoclast Apoptosis E2->Apoptosis Promotes Osteoblast Osteoblast ER->Osteoblast Binds to RANKL RANKL OPG OPG (Decoy Receptor) Osteoblast->OPG Upregulates Osteoblast->RANKL Downregulates OPG->RANKL Blocks Binding PreOsteoclast Osteoclast Precursor RANK RANK (Receptor) RANKL->RANK Binds to Osteoclast Active Osteoclast PreOsteoclast->Osteoclast Differentiation & Activation BoneResorption Bone Resorption Osteoclast->BoneResorption Apoptosis->Osteoclast

Caption: Estradiol's mechanism on the OPG/RANKL pathway.

Quantitative Data Summary

Studies consistently demonstrate the potent effects of oral this compound in mitigating bone loss in OVX rats, with efficacy comparable to subcutaneously administered 17β-estradiol.

Table 1: Effects on Bone Mineral Density (BMD) and Volume Data synthesized from a study using 800 µg/kg/day oral EV for 8 weeks in OVX Wistar rats.

ParameterOVX Control (Untreated)OVX + this compound% Change vs. OVX Control
Trabecular BMDDecreasedSignificantly Increased+128.4%
Trabecular Bone Volume (TBV)DecreasedSignificantly Increased+119.7%

Table 2: Effects on Bone Histomorphometry Data synthesized from a study using 800 µg/kg/day oral EV for 8 weeks in OVX Wistar rats.

ParameterOVX Control (Untreated)OVX + this compoundEffect of EV
Eroded SurfaceHighLoweredAnti-resorptive
Mineral SurfaceHighLoweredReduced Turnover
Bone Formation RateHighLoweredReduced Turnover
Trabecular MicroarchitectureDegradedImprovedProtective

Table 3: Effects on Bone Turnover Markers Data synthesized from studies in OVX rats.

MarkerTypeOVX Control (Untreated)OVX + this compound% Change vs. OVX Control
Urinary Deoxypyridinoline/CreatinineResorptionHighSignificantly Reduced-77.4%
Serum RANKLResorptionHighSignificantly Reduced-
Serum OPGFormation/Anti-resorptiveLowSignificantly Increased+
Serum Alkaline Phosphatase (ALP)FormationHighSignificantly Reduced-
Serum OsteocalcinFormationHighSignificantly Reduced-

Table 4: Effects on Bone Biomechanics Data synthesized from a study using 800 µg/kg/day oral EV for 8 weeks in OVX Wistar rats.

Parameter (Distal Femur)OVX Control (Untreated)OVX + this compoundEffect of EV
Cancellous Maximal LoadDecreasedNo Significant Change-
Cancellous StiffnessDecreasedNo Significant Change-

Note: While EV significantly improved BMD and microarchitecture, this particular study did not find a significant restoration of biomechanical strength parameters within the 8-week treatment window.

Conclusion

In ovariectomized animal models, this compound has proven to be a potent agent for the prevention of estrogen deficiency-induced bone loss. It effectively inhibits bone turnover by suppressing bone resorption and reducing the coupled high rate of bone formation. The primary mechanism of action involves the modulation of the OPG/RANKL signaling pathway, which leads to a decrease in osteoclast activity and an improvement in trabecular bone volume, mineral density, and microarchitecture. The data from these preclinical models strongly support the crucial role of estradiol in maintaining skeletal integrity and provide a foundational basis for its use in clinical hormone replacement therapy for the management of postmenopausal osteoporosis.

References

The Role of Estradiol Valerate in Neurological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol, a primary estrogenic hormone, has garnered significant attention in neurological research for its pleiotropic effects within the central nervous system (CNS).[1][2] Beyond its classical role in reproductive functions, estradiol is a potent neuromodulatory and neuroprotective agent.[1][2][3] Estradiol Valerate, a synthetic ester of 17β-estradiol, serves as a prodrug that is completely converted into 17β-estradiol and valeric acid after administration. This conversion allows for more stable and sustained levels of estradiol, making it a valuable tool in experimental and clinical research aimed at understanding and treating neurological disorders. This technical guide provides an in-depth overview of the application of this compound in neurological research, focusing on its mechanisms of action, experimental protocols, and quantitative data from preclinical and clinical studies.

Mechanisms of Neuroprotection

Estradiol exerts its neuroprotective effects through a variety of mechanisms, often initiated by its interaction with estrogen receptors (ERs), primarily ERα and ERβ, which are widely distributed in the brain. These mechanisms can be broadly categorized into genomic and non-genomic pathways.

  • Genomic Mechanisms: Involve the classical pathway where estradiol binds to nuclear ERs, which then act as transcription factors to regulate the expression of genes involved in neuronal survival, plasticity, and inflammation.

  • Non-Genomic Mechanisms: Estradiol can also initiate rapid signaling cascades through membrane-associated ERs (mERs). These rapid actions involve the activation of various kinase pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are crucial for promoting cell survival and mitigating neuronal damage.

Key neuroprotective actions of estradiol include:

  • Anti-inflammatory Effects: Estradiol has been shown to suppress neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the brain. This is achieved, in part, by limiting the expression of pro-inflammatory mediators.

  • Neurotrophic Support: Estradiol promotes neuronal health and plasticity by increasing the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). BDNF is critical for neuronal survival, growth, and the formation of new synapses.

  • Antioxidant Properties: Estradiol can protect neurons from oxidative stress-induced damage, a common pathological feature in many neurodegenerative diseases.

  • Modulation of Apoptosis: Estradiol can inhibit programmed cell death (apoptosis) in neurons by regulating the expression of pro- and anti-apoptotic proteins.

Signaling Pathways

The neuroprotective effects of estradiol are mediated by complex signaling networks. Below are diagrams of key pathways.

Estradiol Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol mER Membrane Estrogen Receptor (mER) Estradiol->mER Binds nER Nuclear Estrogen Receptor (nER) Estradiol->nER Binds PI3K PI3K mER->PI3K Activates ERK MAPK/ERK mER->ERK Activates Akt Akt PI3K->Akt Activates Gene_Expression Gene Expression (e.g., BDNF, Bcl-2) Akt->Gene_Expression Modulates ERK->Gene_Expression Modulates nER->Gene_Expression Regulates

Figure 1: Overview of Estradiol Signaling Pathways.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various preclinical studies investigating the effects of estradiol and its esters in animal models of neurological disorders.

Table 1: this compound and 17β-Estradiol in Animal Models of Neurological Disorders

Neurological Disorder ModelAnimal SpeciesCompoundDosage and Administration RouteKey Quantitative FindingsReference
Chronic Cerebral Hypoperfusion Mouse (Male C57BL/6J)EstradiolOral gavage, daily for 31-34 daysSignificantly decreased white matter injury.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse (Female C57BL/6)17β-Estradiol2.5 mg/60-day release pellets, implanted 7 days before immunizationSignificantly reduced clinical severity of EAE.
Parkinson's Disease (MPP+ model) Rat (Middle-aged, ovariectomized)This compoundSingle injection (2 mg/rat)Increased sucrose preference, indicating antidepressant-like action.
Stroke (transient Middle Cerebral Artery Occlusion) Rat (Ovariectomized female)17β-EstradiolSubcutaneous implant (25 µg)Reduced caudate-putamen infarction by ~58% and cortical infarction by ~75%.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the literature.

In Vitro Neuroprotection Assay: MPP+ Model of Parkinson's Disease

This protocol is adapted from studies investigating the neuroprotective effects of estradiol against MPP+-induced dopaminergic neuron death.

Objective: To assess the ability of this compound to protect dopaminergic neurons from MPP+ toxicity.

Materials:

  • Primary mesencephalic cultures from embryonic mice.

  • 1-methyl-4-phenylpyridinium (MPP+).

  • This compound.

  • Neurobasal medium supplemented with B27 and L-glutamine.

  • Anti-tyrosine hydroxylase (TH) antibody for immunocytochemistry.

Procedure:

  • Cell Culture: Prepare primary mesencephalic cultures from embryonic day 14 mice and plate them on poly-D-lysine coated plates. Maintain cultures in Neurobasal medium with supplements.

  • Treatment: After 7 days in vitro, pre-treat the cultures with varying concentrations of this compound (e.g., 0.1, 1, 10 nM) for 24 hours.

  • Induction of Neurotoxicity: Add MPP+ (e.g., 5 µM) to the cultures and incubate for another 24 hours.

  • Immunocytochemistry: Fix the cells with 4% paraformaldehyde. Stain for dopaminergic neurons using an anti-TH antibody.

  • Quantification: Count the number of TH-positive neurons in treated versus untreated wells. A significant increase in the number of surviving TH-positive neurons in the this compound-treated groups indicates neuroprotection.

In Vivo Neuroprotection Assay: Bilateral Carotid Artery Stenosis (BCAS) Model

This protocol is based on studies examining the effects of estradiol on chronic cerebral hypoperfusion.

Objective: To evaluate the neuroprotective effects of this compound in a mouse model of chronic cerebral hypoperfusion.

Materials:

  • Adult male C57BL/6J mice.

  • Micro-coils (0.18 mm internal diameter).

  • This compound.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Surgical Procedure: Anesthetize the mice. Make a midline cervical incision to expose both common carotid arteries. Place a micro-coil around each common carotid artery to induce stenosis. Sham-operated animals undergo the same procedure without coil placement.

  • Treatment: Two days post-surgery, begin daily oral administration of this compound or a placebo.

  • Behavioral Testing: After a set period (e.g., 31-34 days), perform behavioral tests such as the Novel Object Recognition test to assess cognitive function.

  • Histological Analysis: Sacrifice the animals, collect blood for hormone level analysis, and perfuse the brains. Prepare brain sections for histological staining (e.g., Luxol Fast Blue for myelin) to assess white matter injury.

BCAS Experimental Workflow Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Surgery Bilateral Carotid Artery Stenosis (BCAS) Surgery Anesthesia->Surgery Treatment Daily Oral this compound or Placebo (31-34 days) Surgery->Treatment Behavioral_Testing Novel Object Recognition Test Treatment->Behavioral_Testing Sacrifice Sacrifice and Tissue Collection Behavioral_Testing->Sacrifice Analysis Histological and Biochemical Analysis Sacrifice->Analysis End End Analysis->End

Figure 2: Workflow for the BCAS Mouse Model.
Western Blot Analysis of Signaling Proteins

This protocol outlines the steps for analyzing the activation of key signaling proteins like Akt and ERK following estradiol treatment.

Objective: To determine if this compound activates pro-survival signaling pathways in neuronal cells.

Materials:

  • Neuronal cell culture (e.g., primary cortical neurons).

  • This compound.

  • Lysis buffer.

  • Antibodies: anti-phospho-Akt (pAkt), anti-total-Akt, anti-phospho-ERK (pERK), anti-total-ERK.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Treatment: Treat neuronal cultures with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells and collect the protein extracts. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against pAkt and pERK overnight.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescence substrate.

  • Analysis: Strip the membranes and re-probe with antibodies for total Akt and total ERK for normalization. Quantify the band intensities to determine the level of protein phosphorylation.

Pharmacokinetics of this compound

After oral or parenteral administration, this compound is completely hydrolyzed to 17β-estradiol and valeric acid. The pharmacokinetic profile of the resulting 17β-estradiol is similar to that of the endogenous hormone. However, the route of administration significantly impacts its bioavailability and therapeutic effect.

  • Oral Administration: Subject to extensive first-pass metabolism in the liver, which reduces its bioavailability. Daily oral administration is typically required to maintain therapeutic levels.

  • Intramuscular Administration: Bypasses first-pass metabolism, leading to higher bioavailability and a sustained release of estradiol over several weeks (depot effect).

Table 2: Pharmacokinetic Parameters of this compound

Administration RouteBioavailabilityHalf-life of EstradiolDosing Regimen for Therapeutic EffectReference
Oral Low (due to first-pass metabolism)13-20 hours2 mg daily for 3 weeks
Intramuscular High4-5 days (for this compound)4 mg every 2-4 weeks

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the neuroprotective and neuromodulatory roles of estrogen in the CNS. Its ability to provide sustained levels of 17β-estradiol makes it suitable for a wide range of preclinical and clinical studies. The evidence strongly suggests that estradiol has therapeutic potential for various neurological disorders, including stroke, Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Future research should focus on elucidating the precise molecular mechanisms underlying the diverse actions of estradiol in different neuronal populations and disease contexts. Further investigation into the optimal timing, dosage, and formulation of this compound for therapeutic intervention is crucial. The development of selective estrogen receptor modulators (SERMs) that can harness the neuroprotective effects of estradiol while minimizing its peripheral side effects remains a key area of interest for drug development professionals. The detailed protocols and data presented in this guide are intended to facilitate further research in this promising field.

References

The Impact of Estradiol Valerate on Cardiovascular Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol valerate, a synthetic ester of the natural estrogen 17β-estradiol, exerts a complex and multifaceted influence on the cardiovascular system. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms underlying the effects of this compound on cardiovascular tissue. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the principal signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of hormonal influences on cardiovascular health and disease.

Introduction

Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide. The incidence of CVD in women significantly increases after menopause, suggesting a protective role for endogenous estrogens. This compound, as a component of hormone replacement therapy (HRT), has been investigated for its potential to mitigate cardiovascular risk in postmenopausal women. Its effects are mediated through a variety of mechanisms, including genomic and non-genomic pathways, which influence endothelial function, vascular smooth muscle cell behavior, cardiac remodeling, and the development of atherosclerosis.[1][2][3] This guide will dissect these intricate interactions to provide a clear understanding of this compound's cardiovascular impact.

Mechanisms of Action

This compound is a pro-drug that is rapidly hydrolyzed to 17β-estradiol in the body. The physiological effects of estradiol are primarily mediated through its interaction with three main estrogen receptors (ERs): ERα, ERβ, and the G protein-coupled estrogen receptor (GPER). These receptors are expressed in various cardiovascular tissues, including endothelial cells, vascular smooth muscle cells (VSMCs), and cardiomyocytes.

The binding of estradiol to these receptors can trigger two main types of signaling pathways:

  • Genomic Pathway: This classical pathway involves the binding of the estrogen-receptor complex to estrogen response elements (EREs) in the promoter regions of target genes, leading to the modulation of gene transcription and protein synthesis. This process is relatively slow, taking hours to days to manifest its effects.

  • Non-Genomic Pathway: This rapid signaling cascade is initiated by estrogen binding to membrane-associated ERs, including GPER. This leads to the activation of various intracellular signaling molecules, such as protein kinases, resulting in immediate cellular responses that occur within seconds to minutes.[4]

Effects on Cardiovascular Tissue

Endothelial Function

This compound generally has a beneficial effect on endothelial function, primarily by promoting vasodilation. This is achieved through the increased production and bioavailability of nitric oxide (NO), a potent vasodilator.

  • eNOS Upregulation: Estradiol has been shown to increase the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in endothelial cells.[5] Studies have demonstrated that in vivo estrogen treatment can lead to a significant increase in eNOS mRNA copy number and protein levels in blood vessels.

  • Flow-Mediated Dilation (FMD): Clinical studies have consistently shown that estradiol treatment improves endothelium-dependent, flow-mediated vasodilation in postmenopausal women.

Vascular Smooth Muscle Cells (VSMCs)

This compound exerts important regulatory effects on VSMCs, which are critical in the pathogenesis of atherosclerosis and hypertension.

  • Inhibition of Proliferation: Estrogen has been demonstrated to inhibit the proliferation of VSMCs, a key event in the development of atherosclerotic plaques. This effect is mediated, at least in part, through ERβ.

  • Inhibition of Migration: Estradiol can also attenuate the migration of VSMCs, another crucial step in the formation of neointima after vascular injury.

Cardiac Remodeling

The impact of this compound on cardiac remodeling, the heart's response to injury or stress, is more complex, with some studies suggesting beneficial effects while others indicate potential harm.

  • Cardioprotection: Some animal studies suggest that estrogen has a protective effect on cardiac function, particularly in the context of oxidative stress. In ovariectomized rats, this compound supplementation has been shown to enhance cardiac function by regulating antioxidant capacity through the Nrf2 pathway. In castrated male rats, 17β-estradiol treatment reversed left ventricular systolic and diastolic dysfunction, leading to an increase in ejection fraction and fractional shortening.

  • Conflicting Evidence: However, other studies have reported that estrogen therapy may not prevent adverse cardiac remodeling after myocardial infarction and in some cases, may even worsen it.

Atherosclerosis

This compound is generally considered to have anti-atherosclerotic properties, particularly when initiated early after menopause.

  • Plaque Reduction: Animal studies have shown that estradiol treatment can significantly reduce the size of atherosclerotic plaques. In cholesterol-fed, ovariectomized rabbits, this compound was found to reduce aortic atheromatosis. Similarly, in a mouse model of atherosclerosis, estradiol treatment led to a significant reduction in atherosclerotic lesions in the whole aorta, aortic arch, and thoracic aorta.

Signaling Pathways

Several key signaling pathways are involved in mediating the cardiovascular effects of this compound.

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial mediator of the non-genomic effects of estrogen in endothelial cells, leading to the activation of eNOS and subsequent NO production.

PI3K_Akt_Pathway EV This compound ER Estrogen Receptor (ERα, GPER) EV->ER Binds to PI3K PI3K ER->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

PI3K/Akt signaling pathway in endothelial cells.
MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is involved in regulating VSMC proliferation. Estrogen can inhibit this pathway, contributing to its anti-proliferative effects.

MAPK_ERK_Pathway EV This compound ER Estrogen Receptor (ERβ) EV->ER Ras Ras ER->Ras Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation VSMC Proliferation ERK->Proliferation

MAPK/ERK signaling pathway in vascular smooth muscle cells.
Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Estradiol can activate this pathway, leading to the expression of antioxidant enzymes and protecting cardiac tissue from oxidative stress.

Nrf2_Pathway EV This compound ER Estrogen Receptor EV->ER Nrf2 Nrf2 ER->Nrf2 Promotes nuclear translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) ARE->Antioxidant_Enzymes Induces expression Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress

Nrf2 antioxidant response pathway in cardiomyocytes.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of this compound on cardiovascular parameters.

Table 1: Effects of this compound on Endothelial Function in Postmenopausal Women

ParameterPlaceboThis compound (1 mg/day)This compound (2 mg/day)Reference
Flow-Mediated Dilation (%)6.813.511.6
Endothelium-Independent Dilation (%)No significant changeNo significant changeNo significant change
*p < 0.05 compared with placebo

Table 2: Hemodynamic Effects of Short-Term this compound Treatment (2 mg/day) in Postmenopausal Women

ParameterBaselineAfter 3 weeks% ChangeReference
Systolic Blood Pressure (mmHg)138 ± 14134 ± 13-3%
Diastolic Blood Pressure (mmHg)86 ± 783 ± 6-4%**
Heart Rate (beats/min)73 ± 962 ± 7-15%***
Cardiac Output (L/min)5.5 ± 0.95.0 ± 0.7-9%
Stroke Volume (mL)76 ± 1086 ± 11+13%***
Blood Volume (L)4.1 ± 0.44.3 ± 0.4+5%
p < 0.05, **p < 0.01, ***p < 0.001

Table 3: Effects of this compound on Cardiac Function in Ovariectomized (OVX) Rats

ParameterShamOVXOVX + this compoundReference
Left Ventricular Ejection Fraction (%)-Decreased by 9%Increased by 15%
Left Ventricular Fractional Shortening (%)-Decreased by 15%Increased by 31%
Left Ventricular End-Diastolic Diameter (mm)-IncreasedRestored towards sham
MV E/A Ratio-Significantly decreasedRestored towards sham

Table 4: Effects of this compound on Inflammatory Markers in Postmenopausal Women

MarkerPlacebo (Change)This compound + Dienogest (Change)Ethinyl Estradiol + Dienogest (Change)Reference
hs-CRP (mg/L)+0.13 ± 0.68-0.06 ± 0.97+1.10 ± 2.11
IL-6No significant changeNo significant changeNo significant change
p = 0.001 compared with this compound + Dienogest

Table 5: Effects of this compound on Atherosclerosis in Animal Models

Animal ModelTreatment GroupPlaque Area ReductionReference
Cholesterol-fed Ovariectomized RabbitsThis compoundMarkedly lower aortic plaque size vs. control
ApoE-/- MiceEstradiol~75-80% reduction in whole aorta, aortic arch, and thoracic aorta vs. control

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the cardiovascular effects of this compound.

Cell Culture of Human Umbilical Vein Endothelial Cells (HUVECs)
  • Objective: To establish a primary cell culture model for studying the direct effects of this compound on endothelial cells.

  • Methodology:

    • Isolation: HUVECs are isolated from human umbilical veins by collagenase digestion.

    • Culture: Cells are cultured in Endothelial Cell Growth Medium supplemented with fetal bovine serum and growth factors on surfaces coated with an extracellular matrix protein like gelatin or fibronectin.

    • Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

    • Treatment: Once confluent, cells can be treated with varying concentrations of this compound to assess its effects on cell signaling, gene expression, and function.

Western Blotting for Protein Expression
  • Objective: To quantify the expression levels of specific proteins (e.g., eNOS, ERα, Nrf2) in cardiovascular tissues or cells following this compound treatment.

  • Methodology:

    • Protein Extraction: Tissues or cells are lysed to extract total protein.

    • Quantification: Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

    • Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

    • Transfer: Proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

    • Blocking: The membrane is blocked to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.

Immunohistochemistry for Protein Localization
  • Objective: To visualize the localization and expression of specific proteins within the cellular structures of cardiovascular tissue.

  • Methodology:

    • Tissue Preparation: Tissues are fixed (e.g., in formalin) and embedded in paraffin.

    • Sectioning: Thin sections of the tissue are cut and mounted on microscope slides.

    • Antigen Retrieval: The sections are treated to unmask the antigenic sites.

    • Blocking: Non-specific binding sites are blocked.

    • Antibody Incubation: Sections are incubated with a primary antibody against the target protein, followed by a labeled secondary antibody.

    • Detection: The signal is developed using a chromogenic substrate or a fluorescent dye.

    • Microscopy: The stained sections are visualized and analyzed under a microscope.

Measurement of Flow-Mediated Dilation (FMD)
  • Objective: To assess endothelium-dependent vasodilation in vivo in response to this compound treatment.

  • Methodology:

    • Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound.

    • Occlusion: A blood pressure cuff is inflated on the forearm to suprasystolic pressure for 5 minutes to induce ischemia.

    • Post-Occlusion Measurement: The cuff is deflated, causing a reactive hyperemia that increases blood flow and shear stress on the endothelium.

    • Dilation Measurement: The brachial artery diameter is continuously monitored to measure the maximum dilation following cuff release.

    • Calculation: FMD is expressed as the percentage change in artery diameter from baseline.

Assessment of Oxidative Stress Markers
  • Objective: To quantify the levels of oxidative stress in cardiovascular tissue after this compound treatment.

  • Methodology:

    • Tissue Homogenization: Cardiac or vascular tissue is homogenized in an appropriate buffer.

    • Measurement of Reactive Oxygen Species (ROS): ROS levels can be measured using fluorescent probes like DCFDA.

    • Lipid Peroxidation Assay: Malondialdehyde (MDA) levels, a marker of lipid peroxidation, can be quantified using the TBARS assay.

    • Antioxidant Enzyme Activity: The activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase can be measured using commercially available kits.

Conclusion

This compound exerts a wide range of effects on cardiovascular tissue, many of which are protective. Its ability to improve endothelial function, inhibit VSMC proliferation and migration, and potentially reduce atherosclerosis progression underscores its therapeutic potential in the context of postmenopausal cardiovascular health. However, the conflicting data on cardiac remodeling and the nuanced findings from large clinical trials highlight the complexity of its actions and the importance of factors such as the timing of intervention and the presence of pre-existing cardiovascular disease. Further research is warranted to fully elucidate the intricate signaling networks and to optimize the clinical application of this compound for cardiovascular protection. This guide provides a foundational understanding of the current knowledge to aid in these future endeavors.

References

Methodological & Application

Application Notes and Protocols for Estradiol Valerate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol Valerate is a synthetic ester of the natural estrogen, 17β-estradiol. It functions as a prodrug, being hydrolyzed by cellular esterases to release 17β-estradiol, the most potent endogenous human estrogen. In cell culture, this compound serves as a valuable tool for studying the myriad effects of estrogen signaling in a controlled in vitro environment. Its applications range from investigating hormone-dependent cancers, such as breast cancer, to exploring the role of estrogens in cellular proliferation, apoptosis, and gene expression in various cell types.

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, apoptosis, and gene expression. The information is intended to guide researchers in designing and executing experiments to explore the biological functions of this compound.

Mechanism of Action

This compound exerts its biological effects through its active metabolite, 17β-estradiol. Upon entering the cell, 17β-estradiol binds to estrogen receptors (ERs), primarily ERα and ERβ, which are ligand-activated transcription factors. The binding of estradiol induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The estradiol-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is the primary mechanism through which estradiol regulates cellular processes such as proliferation and differentiation. Additionally, estradiol can initiate rapid, non-genomic signaling cascades through membrane-associated estrogen receptors.

Data Presentation

The following tables summarize quantitative data regarding the effects of estradiol, the active metabolite of this compound, on various cellular processes. While specific data for this compound is limited, its activity is directly related to the concentration of released 17β-estradiol.

Table 1: Effects of Estradiol on Cell Proliferation in MCF-7 Cells

ParameterValueCell LineComments
Effective Concentration (EC50) ~1-10 pMMCF-7Potent induction of proliferation in estrogen-responsive breast cancer cells.[1]
Maximum Proliferation Up to 8.9-fold increaseMCF-7 BUS sublineThe proliferative response can vary between different MCF-7 cell line strains.[1]
Concentration Range for Proliferation 10⁻¹³ M to 10⁻⁹ MMCF-7A dose-dependent increase in cell viability is observed.[2]

Table 2: Cytotoxic and Apoptotic Effects of this compound and Estradiol

CompoundConcentrationEffectCell LineAssay
This compound 1 mg/mlIncreased caspase-9 activityHT29 (Colon Cancer)Colorimetric caspase assay
Estradiol High (µM range)Pro-apoptoticJurkat T-lymphomaMTT Assay
Estradiol 10⁻⁵ MIncreased apoptosisAVPV explant culturesTUNEL and Hoechst staining

Table 3: Estradiol-Mediated Regulation of Gene Expression

GeneRegulationCell Line/SystemComments
pS2 (TFF1) UpregulationMCF-7A classic estrogen-responsive gene.
Progesterone Receptor (PR) UpregulationMCF-7A key marker of estrogenic response.
Cyclin G1 UpregulationMCF-7Involved in cell cycle progression.[2]
BAX UpregulationHT29Pro-apoptotic gene.
BCL2 DownregulationHT29Anti-apoptotic gene.
p53 UpregulationHT29Tumor suppressor gene.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, phenol red-free cell culture medium

Protocol:

  • Stock Solution Preparation (10 mM):

    • Aseptically weigh out the required amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, dissolve 3.56 mg of this compound (Molecular Weight: 356.5 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in sterile, phenol red-free cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of adherent cells.

Materials:

  • 96-well cell culture plates

  • Estrogen-responsive cells (e.g., MCF-7)

  • Complete cell culture medium (phenol red-free, supplemented with charcoal-stripped fetal bovine serum for hormone-deprivation studies)

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete, phenol red-free medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Hormone Deprivation (Optional but Recommended):

    • After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped FBS.

    • Incubate for another 24-48 hours to deprive the cells of endogenous hormones.

  • Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate on a shaker for 15-30 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • 96-well, white-walled, clear-bottom plates

  • Cells of interest

  • This compound working solutions

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well white-walled plate at an appropriate density.

    • Allow cells to attach overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control for the desired duration. Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Gene Expression Analysis (RT-qPCR)

This protocol outlines the steps to quantify changes in the expression of target genes in response to this compound treatment.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • This compound working solutions

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes and a housekeeping gene

  • Real-time PCR instrument

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with this compound or a vehicle control for the desired time period.

  • RNA Extraction:

    • After treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of total RNA from each sample using a cDNA synthesis kit, following the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for your gene of interest, and the synthesized cDNA.

    • Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.

    • Include a no-template control and a no-reverse-transcriptase control to check for contamination.

  • Data Analysis:

    • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Classical genomic signaling pathway of this compound.

Experimental_Workflow_Cell_Proliferation start Start seed_cells Seed Cells in 96-well Plate start->seed_cells hormone_deprivation Hormone Deprivation (Charcoal-Stripped Serum) seed_cells->hormone_deprivation treatment Treat with this compound (Various Concentrations) hormone_deprivation->treatment incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for the MTT cell proliferation assay.

Gene_Expression_Workflow start Start cell_treatment Treat Cells with This compound start->cell_treatment rna_extraction Total RNA Extraction cell_treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) with Target Gene Primers cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Intramuscular Administration of Estradiol Valerate in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estradiol Valerate (EV) is a synthetic ester of 17β-estradiol, the primary female sex hormone. Due to its prolonged release characteristics when administered intramuscularly, EV is a commonly used compound in rodent models for a variety of research applications. These include, but are not limited to, studies on hormone replacement therapy, reproductive biology, oncology (e.g., modeling estrogen-receptor-positive breast cancer), and neuroscience.[1][2][3] This document provides detailed application notes and protocols for the effective and reproducible intramuscular administration of this compound in rats and mice.

Data Presentation

Pharmacokinetic Parameters of Intramuscular this compound in Rodents

While specific comparative studies on the pharmacokinetics of intramuscular this compound in rats and mice are limited, the following table provides an overview of typical dosages used in research and general pharmacokinetic information for estradiol esters. The half-life of intramuscularly injected this compound in an oil depot is influenced by the rate of absorption from the injection site.

ParameterRatMouseNotes and References
Typical Dose Range (IM) 1-4 mg/rat (single injection for PCOS models)[4][5]1 mg/kg (weekly for tumor xenograft models)Dosages are highly dependent on the specific research application.
2 mg/rat (single injection for neuroendocrine studies)200 µ g/mouse (for uterotrophic assays)It is crucial to determine the optimal dose for each experimental paradigm.
Common Vehicle Sesame oil, Corn oilSesame oil, Corn oilOil-based vehicles provide a slow-release depot for the estradiol ester.
Elimination Half-life (General for IM EV) Not explicitly found for rats.Not explicitly found for mice.In humans, the elimination half-life of IM this compound is approximately 3.5 days.
Peak Plasma Concentration (Cmax) Data not available in a consolidated format.Data not available in a consolidated format.Cmax and Tmax are dose and vehicle-dependent.
Time to Peak Concentration (Tmax) Data not available in a consolidated format.Data not available in a consolidated format.
Common Research Applications and Corresponding Dosages
Research ApplicationRodent ModelIntramuscular this compound DosageReference
Polycystic Ovary Syndrome (PCOS) InductionRatSingle injection of 2 mg, 4 mg, or 4.5 mg/kg
Hormone Replacement (Ovariectomized model)Rat1 or 2 mg/rat (single injection)
Estrogen-Dependent Tumor XenograftMouse1 mg/kg weekly
Neuroendocrine and Behavioral StudiesRatSingle injection of 2 mg
Uterotrophic AssayMouse200 µ g/mouse for 3 consecutive days

Experimental Protocols

Protocol 1: Preparation of this compound in Oil for Intramuscular Injection

This protocol describes the preparation of an oil-based solution of this compound for intramuscular injection in rodents.

Materials:

  • This compound powder

  • Sterile sesame oil or corn oil

  • Sterile glass vial

  • Syringes and needles (various gauges)

  • Analytical balance

  • Magnetic stirrer and stir bar (optional)

  • Sterile filter (0.22 µm)

  • Laminar flow hood or a clean and sterile environment

Procedure:

  • Calculate the required amount of this compound and vehicle. Based on the desired concentration and final volume, calculate the mass of EV powder and the volume of oil needed. For example, to prepare 10 mL of a 4 mg/mL solution, you will need 40 mg of EV and approximately 10 mL of oil.

  • Weigh the this compound. In a sterile environment, accurately weigh the calculated amount of EV powder using an analytical balance and place it in a sterile glass vial.

  • Add the vehicle. Add the calculated volume of sterile sesame or corn oil to the vial containing the EV powder.

  • Dissolve the this compound. Gently swirl or use a magnetic stirrer to dissolve the EV powder in the oil. This may take some time. Gentle warming of the oil can aid in dissolution, but avoid excessive heat which could degrade the hormone.

  • Sterilization. Once the EV is completely dissolved, the solution should be sterilized. A common method is to filter the solution through a 0.22 µm sterile filter into a new sterile vial. This should be performed in a laminar flow hood to maintain sterility.

  • Storage. Store the sterile this compound solution in a light-protected container at room temperature or as recommended by the manufacturer.

Protocol 2: Intramuscular Injection in Rodents

This protocol provides a step-by-step guide for performing an intramuscular injection in rats and mice.

Materials:

  • Prepared sterile this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-30 gauge)

  • 70% ethanol or other appropriate skin disinfectant

  • Gauze pads

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint. Properly restrain the animal to ensure its safety and the accuracy of the injection. For mice, this can be done by scruffing the neck and securing the tail. For rats, manual restraint or a specialized restraint device may be used.

  • Prepare the Injection Site. The preferred site for intramuscular injection in rodents is the quadriceps muscle of the hind limb. Swab the injection site with 70% ethanol and allow it to dry.

  • Draw up the Solution. Using a sterile syringe and needle, draw up the calculated volume of the this compound solution. Ensure there are no air bubbles in the syringe.

  • Perform the Injection. Insert the needle into the thickest part of the quadriceps muscle at a 90-degree angle. Be careful to avoid the femur and the sciatic nerve, which runs along the caudal aspect of the femur.

  • Aspirate. Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site.

  • Inject the Solution. If no blood is aspirated, slowly and steadily inject the solution into the muscle.

  • Withdraw the Needle. After injecting the full dose, smoothly withdraw the needle.

  • Post-injection Care. Apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent bleeding. Monitor the animal for any adverse reactions after the injection.

Protocol 3: Ovariectomy and Estradiol Replacement in Rodents

This protocol is commonly used to study the effects of estrogen in a model devoid of endogenous ovarian hormones.

Procedure:

  • Ovariectomy. Perform bilateral ovariectomy on the rodents under appropriate anesthesia and aseptic surgical conditions. Allow the animals to recover for a period of 1-2 weeks to ensure the clearance of endogenous ovarian hormones.

  • Hormone Replacement. Following the recovery period, administer this compound intramuscularly according to the desired dosing regimen (e.g., a single injection to mimic a specific stage of the estrous cycle or repeated injections for chronic replacement). The dose and frequency will depend on the specific aims of the study. For example, a single injection of 1 or 2 mg/rat of EV has been used to study its antidepressant-like effects in ovariectomized rats.

Mandatory Visualizations

Estradiol Signaling Pathways

EstradiolSignaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) mER Membrane ER (e.g., GPER1) E2->mER Non-genomic (rapid) ER_inactive Inactive Estrogen Receptor (ERα/β) E2->ER_inactive Genomic (slower) ER_active Active ER Dimer SecondMessengers Second Messengers mER->SecondMessengers HSP HSP ER_inactive->HSP Bound to ER_inactive->ER_active Binding & Dimerization ERE Estrogen Response Element (ERE) ER_active->ERE Translocation CellularResponse Cellular Response SecondMessengers->CellularResponse Signal Transduction Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Protein->CellularResponse

Caption: Overview of genomic and non-genomic estradiol signaling pathways.

Experimental Workflow: IM this compound Administration in an Ovariectomized Rodent Model

ExperimentalWorkflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase AnimalAcclimation Animal Acclimation Ovariectomy Ovariectomy AnimalAcclimation->Ovariectomy Recovery Post-Surgical Recovery (1-2 weeks) Ovariectomy->Recovery IM_Injection Intramuscular Injection of EV Recovery->IM_Injection EV_Prep This compound Solution Preparation EV_Prep->IM_Injection Monitoring Animal Monitoring IM_Injection->Monitoring DataCollection Data Collection (e.g., Behavioral, Physiological) Monitoring->DataCollection SampleCollection Sample Collection (e.g., Blood, Tissue) Monitoring->SampleCollection DataAnalysis Data Analysis & Interpretation DataCollection->DataAnalysis BiochemicalAssays Biochemical Assays (e.g., Hormone levels) SampleCollection->BiochemicalAssays Histology Histological Analysis SampleCollection->Histology BiochemicalAssays->DataAnalysis Histology->DataAnalysis

Caption: Experimental workflow for intramuscular EV administration in ovariectomized rodents.

Logical Relationship: Dose-Response Considerations

DoseResponse cluster_outcomes Potential Outcomes Dose IM this compound Dose LowDose Low Dose (e.g., Physiological Replacement) Dose->LowDose Lower Range HighDose High Dose (e.g., Pharmacological Effects, PCOS Induction) Dose->HighDose Higher Range NormalPhysiology NormalPhysiology LowDose->NormalPhysiology Maintains/Restores Normal Physiology Pathophysiology Pathophysiology HighDose->Pathophysiology Induces Pathophysiological Changes

Caption: Logical relationship between this compound dose and expected outcomes.

References

Application Notes and Protocols for Estradiol Valerate in Animal Models of Feminization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of estradiol valerate (EV) to induce feminization in animal models, with a focus on dosage, administration protocols, and expected physiological outcomes. The information is intended to guide researchers in designing and executing studies related to endocrinology, reproductive biology, and gender-affirming hormone therapy research.

Introduction

This compound is a synthetic ester of 17β-estradiol, a primary female sex hormone. In research settings, it is frequently used to create animal models of feminization due to its prolonged and stable release of estradiol following administration.[1] These models are invaluable for studying the physiological and behavioral effects of estrogen, evaluating the efficacy and safety of new hormonal therapies, and understanding the mechanisms underlying sex differentiation and hormone action.

Data Presentation: Quantitative Effects of this compound Administration

The following tables summarize quantitative data from studies involving the administration of this compound and other estradiol esters to induce feminizing effects in various animal models.

Table 1: this compound Dosage and Effects in Rodent Models

Animal ModelDosageAdministration Route & FrequencyDurationKey Quantitative FindingsReference(s)
Rat (Sprague Dawley) 0.09 - 0.18 mg/dose (with cyproterone acetate)Subcutaneous, 5 times/week2 weeks- Decreased serum testosterone levels- Increased serum estradiol levels- Decreased testicular and epididymal weight- Marked decrease in sperm counts[2]
Rat (Castrated Male) 1, 4, 10 mg/kgSubcutaneous, weekly6 weeks- Dose-dependent effects on spatial memory[3]
Rat (Female) 2 mg/ratSingle subcutaneous injectionN/A- Induced persistent vaginal estrus- Led to small polyfollicular ovaries- Elevated plasma estradiol concentration at 2 months
Mouse (C57BL/6) 1.25, 2.5, or 5 mg (estradiol powder implant)Subcutaneous pellet implant6 weeks- Suppressed testosterone levels- Decreased seminal vesicle weight- Elevated terminal estradiol levels- Decreased FSH levels
Mouse (Nude) 1 mg/kgIntramuscular, weekly6-9 weeks- Promoted growth of MCF7 breast cancer xenografts
Mouse (Ovariectomized) 0.05 or 0.15 µ g/mouse (17β-estradiol-3-benzoate)Subcutaneous, every 4 days8 weeks- Restored serum estradiol to physiological levels- Rescued ovariectomy-induced bone density loss

Table 2: Comparative Estradiol Ester Dosages and Administration in Other Animal Models

Animal ModelEstradiol EsterDosageAdministration Route & FrequencyKey Quantitative FindingsReference(s)
Cow (Dairy) This compound10 mgSingle intramuscular injection- Induced early luteolysis and an LH surge
Dog This compound1.0 mg/10 kg BWN/A- Used for treatment of urinary incontinence

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to induce feminization in animal models.

Protocol 1: Long-Term Feminization Study in Male Rats

Objective: To induce and assess physiological signs of feminization in adult male rats over an extended period.

Materials:

  • This compound (EV) powder

  • Sesame oil or castor oil (vehicle)

  • Sterile vials

  • Syringes (1 mL) and needles (25-27 gauge)

  • Male Sprague Dawley rats (8-10 weeks old)

  • Analytical balance and weighing paper

  • Vortex mixer

  • 70% ethanol

Procedure:

  • Preparation of this compound Solution:

    • Under a sterile hood, weigh the desired amount of EV powder. For a target dose of 0.1 mg/rat, prepare a stock solution. For example, dissolve 10 mg of EV in 10 mL of sesame oil to get a 1 mg/mL solution.

    • Gently warm the vehicle (sesame oil) to approximately 40°C to aid dissolution.

    • Add the EV powder to the warm oil and vortex thoroughly until completely dissolved.

    • Store the solution in a sterile, light-protected vial at 4°C. Allow the solution to come to room temperature before injection.

  • Animal Handling and Dosing:

    • House the rats under standard laboratory conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

    • Allow at least one week of acclimatization before starting the experiment.

    • Weigh each rat to determine the injection volume. For a 1 mg/mL solution and a target dose of 0.1 mg, the injection volume would be 0.1 mL.

    • Administer the EV solution via subcutaneous (SC) injection in the dorsal neck/scapular region.

    • Injections are to be performed five times a week for a duration of 2 to 6 weeks.

  • Assessment of Feminization:

    • Weekly Monitoring: Record body weight and food intake.

    • Physical Changes: At the end of the study, measure the anogenital distance. Visually inspect for nipple development and signs of testicular atrophy.

    • Hormone Analysis: Collect blood samples via tail vein or cardiac puncture at the end of the study. Analyze serum for testosterone, estradiol, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels using ELISA or radioimmunoassay.

    • Organ Weights: Euthanize the animals and dissect the testes, epididymis, seminal vesicles, and prostate. Blot the organs dry and record their weights.

    • Histology: Fix the reproductive organs in 10% neutral buffered formalin for histological analysis to assess changes in tissue morphology and spermatogenesis.

Protocol 2: Induction of Feminizing Effects in Male Mice

Objective: To rapidly induce feminizing characteristics in adult male mice using a sustained-release method.

Materials:

  • Estradiol powder

  • Silastic tubing (or commercially available slow-release pellets)

  • Medical-grade silicone adhesive

  • Male C57BL/6 mice (8-10 weeks old)

  • Surgical tools for implantation (scalpel, forceps)

  • Wound clips or sutures

  • Anesthesia (e.g., isoflurane)

  • Analgesics

Procedure:

  • Preparation of Estradiol Implants:

    • Cut Silastic tubing to the desired length (e.g., 1 cm).

    • Pack the tubing with the desired amount of estradiol powder (e.g., 1.25 mg, 2.5 mg, or 5 mg).

    • Seal both ends of the tubing with silicone adhesive and allow it to cure completely.

    • Sterilize the implants before use.

  • Surgical Implantation:

    • Anesthetize the mouse using isoflurane.

    • Shave and sterilize a small area of skin on the dorsal side, between the scapulae.

    • Make a small incision (approximately 0.5 cm) in the skin.

    • Using blunt forceps, create a subcutaneous pocket.

    • Insert the estradiol implant into the pocket.

    • Close the incision with a wound clip or suture.

    • Administer a post-operative analgesic as per institutional guidelines.

    • Monitor the animal until it has fully recovered from anesthesia.

  • Assessment of Feminization:

    • Weekly Monitoring: Monitor body weight.

    • Hormonal and Physical Changes:

      • Collect blood samples at baseline and at specified time points (e.g., weekly) to measure serum testosterone and estradiol levels.

      • At the end of the study (e.g., 6 weeks), euthanize the mice.

      • Measure the weights of the testes, seminal vesicles, and bladder.

      • Assess sperm motility and morphology.

      • Perform histological analysis of the testes and epididymis.

Mandatory Visualizations

Estradiol Signaling Pathway

Estradiol_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol (E2) ER_inactive Inactive Estrogen Receptor (ER) Estradiol->ER_inactive Genomic Pathway GPER GPER Estradiol->GPER Non-Genomic Pathway Membrane ER_dimer E2-ER Dimer ER_inactive->ER_dimer Binding & Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocation AC Adenylyl Cyclase GPER->AC PI3K_cyto PI3K GPER->PI3K_cyto MAPK_cyto MAPK (Erk) GPER->MAPK_cyto cAMP cAMP AC->cAMP PKA PKA cAMP->PKA TF Transcription Factors PKA->TF AKT Akt PI3K_cyto->AKT AKT->TF MAPK_cyto->TF Gene Target Gene ERE->Gene Binding Transcription Gene Transcription Gene->Transcription TF->Gene Regulation Experimental_Workflow start Start: Acclimatization of Animals prep Preparation of This compound Solution start->prep baseline Baseline Data Collection (Weight, Blood Sample) start->baseline admin This compound Administration (e.g., SC Injection) prep->admin baseline->admin monitoring In-life Monitoring (Weekly Weight, Clinical Signs) admin->monitoring monitoring->admin Repeated Dosing endpoint Endpoint Data Collection monitoring->endpoint blood Blood Collection (Hormone Analysis) endpoint->blood necropsy Necropsy & Organ Weight (Testes, Seminal Vesicles) endpoint->necropsy data Data Analysis & Interpretation blood->data histology Histopathological Analysis necropsy->histology histology->data end End data->end

References

Application Notes and Protocols for Estradiol Valerate in Frozen-Thawed Embryo Transfer (FET) Cycles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Estradiol Valerate (EV) is a synthetic ester of 17β-estradiol, commonly utilized in assisted reproductive technology (ART) to prepare the endometrium for frozen-thawed embryo transfer (FET). The primary objective of EV administration is to induce endometrial proliferation and receptivity, mimicking the follicular phase of a natural menstrual cycle. This document provides detailed protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows for researchers, scientists, and drug development professionals. In artificial FET cycles, exogenous estrogen, such as this compound, is administered to induce endometrial development while suppressing the growth of a dominant follicle.[1]

Signaling Pathway of this compound

Estradiol, the active component of this compound, primarily exerts its effects by binding to nuclear estrogen receptors (ERα and ERβ) within endometrial cells. This binding initiates a cascade of genomic and non-genomic signaling events that drive endometrial proliferation and differentiation.

Upon entering the cell, estradiol binds to ERs, leading to receptor dimerization and translocation to the nucleus. The activated ER complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes involved in cell cycle progression, proliferation, and the expression of progesterone receptors, which are crucial for the subsequent secretory phase.

Estradiol_Signaling cluster_cell Endometrial Cell cluster_nucleus EV This compound (EV) E2 Estradiol (E2) EV->E2 Hydrolysis ER Estrogen Receptor (ERα/ERβ) E2->ER ER_E2 E2-ER Complex E2->ER_E2 ER->ER_E2 Nucleus Nucleus ER_E2->Nucleus Translocation ERE Estrogen Response Element (ERE) ER_E2->ERE Gene Target Gene Transcription ERE->Gene Activation Proliferation Endometrial Proliferation Gene->Proliferation PR_Expression Progesterone Receptor Expression Gene->PR_Expression

Caption: this compound Signaling Pathway in Endometrial Cells.

Experimental Protocols for Endometrial Preparation

Several protocols for EV administration in FET cycles exist, with variations in dosage, timing, and route of administration. The choice of protocol may depend on clinical judgment and patient-specific factors. The most common methods are oral, transdermal, and intramuscular administration.[2][3]

Standard Oral this compound Protocol (Fixed Dose)

This protocol is widely used due to its simplicity.

Methodology:

  • Initiation: Begin oral administration of this compound (e.g., Progynova) on day 2 or 3 of the menstrual cycle to suppress spontaneous follicle development.[3][4]

  • Dosage: Administer a fixed dose of 6 mg of EV daily. Some protocols may start with 4 mg daily from day 2 to day 5 and increase to 6 mg per day from day 6 onwards.

  • Monitoring: Perform the first transvaginal ultrasound (TVUS) between days 10 and 14 to assess endometrial thickness and morphology. Serum progesterone levels should be monitored to confirm the absence of premature ovulation.

  • Progesterone Initiation Criteria: Once the endometrial thickness reaches ≥7-8 mm with a trilaminar pattern, initiate progesterone supplementation.

  • Embryo Transfer: The timing of the embryo transfer is scheduled based on the day of progesterone initiation and the developmental stage of the cryopreserved embryo.

  • Luteal Phase Support: Continue EV and progesterone administration until the day of the pregnancy test. If the test is positive, hormonal support is typically continued until 8-12 weeks of gestation.

Step-Up Oral this compound Protocol

This protocol involves gradually increasing the EV dose to mimic the natural rise in estrogen levels.

Methodology:

  • Initiation: Start oral EV on day 2 or 3 of the menstrual cycle.

  • Dosage Escalation:

    • Days 1-5: 1 mg/day

    • Days 6-9: 2 mg/day

    • Days 10-13: 6 mg/day

    • Alternative step-up: 2 mg/day for days 1-7, 4 mg/day for days 8-12, and 6 mg/day from day 13 until embryo transfer.

  • Monitoring and Progesterone Initiation: Follow the same monitoring criteria as the fixed-dose protocol.

  • Embryo Transfer and Luteal Support: Proceed as with the fixed-dose protocol.

Transdermal and Intramuscular Protocols

These routes are alternatives for patients who may not tolerate oral administration or have inadequate endometrial response. Transdermal administration avoids the first-pass metabolism in the liver.

Methodology:

  • Transdermal: Apply 17-β estradiol transdermal patches (e.g., 100 µg) starting on day 2 of the cycle, changing them every other day. The dosage may be increased if the endometrial response is suboptimal.

  • Intramuscular: this compound (e.g., Delestrogen®) can be administered via intramuscular injection. A typical starting dose might be 4mg every 5 days.

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating different EV protocols for FET.

Table 1: Comparison of Oral this compound Dosing Regimens

ProtocolEndometrial Thickness (mm, mean ± SD)Clinical Pregnancy Rate (%)Live Birth Rate (%)Reference
Fixed Dose (6 mg/day)9.57 ± 0.05833.3Not Reported
Step-Up Regimen9.25 ± 0.03832.533.0
Increased Dose (from 6mg)Not significantly different from fixed doseNot significantly different from fixed doseNot Reported

Table 2: Comparison of Different Administration Routes for Estradiol

Administration RouteEndometrial Thickness (mm, mean ± SD)Clinical Pregnancy Rate (%)Implantation Rate (%)Reference
Oral EV (6 mg/day)Not significantly different33.332.6
Transdermal Estradiol (100 µ g/48h )Not significantly different30.2Not Reported
Oral vs. Transdermal Gel vs. PatchesNo significant differenceNo significant differenceNo significant difference

Experimental Workflow for a Typical FET Cycle

The workflow for an FET cycle using EV involves several key stages from cycle initiation to pregnancy testing.

FET_Workflow start Start of Menstrual Cycle (Day 1) ev_admin Initiate this compound (Day 2-3) start->ev_admin monitoring1 Ultrasound & Hormone Monitoring (e.g., Day 10-14) ev_admin->monitoring1 decision Endometrium ≥ 7-8 mm Trilaminar Pattern? monitoring1->decision increase_dose Adjust/Continue EV Dose & Re-monitor decision->increase_dose No prog_admin Initiate Progesterone Supplementation decision->prog_admin Yes increase_dose->monitoring1 et Frozen-Thawed Embryo Transfer prog_admin->et luteal_support Continue EV & Progesterone (Luteal Phase Support) et->luteal_support preg_test Pregnancy Test (~10-14 days post-ET) luteal_support->preg_test positive Positive Result: Continue Hormonal Support preg_test->positive negative Negative Result: Discontinue Hormones preg_test->negative

Caption: General Experimental Workflow for an FET Cycle using this compound.

Monitoring Endometrial Receptivity

Successful implantation requires a receptive endometrium, which is typically assessed through non-invasive and invasive methods.

  • Transvaginal Ultrasound (TVUS): This is the standard, non-invasive method to monitor endometrial development. Key parameters include:

    • Endometrial Thickness: A thickness of ≥7-8 mm is generally considered adequate for embryo transfer.

    • Endometrial Pattern: A trilaminar ("three-line") pattern observed during the late proliferative phase is associated with a receptive endometrium.

    • Endometrial and Subendometrial Blood Flow: Assessed using Doppler ultrasound, adequate blood flow is believed to be important for successful implantation.

  • Serum Hormone Levels:

    • Estradiol: While routine monitoring is debated, levels are sometimes checked to ensure adequate systemic exposure.

    • Progesterone: Serum progesterone is measured before initiating progesterone supplementation to rule out premature ovulation, which would necessitate cycle cancellation.

  • Endometrial Receptivity Analysis (ERA): For patients with recurrent implantation failure, an ERA may be considered. This involves an endometrial biopsy during a mock cycle to analyze gene expression and determine the personalized window of implantation. The timing of the embryo transfer in a subsequent cycle is then adjusted based on the ERA results.

Conclusion

The preparation of the endometrium with this compound is a cornerstone of successful frozen-thawed embryo transfer cycles. While various effective protocols exist, the choice of a fixed-dose, step-up, or alternative administration route should be tailored to the individual patient. Consistent monitoring of endometrial thickness and pattern via ultrasound is critical to appropriately time the initiation of progesterone and the subsequent embryo transfer. Further research is ongoing to refine these protocols and personalize treatment for optimal outcomes.

References

Application Notes and Protocols: Estradiol Valerate in Combination with Progestins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Estradiol Valerate (EV) in combination with various progestins in a research context. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in their study design and execution.

Introduction

This compound is a synthetic prodrug of 17β-estradiol, the most potent endogenous human estrogen.[1][2] Upon administration, it is cleaved to 17β-estradiol and valeric acid.[3] In research and clinical settings, EV is frequently combined with progestins to mimic physiological hormonal cycles, for hormone replacement therapy, and in the development of contraceptives.[4][5] The addition of a progestin is crucial for opposing the proliferative effects of estrogen on the endometrium, thereby reducing the risk of endometrial hyperplasia and cancer. This document outlines key considerations and methodologies for studying the combined effects of EV and progestins in both in vitro and in vivo models.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound in combination with different progestins.

Table 1: Pharmacokinetic Parameters of this compound and Dienogest Combination

ParameterEstradiol (from EV)Dienogest (DNG)Reference
Dosage Regimen Four-phasic: EV 3 mg (2 days), EV 2 mg/DNG 2 mg (5 days), EV 2 mg/DNG 3 mg (17 days), EV 1 mg (2 days), placebo (2 days)Four-phasic: EV 3 mg (2 days), EV 2 mg/DNG 2 mg (5 days), EV 2 mg/DNG 3 mg (17 days), EV 1 mg (2 days), placebo (2 days)
Minimum Serum Levels 33.6 - 64.7 pg/mL6.8 - 15.1 ng/mL
Cmax (Day 24) Not specified82.9 ng/mL
tmax (Day 24) Not specified1.5 hours
t1/2 (Day 24) Not specified12.2 hours
Effect on SHBG ~40% increaseNot specified

Table 2: Effects of this compound and Progestin Combinations on Physiological Parameters

CombinationStudy PopulationDurationKey FindingsReference
EV (2 mg/day) + Cyproterone Acetate (1 mg/day for 10 days/cycle) Postmenopausal women12 monthsSignificant decrease in menopausal complaints (P < 0.01). Significant increase in spine and total body bone mineral density (P < 0.01). Significant decrease in LDL cholesterol (P < 0.01) and increase in HDL cholesterol (P < 0.01).
EV (2 mg) + Dienogest (2-3 mg) Healthy women (18-35 years)9 weeksLower in vitro and in vivo thrombin generation compared to Ethinylestradiol + Dienogest, suggesting less enhancement of coagulation potential.
EV + Dienogest vs. Ethinylestradiol + Dienogest Healthy women9 weeksEV+DNG led to a lesser downregulation of Follicle-Stimulating Hormone (FSH) (-27% vs. -64%) and a smaller increase in Sex Hormone-Binding Globulin (SHBG) (56% vs. 385%) compared to EE+DNG.

Table 3: In Vitro Effects of Estradiol and Progestins on LDL Oxidation

TreatmentConcentrationEffect on Malonaldehyde (MDA) Generation (marker of LDL oxidation)Reference
Estradiol Dose-dependent (up to 26 µg/mL)Significant decrease (p < 0.0001)
Progesterone Up to 26 µg/mLNo significant modification
Testosterone Up to 26 µg/mLNo significant modification
Estradiol (15 µM) + Progesterone (50 µM) 15 µM + 50 µMFurther reduction in MDA compared to estradiol alone (p < 0.02)
Estradiol (15 µM) + Medroxyprogesterone Acetate (50 µM) 15 µM + 50 µMFurther reduction in MDA compared to estradiol alone (p < 0.01)
Estradiol (15 µM) + Norethindrone 15 µM + various dosesNo significant modification of estradiol's antioxidant effect
Estradiol (15 µM) + Norgestrel 15 µM + various dosesNo significant modification of estradiol's antioxidant effect

Experimental Protocols

In Vivo Model: Ovariectomized Rodent

The ovariectomized (OVX) rodent is a standard model for studying the effects of exogenous hormones in the absence of endogenous ovarian hormones.

Protocol: Ovariectomy and Hormone Replacement in Rats

  • Animal Model: Female Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to surgery.

  • Ovariectomy:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

    • Shave and disinfect the dorsal or ventral abdominal area.

    • Make a small incision to access the abdominal cavity.

    • Locate and ligate the ovarian blood vessels and the fallopian tubes.

    • Remove both ovaries.

    • Suture the muscle and skin layers.

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow a recovery period of at least two weeks to ensure clearance of endogenous hormones.

  • Hormone Administration:

    • Prepare solutions of this compound and the desired progestin in a suitable vehicle (e.g., sesame oil).

    • Administer hormones via subcutaneous injection or osmotic mini-pumps for continuous delivery.

    • Example dosing for neuroprotection studies: Doses can be selected to achieve physiological or supraphysiological levels, depending on the research question.

  • Endpoint Analysis:

    • Collect blood samples for hormone level analysis via ELISA or mass spectrometry.

    • Harvest target tissues (e.g., uterus, brain, bone) for histological, molecular, or biochemical analysis.

G cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative & Experimental Phase Acclimatization Acclimatization (1 week) Anesthesia Anesthesia Acclimatization->Anesthesia Incision Incision Anesthesia->Incision Ovariectomy Ligation_Removal Ligation_Removal Incision->Ligation_Removal Ovariectomy Suturing Suturing Ligation_Removal->Suturing PostOp_Care PostOp_Care Suturing->PostOp_Care Analgesia Recovery Recovery (≥2 weeks) PostOp_Care->Recovery Hormone_Admin Hormone Administration (EV + Progestin) Recovery->Hormone_Admin Endpoint_Analysis Endpoint Analysis Hormone_Admin->Endpoint_Analysis

Figure 1: Experimental workflow for the ovariectomized rodent model.

In Vitro Cell Proliferation Assay (CCK-8)

This protocol is adapted from studies on the proliferative effects of estradiol and progesterone on breast cancer cell lines.

Protocol: Assessing Cell Proliferation in MCF-7 Cells

  • Cell Culture:

    • Culture MCF-7 human breast cancer cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • For experiments, switch to phenol red-free DMEM with charcoal-stripped FBS to reduce background estrogenic activity.

  • Cell Seeding:

    • Seed MCF-7 cells into 96-well plates at a density of 2 x 10³ cells per well.

    • Allow cells to attach overnight.

  • Hormone Treatment:

    • Prepare stock solutions of this compound and the desired progestin in DMSO.

    • Dilute the hormones to the final desired concentrations in the culture medium. Ensure the final DMSO concentration is below 0.1%.

    • Replace the medium in the wells with the hormone-containing medium. Include vehicle-only (DMSO) controls.

    • Example concentrations: Estradiol 10⁻¹⁰ M, Progesterone 10⁻⁸ M.

  • Cell Viability Measurement (CCK-8 Assay):

    • At specified time points (e.g., 24, 48, 72, 96, 120 hours), add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from the absorbance of the experimental wells.

    • Express cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot cell viability against time for each treatment group.

Estrogen Receptor Competitive Binding Assay

This protocol is based on established methods for determining the binding affinity of compounds to the estrogen receptor (ER).

Protocol: Competitive ER Binding Assay using Rat Uterine Cytosol

  • Preparation of Rat Uterine Cytosol:

    • Euthanize immature female rats and excise the uteri.

    • Homogenize the tissue in a cold buffer (e.g., TEDG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 0.5 mM DTT, 10% glycerol, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 2,500 x g) to pellet the nuclear fraction.

    • Ultracentrifuge the supernatant at high speed (e.g., 105,000 x g) to obtain the cytosol (supernatant containing the ER).

    • Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • Set up assay tubes containing:

      • A fixed amount of uterine cytosol (e.g., 50-100 µg protein).

      • A fixed concentration of radiolabeled estradiol ([³H]-17β-estradiol), typically around the Kd (e.g., 0.5-1.0 nM).

      • Increasing concentrations of the unlabeled competitor (this compound, progestin, or the combination).

    • Include controls for:

      • Total Binding: No unlabeled competitor.

      • Non-specific Binding: A 100-fold excess of unlabeled 17β-estradiol.

  • Incubation and Separation:

    • Incubate the tubes at 4°C for 16-18 hours to reach equilibrium.

    • Separate bound from free radioligand. A common method is using a hydroxyapatite (HAP) slurry, which binds the receptor-ligand complex.

    • Wash the HAP pellet to remove unbound radioligand.

  • Quantification and Analysis:

    • Elute the bound radioligand from the HAP pellet with ethanol and measure radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • The relative binding affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Signaling Pathways

Estradiol and progestins exert their effects through both genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of the hormones to their respective nuclear receptors (ER and PR), which then act as ligand-dependent transcription factors to regulate gene expression.

Rapid, non-genomic actions are often initiated from the plasma membrane, where a subpopulation of ER and PR can activate various signaling cascades, such as the Src/Ras/Erk pathway. There is also evidence of crosstalk between ER and PR signaling pathways.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EV This compound E2 Estradiol EV->E2 Cleavage Progestin Progestin mPR Membrane PR Progestin->mPR PR PR Progestin->PR mER Membrane ER Src_Ras_Erk Src/Ras/Erk Pathway mER->Src_Ras_Erk Rapid Signaling mPR->Src_Ras_Erk E2->mER ER ER E2->ER ER->PR Crosstalk ERE Estrogen Response Element ER->ERE Dimerization & Nuclear Translocation PRE Progesterone Response Element PR->PRE Dimerization & Nuclear Translocation Gene_Transcription Gene Transcription Src_Ras_Erk->Gene_Transcription Modulation ERE->Gene_Transcription PRE->Gene_Transcription

Figure 2: Simplified signaling pathways for estradiol and progestins.

Conclusion

The combination of this compound and progestins provides a valuable tool for a wide range of research applications, from investigating fundamental hormone action to developing new therapeutic strategies. The protocols and data presented here offer a foundation for researchers to design and interpret experiments in this field. Careful consideration of the specific progestin used, the animal model or cell line, and the dosage regimen is critical for obtaining meaningful and reproducible results.

References

Application Notes: Estradiol Valerate Pretreatment in GnRH Antagonist Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gonadotropin-releasing hormone (GnRH) antagonist protocols are widely used in assisted reproductive technology (ART) to prevent a premature luteinizing hormone (LH) surge during controlled ovarian stimulation (COS).[1][2] While offering advantages like a shorter duration of treatment and a lower risk of ovarian hyperstimulation syndrome (OHSS), these protocols can present challenges in cycle scheduling and may sometimes result in suboptimal follicular synchronization.[1][2] Pretreatment with estradiol valerate (EV) in the luteal phase of the preceding cycle has emerged as an effective strategy to address these challenges.[3] It facilitates the convenient scheduling of cycles, preventing the need for oocyte retrievals on weekends, and aims to improve follicular synchronization, potentially leading to a higher yield of mature oocytes.

Mechanism of Action

This compound pretreatment leverages the principle of negative feedback on the hypothalamus-pituitary-ovarian (HPO) axis. During the late luteal and early follicular phase (the luteal-follicular transition), a decrease in progesterone and estradiol from the regressing corpus luteum normally leads to an increase in follicle-stimulating hormone (FSH). This FSH rise initiates the recruitment of a cohort of antral follicles for the next cycle.

By administering exogenous this compound during this period, the elevated estrogen levels suppress the endogenous FSH surge. This suppression prevents the premature selection and growth of a dominant follicle, allowing a more uniform and synchronized cohort of small antral follicles to be available at the start of ovarian stimulation. This coordinated follicular development is intended to optimize the response to exogenous gonadotropins.

G Mechanism of this compound Pretreatment Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  GnRH (+) Ovary Ovaries Pituitary->Ovary FSH / LH (+) Follicles Synchronized Follicular Cohort Pituitary->Follicles Suppressed FSH Rise Ovary->Hypothalamus Estradiol (-) Ovary->Pituitary Estradiol (-) EV This compound (Exogenous) EV->Hypothalamus EV->Pituitary Negative Feedback (-)

A diagram of the hormonal feedback mechanism.

Experimental Protocols

Detailed methodologies for this compound pretreatment in GnRH antagonist cycles are outlined below. Protocols may vary based on the patient population (e.g., normal vs. poor ovarian responders).

Protocol 1: Luteal Phase EV Pretreatment for Normal Responders

This protocol is designed for patients with a normal ovarian response to improve cycle scheduling and follicular synchronization.

1. Patient Selection:

  • Women undergoing IVF/ICSI with expected normal ovarian response.

  • Regular menstrual cycles (25-35 days).

2. Pretreatment Phase (Preceding Cycle):

  • Timing: this compound administration is initiated in the mid-luteal phase of the cycle preceding ovarian stimulation. This can be on a fixed day (e.g., day 21 or 25) or timed relative to ovulation (e.g., 7 days post-ovulation).

  • Dosage: Administer 4 mg of oral this compound daily (typically 2 mg twice a day).

  • Duration: Continue EV administration until day 2 of the subsequent menstrual cycle.

3. Ovarian Stimulation Phase (Treatment Cycle):

  • Baseline Assessment: On day 2 or 3 of menstruation, perform a baseline ultrasound and hormonal assessment.

  • Gonadotropin Start: Begin controlled ovarian stimulation with recombinant FSH (rFSH) or human menopausal gonadotropin (hMG) on cycle day 3, the day after stopping EV. The starting dose is individualized based on patient characteristics (e.g., age, BMI, antral follicle count).

  • GnRH Antagonist Administration: Initiate daily subcutaneous injections of a GnRH antagonist (e.g., 0.25 mg Ganirelix or Cetrorelix) when the lead follicle reaches a mean diameter of 12-14 mm. Continue the antagonist until the day of ovulation trigger.

  • Monitoring: Monitor follicular growth and hormone levels (E2, LH, Progesterone) every 2-3 days.

  • Ovulation Trigger: Administer human chorionic gonadotropin (hCG) or a GnRH agonist to trigger final oocyte maturation when at least two or three leading follicles reach a mean diameter of 17-18 mm.

  • Oocyte Retrieval: Perform oocyte retrieval 34-36 hours after the trigger injection.

4. Post-Retrieval:

  • Fertilization: Oocytes are fertilized via conventional IVF or intracytoplasmic sperm injection (ICSI).

  • Embryo Transfer: Embryo transfer is typically performed on day 3 or 5 post-retrieval.

  • Luteal Phase Support: Provide luteal phase support, usually with progesterone, starting from the day of oocyte retrieval.

G Workflow for Luteal EV Pretreatment Protocol cluster_0 Preceding Cycle cluster_1 Treatment Cycle start Start of Cycle ovulation Ovulation Monitoring start->ovulation ev_start Day 21-25: Start Oral EV (4mg/day) ovulation->ev_start menses Day 1: Menstruation ev_start->menses Continue EV ev_stop Day 2: Stop EV Baseline Scan menses->ev_stop stim_start Day 3: Start Gonadotropins (rFSH/hMG) ev_stop->stim_start monitoring Monitoring (Ultrasound & Hormones) stim_start->monitoring antag_start Lead Follicle >12-14mm: Start GnRH Antagonist monitoring->antag_start trigger Lead Follicles >17-18mm: Trigger Ovulation (hCG/GnRH-a) antag_start->trigger retrieval 34-36h Post-Trigger: Oocyte Retrieval trigger->retrieval transfer Embryo Transfer + Luteal Support retrieval->transfer

A typical workflow for the EV pretreatment protocol.

Data Presentation: Comparative Outcomes

The following tables summarize quantitative data from various studies comparing EV pretreatment with other protocols.

Table 1: Cycle Scheduling and Pregnancy Outcomes (EV Pretreatment vs. No Pretreatment)

Outcome EV Pretreatment Group Control (No Pretreatment) P-value Citation
Patients (n) 44 42 -
Weekend Oocyte Retrieval 2.7% (1/37) 20.5% (8/39) 0.029
Clinical Pregnancy Rate 38.6% 38.1% NS

| Live Birth Rate | 34% | Not Reported | - | |

NS: Not Significant

Table 2: Ovarian Stimulation Outcomes (EV Pretreatment vs. No Pretreatment)

Outcome EV Pretreatment Group Control (No Pretreatment) P-value Citation
Retrieved Oocytes (mean) 10.9 10.2 NS
Mature (MII) Oocytes (mean) 7.3 6.3 NS
Duration of Stimulation (days) 10.8 10.0 <0.05

| Total Gonadotropin Dose (IU) | 1481 | 1389 | <0.05 | |

NS: Not Significant

Table 3: Outcomes in Poor Ovarian Responders (EV Pretreatment vs. No Pretreatment)

Outcome EV Pretreatment Group Control (No Pretreatment) P-value Citation
Patients (n) 276 276 -
Retrieved Oocytes (mean) 3.2 3.4 0.49 (NS)
Mature (MII) Oocytes (mean) 2.6 2.7 NS

| Clinical Pregnancy Rate | 21.7% | 23.9% | NS | |

NS: Not Significant. Data from a study on patients meeting Bologna criteria for poor ovarian response.

Table 4: Comparative Pregnancy Rates (EV vs. OCP vs. No Pretreatment)

Outcome EV Pretreatment Group OCP Pretreatment Group No Pretreatment Group P-value Citation
Patients (n) 63 53 70 -

| Clinical Pregnancy Rate | 42.9% | 39.6% | 34.3% | 0.59 (NS) | |

NS: Not Significant. OCP: Oral Contraceptive Pill.

Comparative Analysis

This compound pretreatment offers a distinct profile compared to no pretreatment or the use of oral contraceptive pills (OCPs). While OCPs provide strong suppression, they have been associated with a need for higher gonadotropin doses and potentially lower pregnancy rates in some studies. EV pretreatment is considered a "softer" approach, primarily aimed at synchronizing the follicular cohort without the profound suppression seen with OCPs.

G Logical Comparison of Pretreatment Strategies node_ev This compound (EV) Pretreatment + Excellent for cycle scheduling [1] + Good follicular synchronization [17] + No negative impact on pregnancy rates [4, 20] - May slightly increase stimulation duration [25] - May not increase oocyte yield in poor responders [9] node_ocp Oral Contraceptive (OCP) Pretreatment + Excellent for cycle scheduling [7] + Strong pituitary suppression [22] - May require higher gonadotropin dose [22] - Potential for reduced pregnancy rates [16] - Longer washout period needed [5] node_none No Pretreatment + Shorter overall treatment time + Lower medication burden - Inflexible cycle start date [1] - Risk of asynchronous follicular growth [3] - Higher chance of weekend retrievals [1]

Comparison of pretreatment strategies.

Pretreatment with this compound is a valuable tool in GnRH antagonist protocols, primarily for its ability to enable flexible and convenient cycle scheduling without negatively impacting clinical pregnancy rates. By suppressing the inter-cycle FSH rise, it promotes a more synchronized follicular development, which may be beneficial in normal responders. However, current evidence suggests it may not increase the number of oocytes retrieved in patients with a poor ovarian response. The choice of a pretreatment strategy should be individualized, considering the clinical goals, patient population, and logistical needs of the ART center.

References

Application Notes and Protocols for Estradiol Valerate in Postmenopausal Osteoporosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Estradiol Valerate and Postmenopausal Osteoporosis

Postmenopausal osteoporosis is a prevalent metabolic bone disease characterized by low bone mass and microarchitectural deterioration, leading to increased fracture risk[1][2]. The primary driver of this condition is estrogen deficiency following menopause, which disrupts the delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts[1][3].

This compound (EV) is a synthetic prodrug of 17β-estradiol, the most potent endogenous estrogen[4]. Following administration, EV is hydrolyzed to release 17β-estradiol, effectively replacing the depleted endogenous hormone. This makes it a cornerstone of hormone replacement therapy (HRT) and a critical tool in preclinical and clinical studies aimed at understanding and treating postmenopausal osteoporosis. Its primary mechanism involves interacting with estrogen receptors (ERα and ERβ) in bone tissue to modulate gene expression, thereby preserving bone density by inhibiting bone resorption and supporting bone formation.

These application notes provide a comprehensive overview of the use of this compound in the context of postmenopausal osteoporosis research, with a focus on preclinical animal models. Detailed protocols for key experiments are provided to facilitate study design and execution.

Mechanism of Action in Bone Homeostasis

Estradiol, the active metabolite of this compound, exerts its protective effects on bone through multiple signaling pathways, primarily by influencing the activity of osteoclasts and osteoblasts.

  • Inhibition of Bone Resorption: The principal anti-resorptive effect of estradiol is mediated through the RANKL/RANK/OPG signaling pathway .

    • Estradiol acts on osteoblasts and stromal cells to decrease the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and increase the expression of Osteoprotegerin (OPG), its decoy receptor.

    • By increasing the OPG/RANKL ratio, estradiol prevents RANKL from binding to its receptor (RANK) on osteoclast precursors. This action inhibits the differentiation, activation, and survival of osteoclasts, ultimately leading to a significant reduction in bone resorption. Estrogen deficiency leads to an upregulation of RANKL on bone marrow cells, which is a key driver of increased bone resorption.

  • Promotion of Bone Formation: Estradiol can positively influence bone formation through the Wnt/β-catenin signaling pathway , which is crucial for osteoblast proliferation and differentiation.

    • Studies suggest that estrogen receptor alpha (ERα) is required for the effective response of bone cells to mechanical loading, a process involving Wnt/β-catenin signaling.

    • Estradiol can potentiate this pathway, guiding mesenchymal stem cells to differentiate into osteoblasts rather than adipocytes and promoting the synthesis of bone matrix proteins.

  • Modulation of Apoptosis: Estradiol has been shown to have an anti-apoptotic effect on osteoblasts and osteocytes while promoting apoptosis in osteoclasts, further shifting the bone remodeling balance toward formation.

Below are diagrams illustrating these key signaling pathways.

RANKL_Pathway cluster_osteoblast Osteoblast / Stromal Cell cluster_osteoclast Osteoclast Precursor Estradiol Estradiol ER Estrogen Receptor (ERα) Estradiol->ER Binds OPG OPG (Decoy Receptor) ER->OPG Stimulates Secretion RANKL RANKL (Ligand) ER->RANKL Inhibits Expression OPG->RANKL Binds & Neutralizes RANK RANK (Receptor) RANKL->RANK Binds & Activates Differentiation Osteoclast Differentiation & Activation RANK->Differentiation Promotes Resorption Bone Resorption Differentiation->Resorption Wnt_Pathway cluster_msc Osteoblast Progenitor Estradiol Estradiol ERa ERα Estradiol->ERa Binds BetaCatenin β-catenin ERa->BetaCatenin Potentiates Signaling Wnt Wnt Ligand LRP5_6 LRP5/6 Receptor Wnt->LRP5_6 Binds LRP5_6->BetaCatenin Stabilizes Nucleus Nucleus BetaCatenin->Nucleus Translocates to Gene Osteogenic Gene Transcription Nucleus->Gene Activates Formation Bone Formation Gene->Formation workflow cluster_groups Experimental Groups A 1. Animal Acclimatization (e.g., Female Wistar Rats, 6 months old) B 2. Random Assignment to Groups A->B C 3. Surgical Procedure B->C G1 SHAM Control C->G1 Sham Surgery G2 OVX + Vehicle C->G2 Ovariectomy G3 OVX + this compound C->G3 Ovariectomy D 4. Post-Operative Recovery E 5. Treatment Period (e.g., 8-12 weeks) D->E F 6. Sample Collection (Euthanasia) E->F G 7. Analysis F->G H 8. Data Interpretation G->H

References

Application Notes and Protocols for Studying Endometriosis with Estradiol Valerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing estradiol valerate in a research setting to model and study endometriosis. The protocols outlined below are intended for use by trained professionals in a controlled laboratory environment.

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. Modeling this condition in a research setting is crucial for understanding its pathophysiology and for the development of novel therapeutics. This compound, a synthetic prodrug of 17β-estradiol, is a key component in many animal models of endometriosis, as it promotes the survival and growth of ectopic endometrial lesions.[1][2][3] This document provides detailed protocols for the use of this compound in a murine model of endometriosis, along with data presentation and visualization of relevant signaling pathways.

Data Presentation

The following tables summarize quantitative data from representative studies utilizing this compound to investigate endometriosis in mouse models.

Table 1: Effect of this compound on Endometriotic Lesion Size and Weight

Treatment GroupThis compound DoseDuration of TreatmentMean Lesion Number per MouseMean Lesion Weight (mg)Reference
Vehicle (Corn Oil)0 µ g/mouse/week 3 weeks~2.5~5[1]
This compound2.5 µ g/mouse/week 3 weeks~4.0~20[1]

Table 2: Estradiol-Mediated Changes in Cell Proliferation and Gene Expression in Endometriotic Lesions

ParameterVehicle ControlThis compound (2.5 µ g/mouse/week )Method of AnalysisReference
Cell Proliferation
Ki-67 Positive CellsLowSignificantly IncreasedImmunohistochemistry
Gene Expression (Angiogenesis)
VegfaBaselineIncreasedReal-Time PCR
Mmp7BaselineIncreasedReal-Time PCR
Timp1BaselineIncreasedReal-Time PCR
Gene Expression (Inflammation)
IfnγElevated in some modelsDecreasedReal-Time PCR
TnfαElevated in some modelsDecreasedReal-Time PCR
Il-12Elevated in some modelsDecreasedReal-Time PCR

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Subcutaneous Injection

This protocol describes the preparation of an this compound solution in corn oil for subcutaneous administration to mice.

Materials:

  • This compound powder (Sigma-Aldrich or equivalent)

  • Sterile corn oil (Sigma-Aldrich or equivalent)

  • Sterile 50 mL conical tube

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator set to 37°C

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For a final concentration of 25 µg/mL (to deliver 2.5 µg in 0.1 mL), weigh 1.25 mg of this compound for a 50 mL stock solution.

  • Solubilization: Add the weighed this compound powder to the sterile 50 mL conical tube. Add a small volume of sterile corn oil (e.g., 5-10 mL) to the tube.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to break up any clumps of powder.

  • Warming: Place the conical tube in a 37°C water bath or incubator for 15-30 minutes to aid in dissolution. Intermittently vortex the solution during this time.

  • Final Volume Adjustment: Once the this compound is completely dissolved and the solution is clear, add sterile corn oil to reach the final desired volume (e.g., 50 mL).

  • Final Mixing and Aliquoting: Vortex the final solution thoroughly to ensure homogeneity. Aliquot the solution into sterile microcentrifuge tubes for single-use or short-term storage.

  • Storage: Store the aliquots at 4°C, protected from light, for up to one week. For longer-term storage, consult the manufacturer's instructions, though fresh preparation is recommended.

Protocol 2: Induction of Endometriosis in a Murine Model and this compound Administration

This protocol details the surgical induction of endometriosis in mice via uterine tissue transplantation, followed by this compound supplementation to promote lesion growth.

Materials:

  • Female mice (e.g., C57BL/6), 8-12 weeks old (both donor and recipient)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 6-0 silk)

  • Sterile phosphate-buffered saline (PBS)

  • Buprenorphine or other appropriate analgesic

  • This compound solution (prepared as in Protocol 1)

  • Corn oil (for vehicle control)

Procedure:

Part A: Ovariectomy and Pre-treatment of Recipient Mice

  • Ovariectomy: Two weeks prior to endometriosis induction, perform bilateral ovariectomy on the recipient mice to remove endogenous estrogen sources. Anesthetize the mouse and make small dorsolateral incisions to access and remove the ovaries. Suture the muscle and skin layers.

  • Analgesia: Administer buprenorphine (0.1 mg/kg) subcutaneously for pain management.

  • This compound Supplementation: Beginning on the day of ovariectomy, administer this compound (2.5 µ g/mouse in 0.1 mL corn oil) or vehicle (0.1 mL corn oil) via subcutaneous injection once per week for the duration of the study.

Part B: Surgical Induction of Endometriosis

  • Donor Mouse Preparation: Euthanize a donor mouse. Surgically remove the uterus and place it in a sterile petri dish containing cold, sterile PBS.

  • Uterine Tissue Preparation: Clean the uterus of any excess fat and connective tissue. Slit the uterine horns longitudinally and mince the tissue into small fragments (approximately 1-2 mm³).

  • Recipient Mouse Anesthesia: Anesthetize an ovariectomized, this compound-supplemented recipient mouse.

  • Surgical Procedure: Make a small midline abdominal incision to expose the peritoneal cavity.

  • Uterine Tissue Implantation: Suture four to six pieces of the minced uterine tissue to the peritoneal wall or mesenteric blood vessels. Alternatively, the minced tissue can be injected into the peritoneal cavity as a slurry in sterile PBS.

  • Closure: Close the abdominal wall and skin with sutures.

  • Post-operative Care: Administer analgesics as needed and monitor the mouse for recovery. Continue weekly this compound or vehicle injections.

Part C: Lesion Analysis

  • Euthanasia and Lesion Collection: After a predetermined period (e.g., 3-4 weeks), euthanize the mice.

  • Lesion Assessment: Open the peritoneal cavity and carefully identify, count, measure (diameter), and dissect the endometriotic lesions.

  • Further Analysis: The collected lesions can be weighed, fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67), or snap-frozen for molecular analysis (e.g., PCR, Western blotting).

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways implicated in the estrogen-driven progression of endometriosis.

Estradiol_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estradiol Estradiol ER_mem Membrane ER Estradiol->ER_mem ER_cyto Cytoplasmic ERα/ERβ Estradiol->ER_cyto PI3K PI3K ER_mem->PI3K Non-genomic ER_nuc ERα/ERβ ER_cyto->ER_nuc Dimerization & Translocation AKT AKT PI3K->AKT GSK3b GSK-3β AKT->GSK3b Inhibition beta_catenin_complex β-catenin Degradation Complex GSK3b->beta_catenin_complex beta_catenin β-catenin beta_catenin_complex->beta_catenin Inhibition of Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF ERE Estrogen Response Element (ERE) ER_nuc->ERE Genomic Gene_Expression Target Gene Expression (Proliferation, Angiogenesis, Inflammation) ERE->Gene_Expression TCF_LEF->Gene_Expression

Caption: Estradiol signaling in endometriosis.

Experimental Workflow

Experimental_Workflow Start Start Ovariectomy Ovariectomy of Recipient Mice Start->Ovariectomy Pre_treatment Weekly Subcutaneous Injection: - this compound (2.5 µg) - Vehicle (Corn Oil) Ovariectomy->Pre_treatment 2 weeks Endo_induction Surgical Induction of Endometriosis: Uterine Tissue from Donor to Recipient Pre_treatment->Endo_induction Day 0 Post_op_care Continue Weekly Injections (3-4 weeks) Endo_induction->Post_op_care Euthanasia Euthanasia and Lesion Collection Post_op_care->Euthanasia Analysis Analysis: - Lesion count, size, weight - Histology (H&E, IHC) - Molecular (PCR, etc.) Euthanasia->Analysis End End Analysis->End

Caption: Workflow for studying endometriosis in a mouse model.

Logical Relationships

Logical_Relationships EV This compound Administration Estradiol Increased Systemic 17β-Estradiol EV->Estradiol ER_Activation Activation of ERα/ERβ Signaling Estradiol->ER_Activation Proliferation Increased Cell Proliferation ER_Activation->Proliferation Angiogenesis Enhanced Angiogenesis ER_Activation->Angiogenesis Inflammation Modulation of Inflammation ER_Activation->Inflammation Lesion_Growth Endometriotic Lesion Growth Proliferation->Lesion_Growth Angiogenesis->Lesion_Growth Inflammation->Lesion_Growth

Caption: this compound's role in lesion growth.

References

Application Notes and Protocols for Timed Artificial Insemination (TAI) Utilizing Estradiol Valerate in Cattle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timed artificial insemination (TAI) protocols are pivotal in bovine reproductive management, enabling insemination without the need for estrus detection. These protocols hormonally manipulate the estrous cycle to synchronize ovulation within a narrow timeframe. Estradiol esters, in conjunction with progestins, Gonadotropin-Releasing Hormone (GnRH), and Prostaglandin F2α (PGF2α), are frequently integral components of these protocols. Estradiol Valerate, a long-acting estradiol ester, plays a crucial role in specific TAI protocols by regulating follicular waves and inducing ovulation. These application notes provide a comprehensive overview of TAI protocols employing this compound in cattle, including detailed experimental procedures, quantitative data summaries, and visualizations of the underlying physiological mechanisms and experimental workflows.

Data Presentation: Efficacy of TAI Protocols with Estradiol

The success of TAI protocols is primarily evaluated by pregnancy rates. The following tables summarize key quantitative data from studies investigating protocols that utilize estradiol esters. It is important to note that while the focus is on this compound, comparative data with other estradiol esters like Estradiol Benzoate (EB) and Estradiol Cypionate (EC) are included for a comprehensive understanding.

ProtocolAnimal TypeNPregnancy Rate (%)Estrus Rate (%)Ovulation Rate (%)Reference
Syncro-Mate-B (Norgestomet + EV) Brahman x Hereford Cows----[1]
J-Synch + eCG Beef Heifers14960.4--[2]
Conventional (ECP-based) Beef Heifers14750.7--[2]
J-Synch (no eCG) Non-lactating Beef Cows116---
EB-based TAI Multiparous Dairy Cows-52.8--
GnRH-based TAI Multiparous Dairy Cows-26.7--
EB-based TAI Primiparous Dairy Cows-65.2--
GnRH-based TAI Primiparous Dairy Cows-41.7--

EV: this compound; ECP: Estradiol Cypionate; EB: Estradiol Benzoate; eCG: equine Chorionic Gonadotropin; N: number of animals.

Estradiol Ester ComparisonAnimal TypeNMaximum Ovulatory Follicle Diameter (mm)Interval to Ovulation (h)Ovulation Rate (%)Pregnancy Rate (%)Reference
Estradiol Benzoate (EB) Suckled Bos indicus Beef Cows48213.170.277.857.5
Estradiol Cypionate (EC) Suckled Bos indicus Beef Cows47113.968.582.861.8
Estradiol Benzoate (EB) Girolando Cows85--77.827.1
Estradiol Cypionate (EC) Girolando Cows87--77.833.3

Experimental Protocols

Detailed methodologies for key TAI protocols are outlined below. These protocols serve as a foundational guide and may require optimization based on specific herd conditions, animal types (heifers vs. cows), and desired outcomes.

Protocol 1: Syncro-Mate-B Protocol (this compound and Norgestomet)

This protocol utilizes a combination of a progestin (norgestomet) implant and an injection of norgestomet combined with this compound.

Materials:

  • Norgestomet ear implant (3 mg)

  • Injectable solution of Norgestomet (3 mg) and this compound (5 mg)

  • Implant gun

  • Syringes and needles

Procedure:

  • Day 0: Administer an intramuscular (IM) injection containing 3 mg of norgestomet and 5 mg of this compound. Concurrently, place a 3 mg norgestomet implant subcutaneously on the ear.

  • Day 9: Remove the norgestomet ear implant. For suckled cows, calf removal at this time can enhance the response to the protocol.

  • Day 11 (48-54 hours after implant removal): Perform timed artificial insemination.

Protocol 2: J-Synch Protocol (Estradiol and Progesterone-based with GnRH)

The J-Synch protocol is a GnRH-based protocol that often incorporates estradiol at the beginning for follicular wave synchronization and can be adapted for use with or without eCG. While the original J-Synch may use Estradiol Benzoate, the principle can be adapted for this compound.

Materials:

  • Intravaginal progesterone-releasing device (e.g., CIDR)

  • Estradiol Benzoate (or this compound, dosage may need adjustment)

  • Prostaglandin F2α (PGF2α)

  • Gonadotropin-Releasing Hormone (GnRH)

  • equine Chorionic Gonadotropin (eCG, optional)

  • CIDR applicator

  • Syringes and needles

Procedure:

  • Day 0: Insert an intravaginal progesterone device and administer an IM injection of 2 mg of Estradiol Benzoate.

  • Day 8: Remove the progesterone device and administer an IM injection of PGF2α. At this time, an optional injection of eCG can be given.

  • Day 10 (72 hours after device removal): Perform timed artificial insemination and administer an IM injection of GnRH concurrently.

Visualizations

Signaling Pathway of Hormonal Interventions in TAI

The following diagram illustrates the interplay of exogenous hormones used in TAI protocols to control the bovine estrous cycle.

Hormonal_Signaling_Pathway cluster_hormones Exogenous Hormones cluster_physiology Physiological Response GnRH GnRH Pituitary Anterior Pituitary GnRH->Pituitary Stimulates LH/FSH release PGF2a PGF2α CL Corpus Luteum PGF2a->CL Induces Luteolysis Progesterone Progesterone (e.g., CIDR) Progesterone->Pituitary Inhibits LH/FSH release (Prevents premature ovulation) Estradiol This compound Estradiol->Pituitary Positive feedback (induces LH surge) Negative feedback (suppresses FSH) Follicle Ovarian Follicle Pituitary->Follicle LH Surge Ovulation Ovulation Follicle->Ovulation Induces Uterus Uterus TAI_Workflow Day0 Day 0 Insert Progesterone Device + Estradiol Injection Day8 Day 8 Remove Progesterone + PGF2α Injection Day0->Day8 Progesterone Suppression Day9 Day 9 (Optional) Estrus Detection Day8->Day9 Proestrus Day10 Day 10 Timed AI + GnRH Injection Day9->Day10 Synchronized Ovulation Hormonal_Effects_on_Ovary cluster_hormones Hormones cluster_ovary Ovarian Structures GnRH GnRH Follicle Follicle GnRH->Follicle Stimulates Growth & Ovulation PGF2a PGF2α CL Corpus Luteum PGF2a->CL Causes Regression Progesterone Progesterone Progesterone->Follicle Inhibits Final Maturation & Ovulation Estradiol Estradiol Estradiol->Follicle Promotes Growth (at low conc.) Induces Ovulation (at high conc.) Follicle->Estradiol Produces CL->Progesterone Produces

References

Application Notes and Protocols for Sex Reversion in Fish Using Estradiol Valerate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The manipulation of sex ratios in fish populations is a cornerstone of modern aquaculture, aimed at enhancing productivity by capitalizing on the sexually dimorphic traits of certain species, such as differential growth rates and age at maturity. Sex reversion, the process of redirecting the gonadal development of a fish from its genotypic sex to a phenotypic one, is a widely employed technique to achieve monosex populations. Estradiol Valerate (EV), a synthetic ester of the natural estrogen 17β-estradiol, serves as a potent feminizing agent. Its application during the labile period of gonadal differentiation can effectively induce the development of ovaries in genotypic males, leading to all-female or predominantly female stocks.

These notes provide a comprehensive overview and detailed protocols for the application of this compound in fish sex reversion, based on published research.

Quantitative Data Summary

The efficacy of this compound in inducing feminization varies significantly with the fish species, hormone dosage, administration method, and the duration of treatment. The following table summarizes key quantitative data from various studies.

Fish SpeciesThis compound (EV) DoseAdministration MethodTreatment DurationFish Age/Stage at TreatmentResulting Female (%)Control Group Female (%)Reference
Rainbow Trout (Oncorhynchus mykiss)20 mg/kg of dietOral56 days35-day-old fry97% (3% intersex)51%[1][2]
Rainbow Trout (Oncorhynchus mykiss)400 µg/L (immersion) + 20 mg/kg (oral)Immersion & Oral4 weeks (immersion) + 60 days (oral)35-day-old fry100%45%[3]
Brown Trout (Salmo trutta)20 mg/kg of dietOral60 daysStart of initial feeding84%47%[4]
Brown Trout (Salmo trutta)30 mg/kg of dietOral60 daysStart of initial feeding86%47%[4]
Astyanax altiparanae20 mg/kg of dietOral30 daysNewly-hatched larvae70-76%44%
Astyanax altiparanae40 mg/kg of dietOral30 daysNewly-hatched larvae70-76%44%
Astyanax altiparanae80 mg/kg of dietOral30 daysNewly-hatched larvae70-76%44%
Spotted Scat (Scatophagus argus)300 µg/g of diet (with Trilostane)Oral90 daysFingerlings (2.8-3.5 cm)14.3% (fully reversed XY)Not specified

Experimental Protocols

The two primary methods for administering this compound are oral administration through hormone-treated feed and immersion baths. The choice of method depends on the species, life stage, and hatchery logistics.

Protocol 1: Oral Administration

This is the most common method for delivering steroids to fish post-hatching.

Objective: To prepare a hormone-infused diet for inducing feminization.

Materials:

  • This compound (EV) powder (e.g., C₂₃H₃₂O₃)

  • 95% Ethanol

  • Commercial fish feed (powdered or finely ground)

  • Spray bottle or small mixer

  • Fume hood

  • Protective gloves and eyewear

Procedure:

  • Hormone Stock Solution Preparation:

    • In a fume hood, accurately weigh the required amount of this compound powder. For a target concentration of 20 mg EV per kg of feed, you will need 20 mg of EV for every 1 kg of feed you plan to prepare.

    • Dissolve the weighed EV powder in 95% ethanol. A common ratio is to dissolve the EV required for 1 kg of feed in 400-500 mL of ethanol. Ensure the powder is completely dissolved by gentle swirling or vortexing.

  • Feed Coating:

    • Place the pre-weighed, powdered fish feed into a mixer or a large, shallow tray.

    • Evenly spray the ethanol-hormone solution over the feed while continuously mixing. This ensures a homogenous distribution of the hormone.

    • Continue mixing until the feed appears uniformly moist.

  • Ethanol Evaporation:

    • Spread the hormone-coated feed in a thin layer on a tray.

    • Allow the ethanol to completely evaporate. This can be done by air-drying in the fume hood overnight at room temperature. Do not use high heat as it may degrade the hormone.

  • Storage:

    • Once completely dry, the hormone-treated feed can be stored in airtight containers in a cool, dark, and dry place. It is recommended to prepare fresh batches regularly.

Administration:

  • Feed the treated diet to the fish fry starting from the onset of exogenous feeding or as determined for the specific species' labile period.

  • The treatment should continue for the prescribed duration (e.g., 30-60 days).

  • Provide the treated feed ad libitum or at a standard hatchery feeding rate.

Protocol 2: Immersion Method

This method is useful for treating fish at very early life stages, such as newly-hatched larvae or alevins, before they begin active feeding.

Objective: To induce feminization by immersing fish fry in a hormone solution.

Materials:

  • This compound (EV) powder

  • Ethanol (as a solvent)

  • Treatment tank or container with aeration

  • Well-aerated, clean water

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of EV in ethanol. For example, dissolve 100 mg of EV in 10 mL of ethanol.

  • Treatment Bath Preparation:

    • Calculate the volume of the treatment tank.

    • Based on the target concentration (e.g., 400 µg/L), calculate the amount of stock solution needed.

    • Example Calculation: For a 10-liter tank and a target of 400 µg/L:

      • Total EV needed = 400 µg/L * 10 L = 4000 µg = 4 mg.

      • Volume of stock solution to add = (4 mg / 10 mg/mL) = 0.4 mL.

    • Fill the tank with clean, well-aerated water of the appropriate temperature.

    • Add the calculated volume of the EV stock solution to the water and mix thoroughly to ensure even distribution.

  • Immersion:

    • Carefully transfer the fish fry into the treatment bath.

    • Maintain gentle aeration throughout the immersion period.

    • Immerse the fry for the specified duration (e.g., 2 hours).

  • Post-Immersion:

    • After the treatment period, carefully transfer the fry back to a tank with clean, hormone-free water.

    • The protocol may require repeated immersions (e.g., twice a week for 4 weeks).

Protocol 3: Assessment of Sex Reversion Efficacy

Objective: To determine the phenotypic sex ratio of the treated population.

Materials:

  • Microscope (dissecting and compound)

  • Dissecting tools

  • Fixative (e.g., 10% neutral buffered formalin or Bouin's solution)

  • Standard histological processing reagents (ethanol series, xylene, paraffin wax)

  • Microtome

  • Stains (e.g., Hematoxylin and Eosin)

Procedure:

  • Sampling: At the end of the experiment (e.g., after 100-300 days), collect a statistically significant number of fish from both the treated and control groups.

  • Dissection and Gonad Identification:

    • Euthanize the fish humanely.

    • Measure body weight and length.

    • Dissect the fish to expose the internal organs and locate the gonads.

    • Carefully excise the gonads and weigh them to calculate the Gonadosomatic Index (GSI):

      • GSI (%) = (Gonad Weight / Total Body Weight) * 100.

  • Histological Analysis:

    • Fix the excised gonads in a suitable fixative for 24 hours.

    • Process the fixed tissues through a standard histological protocol (dehydration, clearing, paraffin embedding).

    • Section the embedded gonads using a microtome (e.g., at 5-7 µm).

    • Stain the sections with H&E or another suitable stain.

    • Examine the slides under a microscope to identify the gonadal tissue as ovary, testis, or intersex (ovotestis). Ovaries will contain oocytes at various developmental stages, while testes will contain spermatogenic cells.

Visualizations: Pathways and Workflows

Signaling Pathway of Estradiol-Induced Feminization

Exogenous estrogens like this compound typically act by binding to estrogen receptors, initiating a cascade that promotes ovarian differentiation while suppressing the male developmental pathway.

G cluster_input Hormonal Input cluster_cellular Cellular Mechanism cluster_outcome Developmental Outcome EV This compound (EV) ER Estrogen Receptor (ER) Activation EV->ER Binds to Aromatase Upregulation of cyp19a1a (Aromatase) ER->Aromatase Foxl2 Upregulation of foxl2 ER->Foxl2 Ovary Ovary Development & Maintenance Aromatase->Ovary Promotes Dmrt1 Downregulation of dmrt1 Foxl2->Dmrt1 Suppresses Foxl2->Ovary Promotes Testis Testis Development Inhibited Dmrt1->Testis Required for

Caption: Simplified signaling pathway for this compound-induced feminization in fish.

Experimental Workflow for Sex Reversion

The following diagram outlines the typical workflow for a research project investigating hormonal sex reversion.

G cluster_treatment Hormone Treatment Phase Start Start: Select Fish Fry (Undifferentiated Stage) Acclimate Acclimation to Experimental Conditions Start->Acclimate Oral Oral Administration (Hormone Diet) Acclimate->Oral Immersion Immersion Method (Hormone Bath) Acclimate->Immersion Control Control Group (No Hormone) Acclimate->Control Rearing Post-Treatment Rearing (Grow-out Phase) Oral->Rearing Immersion->Rearing Control->Rearing Sampling Sampling for Analysis Rearing->Sampling Analysis Gonad Analysis (Histology, GSI) Sampling->Analysis End End: Determine Sex Ratio & Efficacy Analysis->End

Caption: General experimental workflow for a fish sex reversion study using this compound.

Factors Influencing Protocol Efficacy

The success of any sex reversion protocol is not guaranteed and depends on a sensitive interplay of several key factors.

G Main Sex Reversion Success Rate Dose Hormone Dosage Dose->Main Duration Treatment Duration Duration->Main Timing Timing of Application (Labile Period) Timing->Main Species Fish Species & Genotype Species->Main Method Administration Method Method->Main Environment Environmental Factors (Temp, pH, Water Quality) Environment->Main

Caption: Key factors influencing the efficacy of this compound sex reversion protocols.

Additional Application Notes

  • Mechanism of Action: Sex determination in fish is remarkably plastic. Exogenous estrogens like EV can override the genetic signals (e.g., XY or ZW chromosome systems) that would normally direct the undifferentiated gonad to develop into a testis. By activating estrogenic pathways during the critical window of sex differentiation, EV promotes the development of ovarian tissue, resulting in a phenotypic female, which may be a genetic male.

  • Critical "Labile" Period: The timing of hormone application is the most critical factor. It must coincide with the natural period of gonadal differentiation, which varies widely among species. Treatment that is too early or too late will be ineffective.

  • Potential Side Effects: While effective, hormone treatment can have adverse effects. Studies have reported reduced growth rates, lower food conversion ratios, and decreased survival rates in fish treated with estradiol compared to control groups. Higher doses may increase feminization rates but can also increase mortality.

  • Safety and Environmental Considerations: this compound is a potent endocrine disruptor. Researchers must handle the compound with appropriate personal protective equipment. Furthermore, water from treatment tanks should be properly treated before discharge to prevent the release of synthetic estrogens into the environment, where they can adversely affect wild fish populations.

  • Comparison to 17β-Estradiol: this compound is a pro-drug of 17β-estradiol, meaning it is converted to the active form in the body. It is often considered more stable and may have a longer half-life, potentially making it effective for administration. EV is also noted to be a cheaper alternative.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Oral Bioavailability of Estradiol Valerate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Estradiol Valerate (EV).

Introduction

This compound (EV) is a synthetic ester of 17β-estradiol, the primary female sex hormone. Despite its good oral absorption, EV exhibits low oral bioavailability, typically ranging from 2-10%.[1] This is primarily attributed to extensive first-pass metabolism in the intestine and liver, where it is rapidly converted to less potent estrogens like estrone.[1][2][3] Overcoming this challenge is critical for developing effective oral hormone replacement therapies. This guide explores the underlying reasons for low bioavailability and provides practical strategies and troubleshooting advice for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low oral bioavailability of this compound?

A1: The primary reason is extensive first-pass metabolism. After oral administration, EV is hydrolyzed to estradiol and valeric acid in the intestinal mucosa and liver.[1] The released estradiol is then rapidly metabolized by enzymes, primarily cytochrome P450, into less active metabolites such as estrone. This metabolic process significantly reduces the amount of active estradiol that reaches systemic circulation.

Q2: How does the chemical nature of this compound contribute to its low bioavailability?

A2: Estradiol itself is a highly lipophilic molecule with low aqueous solubility. While the esterification to this compound improves its lipophilicity and absorption, its poor solubility in the aqueous environment of the gastrointestinal tract can limit its dissolution rate, which is a prerequisite for absorption.

Q3: Are there alternative routes of administration that offer better bioavailability?

A3: Yes, several alternative routes bypass the first-pass metabolism and offer significantly higher bioavailability. These include:

  • Transdermal: Patches and gels deliver estradiol directly into the bloodstream through the skin, achieving a bioavailability of up to 10%.

  • Sublingual/Buccal: Administration under the tongue or in the cheek allows for direct absorption into the bloodstream, avoiding the gastrointestinal tract and liver. Studies suggest that sublingual administration of oral EV tablets can lead to high estradiol levels.

  • Intramuscular Injection: This route provides a sustained release of estradiol over several weeks and has 100% bioavailability.

Q4: What is micronization and does it improve the oral bioavailability of estradiol?

A4: Micronization is a process that reduces the particle size of a drug. For poorly water-soluble drugs like estradiol, micronization increases the surface area available for dissolution, thereby improving the rate and extent of absorption. While it enhances absorption, the oral bioavailability of micronized estradiol is still low, at approximately 5%, due to the significant first-pass effect.

Troubleshooting Guide

This section addresses common issues encountered during the development of oral this compound formulations.

Issue Potential Cause(s) Troubleshooting Steps
Unexpectedly low in vivo bioavailability despite high in vitro dissolution. Extensive first-pass metabolism in the liver and gut wall.1. Investigate Formulation Strategies: Explore advanced drug delivery systems designed to bypass or reduce first-pass metabolism, such as nanoformulations or SEDDS. 2. Consider Alternative Routes: If feasible for the therapeutic goal, evaluate transdermal, sublingual, or injectable formulations. 3. Co-administration with Enzyme Inhibitors: (For research purposes) Investigate the co-administration of specific cytochrome P450 inhibitors to understand the metabolic pathways involved.
High inter-individual variability in pharmacokinetic profiles. Differences in metabolic enzyme activity (e.g., CYP3A4) among subjects. Variations in gastrointestinal transit time affecting absorption.1. Subject Stratification: In preclinical and clinical studies, consider stratifying subjects based on metabolic profiles if possible. 2. Formulation Optimization: Develop formulations that provide more consistent drug release and absorption, potentially reducing the impact of physiological variations. Nanoformulations can sometimes offer more predictable absorption profiles.
Poor and inconsistent drug release from solid dosage forms. Inadequate dissolution of the lipophilic this compound. Improper selection of excipients.1. Particle Size Reduction: Employ micronization or nanocrystal technology to enhance the dissolution rate. 2. Excipient Screening: Systematically screen for solubilizers, disintegrants, and permeation enhancers that are compatible with EV. 3. Amorphous Solid Dispersions: Consider creating amorphous solid dispersions of EV to improve its solubility and dissolution.
Instability of advanced formulations (e.g., nanoemulsions, SEDDS) during storage or in the GI tract. Poor selection of oils, surfactants, or co-surfactants. Degradation of components due to pH or enzymatic activity.1. Systematic Component Selection: For SEDDS, construct pseudo-ternary phase diagrams to identify stable emulsion regions. 2. Stability Studies: Conduct rigorous stability testing under various conditions (pH, temperature, presence of enzymes) to identify and address degradation pathways. 3. Protective Coatings: For nanoparticles, consider enteric coatings to protect them from the harsh acidic environment of the stomach.

Advanced Formulation Strategies to Enhance Oral Bioavailability

Several advanced formulation strategies can be employed to overcome the challenges of low oral bioavailability of this compound.

Nanoformulations

Nanoparticles can improve the oral bioavailability of drugs by various mechanisms, including increasing solubility and dissolution rate, protecting the drug from degradation in the GI tract, and enhancing absorption.

  • Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate estradiol, providing a sustained release and potentially enhancing its oral bioavailability.

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature. SLNs can encapsulate lipophilic drugs like estradiol, improve their stability, and enhance oral absorption.

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

  • Mechanism of Action: By forming a micro- or nanoemulsion in the gut, SEDDS can increase the solubilization of the drug, present it in a dissolved form for absorption, and potentially enhance lymphatic transport, which partially bypasses the first-pass metabolism.

  • Formulation Considerations: The selection of appropriate oils, surfactants, and co-surfactants is crucial for the successful design of a SEDDS formulation.

Quantitative Data on Bioavailability Enhancement

The following table summarizes pharmacokinetic parameters from various studies, illustrating the impact of different formulations on the bioavailability of estradiol.

Formulation Dose Cmax (pg/mL) Tmax (h) AUC (pg·h/mL) Reference
Oral this compound Tablet3 mg73.3~61301
Oral this compound Tablet2 mg30.79~8Not Reported
Oral Micronized Estradiol2 mg~180 (at steady state)Not ReportedNot Reported

Note: Direct comparative studies of advanced formulations for this compound are limited. The data presented is for illustrative purposes. Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are key pharmacokinetic parameters indicating the rate and extent of drug absorption.

Experimental Protocols

Preparation of Estradiol-Loaded PLGA Nanoparticles

This protocol is a generalized method based on the solvent evaporation technique.

  • Dissolution: Dissolve a specific amount of this compound and PLGA in a suitable organic solvent (e.g., acetone, dichloromethane).

  • Emulsification: Add the organic phase dropwise to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under constant stirring to form an oil-in-water (o/w) emulsion.

  • Sonication: Sonicate the emulsion using a probe sonicator to reduce the droplet size.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticles multiple times with deionized water to remove excess stabilizer and unencapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder for long-term storage and characterization.

Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

This protocol outlines the steps for developing a SEDDS formulation.

  • Excipient Solubility Screening: Determine the solubility of this compound in various oils (e.g., Capmul MCM®, oleic acid), surfactants (e.g., Kolliphor® RH40, Tween 80), and co-surfactants (e.g., Transcutol®, PEG 400).

  • Construction of Pseudo-Ternary Phase Diagrams: Based on the solubility studies, select the most suitable oil, surfactant, and co-surfactant. Prepare a series of formulations with varying ratios of these components. Titrate each mixture with water and observe the formation of emulsions to construct a phase diagram, which will identify the self-emulsifying regions.

  • Preparation of this compound-Loaded SEDDS: Select a formulation from the self-emulsifying region of the phase diagram and dissolve the required amount of this compound in it with gentle stirring and heating if necessary.

  • Characterization:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a specified volume of water and measure the time it takes to form a clear or slightly bluish emulsion.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.

    • Robustness to Dilution: Evaluate the stability of the emulsion upon dilution with different volumes of aqueous media at various pH values (e.g., 1.2, 4.5, 6.8) to simulate GI conditions.

    • Cloud Point Measurement: Determine the temperature at which the emulsion becomes cloudy, which indicates potential phase separation at physiological temperatures.

Quantification of Estradiol in Plasma Samples

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying the low concentrations of estradiol in plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add an internal standard (e.g., deuterated estradiol).

    • Add a suitable extraction solvent (e.g., methyl tert-butyl ether - MTBE).

    • Vortex to mix and centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample into an HPLC or UPLC system equipped with a suitable analytical column (e.g., C18).

    • Use a gradient mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid) to achieve optimal separation of estradiol from other plasma components.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in negative ion mode.

    • Monitor the specific precursor-to-product ion transitions for both estradiol and the internal standard for accurate and sensitive quantification.

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection can also be used for the determination of this compound in bulk and pharmaceutical formulations, although it may lack the sensitivity required for low-level quantification in biological matrices.

Visualizations

Estradiol_Valerate_Metabolism EV_Oral Oral this compound Intestinal_Mucosa Intestinal Mucosa EV_Oral->Intestinal_Mucosa Absorption & Hydrolysis Estradiol Estradiol Intestinal_Mucosa->Estradiol Liver Liver (First-Pass Metabolism) Estrone Estrone (Less Active) Liver->Estrone Metabolism (e.g., CYP450) Metabolites Other Metabolites Liver->Metabolites Systemic_Circulation Systemic Circulation (Low Bioavailability) Estradiol->Liver Estradiol->Systemic_Circulation Small Fraction EV_Formulation_Workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Excipient_Screening Excipient Solubility Screening Formulation_Optimization Formulation Optimization (e.g., Phase Diagrams for SEDDS) Excipient_Screening->Formulation_Optimization Drug_Loading Drug Loading Formulation_Optimization->Drug_Loading Particle_Size Particle/Droplet Size Analysis Drug_Loading->Particle_Size Dissolution_Testing In Vitro Dissolution/ Drug Release Studies Particle_Size->Dissolution_Testing Stability_Assessment Stability Assessment Dissolution_Testing->Stability_Assessment Animal_Model Preclinical Animal Model Administration Stability_Assessment->Animal_Model PK_Studies Pharmacokinetic (PK) Studies (Blood Sampling) Animal_Model->PK_Studies Data_Analysis Bioavailability Calculation (Cmax, Tmax, AUC) PK_Studies->Data_Analysis Bioavailability_Strategies cluster_causes Primary Causes cluster_solutions Formulation Strategies cluster_mechanisms Mechanisms of Enhancement Low_Bioavailability Low Oral Bioavailability of EV First_Pass Extensive First-Pass Metabolism Low_Bioavailability->First_Pass Poor_Solubility Poor Aqueous Solubility Low_Bioavailability->Poor_Solubility Nanoformulations Nanoformulations (SLNs, Polymeric NPs) First_Pass->Nanoformulations SEDDS Self-Emulsifying Drug Delivery Systems (SEDDS) First_Pass->SEDDS Poor_Solubility->Nanoformulations Poor_Solubility->SEDDS Micronization Micronization Poor_Solubility->Micronization Bypass_Metabolism Bypass/Reduce First-Pass Metabolism Nanoformulations->Bypass_Metabolism Increase_Solubility Increase Solubility & Dissolution Rate Nanoformulations->Increase_Solubility Enhance_Absorption Enhance Intestinal Absorption Nanoformulations->Enhance_Absorption SEDDS->Bypass_Metabolism SEDDS->Increase_Solubility SEDDS->Enhance_Absorption Micronization->Increase_Solubility

References

Technical Support Center: Managing Side Effects of Estradiol Valerate in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Estradiol Valerate (EV) in long-term experimental studies. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered, alongside detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed in subjects during long-term this compound administration?

A1: Based on clinical and preclinical studies, the most frequently reported side effects include breast tenderness, headaches, nausea, and mood swings.[1][2] In animal models, changes in body weight and food intake are also common observations.[3][4]

Q2: What are the more severe, less common side effects to be aware of in long-term studies?

A2: More serious, though less frequent, side effects include an increased risk of thromboembolic events (blood clots), stroke, myocardial infarction, and certain types of cancer, such as breast and endometrial cancer.[1] Liver problems and gallbladder disease have also been reported. In animal studies, high doses of estradiol have been linked to renal damage and increased mortality.

Q3: How can I manage variability in estradiol levels between experimental subjects?

A3: Inconsistent estradiol levels can stem from factors such as administration technique, vehicle properties, and individual differences in metabolism. To minimize variability, it is crucial to standardize your administration protocol, including the route (subcutaneous or intramuscular), injection depth, volume, and site. Preparing fresh solutions, ensuring the compound is fully dissolved, and using a sufficient number of animals to account for biological variability are also key.

Q4: Are there established contraindications for the use of this compound in research subjects?

A4: Yes, contraindications include a history of certain cancers (e.g., breast cancer), blood clots, liver disease, and undiagnosed abnormal genital bleeding.

Troubleshooting Guides

Guide 1: Unexpected Changes in Body Weight and Food Intake in Animal Models
Observed Issue Potential Cause Troubleshooting Steps
Unexpected Weight Loss Estradiol is known to inhibit food and water intake, leading to a decrease in body weight, particularly at the start of treatment or with higher doses.- Monitor Food and Water Intake Daily: Quantify consumption to correlate with weight changes. - Adjust Dosage: If weight loss is severe, consider a dose reduction. Research suggests that the effects of estradiol on body weight are dose-dependent. - Dietary Palatability: In some studies, the effect of estradiol on food intake can be influenced by the palatability of the diet. Ensure a consistent and appropriate diet is provided.
Unexpected Weight Gain While less common, weight gain can occur, potentially due to fluid retention. In ovariectomized rat models, weight gain is an expected outcome that estradiol replacement can prevent.- Assess for Edema: Check for signs of fluid retention. - Review Experimental Model: Ensure the observed weight change is not an expected outcome of the model itself (e.g., post-ovariectomy). - Measure Body Composition: If possible, use techniques to differentiate between fat mass and fluid retention.
Guide 2: High Subject Mortality in Long-Term Rodent Studies
Observed Issue Potential Cause Troubleshooting Steps
Increased Mortality Rate High doses of estradiol have been associated with increased mortality in mouse xenograft models, often linked to renal damage and bladder stone formation.- Dose Reduction: This is the most critical step. Studies have shown that lowering the estradiol dose can significantly reduce mortality while still maintaining the desired physiological effects. - Necropsy and Histopathology: Perform thorough post-mortem examinations on deceased animals to determine the cause of death. Pay close attention to the urinary tract. - Monitor Animal Health: Implement a rigorous health monitoring schedule, including regular checks for signs of distress, changes in urination, or other adverse effects.
Sudden, Unexplained Deaths Could be related to thromboembolic events, which are a known risk.- Review Dosing and Administration: Ensure the correct dose was administered and that the injection was performed properly to avoid accidental intravenous administration. - Consider Anti-coagulants (with caution): In some specific research contexts, and with careful consideration of confounding effects, co-administration of a prophylactic anticoagulant might be explored, though this would need to be a component of the initial study design.

Quantitative Data on Side Effects

The following tables summarize quantitative data on adverse events from studies involving estradiol-containing compounds. It is important to note that these studies may involve different formulations and patient populations, and direct comparison may not always be appropriate.

Table 1: Incidence of Adverse Events in a Phase 1 Bioequivalence Study of this compound

Adverse Event Category Fasting Condition (N=24) Fed Condition (N=30)
Total Adverse Events 2448
Drug-Related Adverse Events 1331

Data from a single-dose, crossover study in healthy postmenopausal female subjects.

Table 2: Percentage of Patients Reporting Drug-Related Adverse Events with this compound/Dienogest (EV/DNG) vs. Placebo

Adverse Event EV/DNG Group (%) Placebo Group (%)
Total Drug-Related AEs 16.38.2

Data from a multicenter, double-blind, randomized, placebo-controlled, phase III clinical trial for the management of heavy menstrual bleeding.

Experimental Protocols

Protocol 1: Quantification of Estradiol in Rodent Serum via ELISA

This protocol provides a general guideline for a competitive ELISA to measure estradiol concentrations.

1. Sample Preparation:

  • Collect blood samples and immediately separate the serum.

  • Serum samples can be stored at 2-8°C for up to 5 days or frozen at -20°C for up to one month.

  • Avoid repeated freeze-thaw cycles. Before the assay, thaw frozen samples completely and mix well.

2. Assay Procedure:

  • Bring all reagents and samples to room temperature (18-26°C).

  • Secure the desired number of antibody-coated wells in a microplate holder.

  • Dispense 25 µL of standards, controls, and serum samples into the appropriate wells.

  • Add 100 µL of the Estradiol-Enzyme Conjugate working solution to each well.

  • Mix gently by placing the plate on a shaker for 10-20 seconds.

  • Incubate at room temperature for 60 minutes.

  • Aspirate the liquid from all wells and wash each well three times with 300 µL of 1x wash buffer. Blot the plate on absorbent paper to remove residual buffer.

  • Dispense 100 µL of TMB Substrate Reagent into each well and mix gently for 10 seconds.

  • Incubate at room temperature in the dark for 30 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution to each well. Ensure the color changes from blue to yellow completely.

  • Read the absorbance at 450 nm using a microplate reader within 15 minutes.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the estradiol concentration in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Histopathological Examination of Uterine Tissue in Rats

This protocol is for assessing changes in the uterus of rats following long-term treatment with this compound.

1. Tissue Collection and Fixation:

  • At the end of the study period, euthanize the rats.

  • Immediately collect the uterine horns and fix them in 10% neutral buffered formalin for at least 24 hours.

2. Tissue Processing and Sectioning:

  • Dehydrate the fixed tissues through a graded series of ethanol.

  • Clear the tissues in xylene and embed them in paraffin wax.

  • Cut 4-5 µm thick sections using a microtome.

3. Staining (Hematoxylin and Eosin - H&E):

  • Deparaffinize the sections in xylene and rehydrate them through a graded series of ethanol to water.

  • Stain with Hematoxylin to visualize cell nuclei (blue/purple).

  • Differentiate in acid-alcohol and then "blue" the sections in a suitable buffer.

  • Counterstain with Eosin to visualize the cytoplasm and extracellular matrix (pink/red).

  • Dehydrate the stained sections, clear in xylene, and mount with a coverslip.

4. Microscopic Evaluation:

  • Examine the sections under a light microscope.

  • Assess for histological changes such as:

    • Endometrial and myometrial thickness.

    • Luminal and glandular epithelial cell height.

    • Number and morphology of endometrial glands.

    • Presence and extent of inflammatory cell infiltration in the stroma.

    • Evidence of endometrial hyperplasia or other pathological changes.

Visualizations

EstrogenSignalingPathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EV This compound (EV) (Prodrug) E2 17β-Estradiol (E2) (Active Hormone) EV->E2 Esterase Cleavage mER Membrane ER (ERα, ERβ, GPER) E2->mER Non-Genomic (Rapid Signaling) ER_cyto Cytoplasmic ER (ERα, ERβ) E2->ER_cyto Genomic Signaling E2->ER_cyto KinaseCascade Kinase Cascades (e.g., PI3K/Akt, MAPK) mER->KinaseCascade ER_nucleus Nuclear ER (ERα, ERβ) ER_cyto->ER_nucleus Translocation GeneTranscription Gene Transcription (Cell Proliferation, etc.) KinaseCascade->GeneTranscription Modulates ERE Estrogen Response Element (ERE) ER_nucleus->ERE Binds ERE->GeneTranscription Regulates TroubleshootingWorkflow Start Inconsistent Experimental Results Observed CheckFormulation Verify EV Formulation - Freshly prepared? - Stored correctly? - Fully dissolved? Start->CheckFormulation CheckAdmin Review Administration Technique - Consistent route/site? - Correct volume/depth? Start->CheckAdmin CheckAnimals Assess Animal Factors - Randomized groups? - Health status? - Housing conditions? Start->CheckAnimals CheckAssay Evaluate Analytical Method - Assay validated? - Correct sample handling? - Standard curve acceptable? Start->CheckAssay DataAnalysis Re-analyze Data - Check for outliers - Stratify by potential confounders CheckFormulation->DataAnalysis CheckAdmin->DataAnalysis CheckAnimals->DataAnalysis CheckAssay->DataAnalysis ModifyProtocol Modify Protocol & Re-run Experiment DataAnalysis->ModifyProtocol If cause identified Consult Consult with Senior Researcher or Statistician DataAnalysis->Consult If cause unclear

References

Technical Support Center: Optimizing Estradiol Valerate Dosage for Minimal Adverse Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Estradiol Valerate (EV). Here you will find troubleshooting guides and frequently asked questions to help optimize your experimental design and minimize adverse reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from 17β-estradiol?

A1: this compound (EV) is a synthetic ester of 17β-estradiol, the primary and most potent endogenous estrogen.[1] EV acts as a prodrug, meaning it is inactive until it is metabolized in the body.[1] After administration, esterases cleave the valerate ester group, releasing 17β-estradiol, which is the active molecule that binds to estrogen receptors (ERα and ERβ).[1][2] This esterification process provides EV with improved oral bioavailability and a longer duration of action compared to unmodified estradiol.[1]

Q2: What are the common solvents and storage conditions for this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For in vivo studies, it can be formulated in oils like corn oil or arachis oil for intramuscular injection. Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years. It is recommended to prepare fresh working solutions for each experiment.

Q3: How do different routes of administration affect the pharmacokinetics of this compound?

A3: The route of administration significantly impacts the bioavailability and pharmacokinetic profile of this compound.

  • Oral administration: Subject to extensive first-pass metabolism in the liver, leading to lower bioavailability (around 5%) and a higher ratio of estrone to estradiol.

  • Intramuscular (IM) injection: Bypasses first-pass metabolism, resulting in 100% bioavailability. It forms a depot in the muscle, from which it is slowly released, providing sustained estradiol levels. The peak plasma levels are typically reached in approximately 2 days.

  • Subcutaneous (SC) injection: Similar to IM injection, it avoids first-pass metabolism and provides a sustained release of the hormone.

Q4: What are the main signaling pathways activated by this compound?

A4: Once converted to estradiol, this compound primarily acts through two types of estrogen receptors: ERα and ERβ. These receptors are located in various tissues, including the reproductive tract, bone, brain, and cardiovascular system. The binding of estradiol to these receptors initiates a cascade of events that modulate gene expression. This can occur through direct binding to estrogen response elements (EREs) on DNA or by interacting with other transcription factors. Estradiol can also elicit rapid, non-genomic effects through membrane-associated estrogen receptors, such as G protein-coupled estrogen receptor (GPER). Additionally, estradiol has been shown to exert protective effects on cardiac function through the Nrf2 signaling pathway, which is involved in the antioxidant response.

Troubleshooting Guides

In Vitro Experiments

Issue: High variability between experimental replicates.

Potential Cause Troubleshooting Steps
Inconsistent cell seedingEnsure a homogenous cell suspension before seeding and use a consistent cell counting method. Avoid using the outer wells of culture plates, which are prone to evaporation.
Variable cell responsivenessConfirm the expression of estrogen receptors (ERα and ERβ) in your cell line. Use a consistent and low passage number for your cells, as their characteristics can change over time.
Solvent effectsInclude a vehicle control group treated with the same concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the this compound.
Inconsistent culture conditionsStandardize all culture parameters, including media composition, serum batch, incubation time, and CO2 levels.

Issue: Unexpected or no cellular response to this compound.

Potential Cause Troubleshooting Steps
Degraded this compoundEnsure proper storage of the compound and use freshly prepared solutions.
Low estrogen receptor expressionVerify the presence of ERα and ERβ in your cell line using techniques like qPCR or western blotting.
Phenol red in culture mediumPhenol red is a weak estrogen agonist and can interfere with experiments. Use phenol red-free medium for at least 24-48 hours before and during the experiment.
Estrogenic compounds in serumUse charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids that could mask the effects of this compound.
In Vivo Experiments

Issue: Inconsistent or unexpected physiological responses in animal models.

Potential Cause Troubleshooting Steps
Animal strain and age differencesDifferent animal strains and ages can have varied responses to estradiol. Ensure consistency in the strain, age, and weight of the animals used in your experiments.
Inconsistent route of administrationThe method of delivery (e.g., oral gavage, subcutaneous injection, intramuscular injection) significantly affects bioavailability. Standardize the administration technique across all animals.
Dosing errorsDouble-check calculations for dose preparation. Ensure the formulation is homogenous, especially for suspensions.
Environmental factorsHousing conditions such as diet, light-dark cycles, and stress levels can influence endogenous hormone levels and the response to treatment. Maintain consistent environmental conditions.
Timing of sample collectionEstradiol levels can fluctuate based on the time of day and, in females, the estrous cycle. Standardize the timing of sample collection relative to the administration of this compound.

Issue: Adverse reactions observed in experimental animals.

Potential Cause Troubleshooting Steps
Supraphysiological dosageThe administered dose may be too high for the specific animal model. Review the literature for appropriate dose ranges for your species and experimental goals. Consider performing a dose-response study to determine the optimal dose with minimal side effects.
Formulation issuesThe vehicle or solvent used may cause local irritation or systemic toxicity. Ensure the vehicle is appropriate for the route of administration and is of a high purity. Include a vehicle-only control group to assess any effects of the formulation itself.
Rapid absorptionFor injectable formulations, a rapid release from the depot can lead to transiently high and potentially toxic levels of estradiol. Consider using a more viscous vehicle or a different ester of estradiol with a slower release profile, such as estradiol cypionate or undecylate.
Off-target effectsHigh doses of estrogens can have effects on various physiological systems, leading to adverse reactions. Monitor animals closely for clinical signs of toxicity.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound (Intramuscular Administration)

Parameter Value Species Reference
Time to Peak Concentration (Tmax)~2 daysHuman
Elimination Half-life4-5 daysHuman
Duration of Elevated Estrogen Levels7-8 daysHuman

Table 2: Common Adverse Reactions Associated with this compound and Potential Mitigation Strategies.

Adverse Reaction Potential Cause Mitigation Strategy
Thromboembolic eventsIncreased synthesis of clotting factorsUse the lowest effective dose. Consider transdermal or injectable routes to minimize hepatic first-pass effects.
Endometrial hyperplasiaUnopposed estrogenic stimulation of the endometriumIn female models with an intact uterus, co-administration with a progestin can reduce the risk.
Cardiovascular eventsDose-dependent effects on the cardiovascular systemStart with a low dose and titrate based on response. Monitor cardiovascular parameters in long-term studies.
Myelotoxicity (in dogs)Estrogen-induced bone marrow suppressionUse with caution in canine models; safe and efficacious doses are not well established.

Experimental Protocols

Protocol: Induction of a Menopausal-like State and Estrogen Replacement in a Rat Model

This protocol describes the induction of a hypoestrogenic state in female rats via ovariectomy, followed by estrogen replacement using this compound.

1. Materials:

  • Female Sprague-Dawley rats (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Sutures

  • This compound

  • Vehicle (e.g., sesame oil or corn oil)

  • Syringes and needles for injection

2. Ovariectomy Procedure:

  • Anesthetize the rat using isoflurane.

  • Shave and disinfect the surgical area (dorsal or ventral approach).

  • Make a small incision to access the abdominal cavity.

  • Locate and ligate the ovaries and associated blood vessels.

  • Remove the ovaries.

  • Suture the muscle and skin layers.

  • Provide post-operative analgesia and allow for a recovery period of 1-2 weeks to ensure depletion of endogenous estrogens.

3. This compound Administration:

  • Prepare the this compound solution in the chosen vehicle at the desired concentration. For example, to achieve a dose of 0.5 mg/kg for a 250g rat, dissolve EV to a concentration of 1.25 mg/mL to inject 0.1 mL.

  • Administer the this compound or vehicle control via subcutaneous or intramuscular injection. The frequency of administration will depend on the desired duration of estrogen exposure (e.g., once weekly).

4. Monitoring and Sample Collection:

  • Monitor the animals daily for any adverse effects.

  • Vaginal smears can be taken to confirm the estrogenic effect (predominance of cornified epithelial cells).

  • At the end of the experimental period, collect blood samples for hormone analysis (e.g., ELISA or LC-MS/MS).

  • Collect tissues of interest (e.g., uterus, bone, brain) for further analysis. The uterus can be weighed as a bioassay for estrogenic activity (an increase in uterine weight is expected).

Visualizations

EstrogenSignalingPathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EV This compound (EV) E2 Estradiol (E2) EV->E2 Metabolism (Esterases) ER Estrogen Receptor (ERα/ERβ) E2->ER GPER GPER E2->GPER Non-genomic pathway E2_ER_complex E2-ER Complex ER->E2_ER_complex E2_ER_complex_n E2-ER Complex E2_ER_complex->E2_ER_complex_n Translocation HSP Heat Shock Proteins HSP->ER Chaperoning Kinase_Cascade Protein Kinase Cascades GPER->Kinase_Cascade Biological_Effects Biological Effects Kinase_Cascade->Biological_Effects ERE Estrogen Response Element (ERE) E2_ER_complex_n->ERE Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Gene_Transcription->Biological_Effects

Caption: Generalized estrogen signaling pathway.

ExperimentalWorkflow start Start: Ovariectomized Animal Model prep Prepare this compound Formulation start->prep groups Divide into Treatment Groups (Vehicle vs. EV Doses) prep->groups admin Administer Treatment (e.g., SC or IM injection) groups->admin monitor Monitor for Adverse Reactions and Physiological Changes admin->monitor sampling Collect Samples (Blood, Tissues) monitor->sampling analysis Analyze Samples (Hormone Levels, Gene Expression, etc.) sampling->analysis data Data Interpretation and Dose Optimization analysis->data end End data->end

References

Technical Support Center: Generic Estradiol Valerate Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on generic Estradiol Valerate (EV) formulations.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in developing a generic Estradial Valerate (EV) formulation?

Developing a generic EV formulation involves several key challenges that stem from the molecule's physicochemical properties and the need to match the performance of the Reference Listed Drug (RLD).[1][2] The main hurdles include:

  • Low Aqueous Solubility: this compound is sparingly soluble in water, which can lead to difficulties in achieving the desired dissolution profile and ensuring adequate bioavailability, especially for oral dosage forms.[1][3]

  • Polymorphism: Like many steroid compounds, EV can exist in different crystalline forms (polymorphs) or as an amorphous solid.[4] Each form can have different solubility, stability, and dissolution rates, making consistent API characterization and control critical.

  • Stability: EV is susceptible to degradation under conditions of heat, alkaline hydrolysis, and oxidation. Ensuring the stability of the final dosage form and identifying a suitable stability-indicating analytical method is crucial.

  • Bioequivalence (BE): Demonstrating BE can be complex, particularly for long-acting injectable formulations, which may exhibit prolonged absorption phases. For oral products, BE studies often require baseline correction for endogenous estradiol and its metabolites.

  • Excipient Compatibility: Inactive ingredients must be carefully selected to avoid interactions that could compromise the stability or release profile of the drug.

2. How does polymorphism affect this compound formulation development?

Polymorphism, the ability of a substance to exist in multiple crystal forms, significantly impacts formulation development. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit varying physical properties:

  • Solubility & Dissolution Rate: Different crystal lattice energies can lead to significant differences in solubility and how quickly the drug dissolves, which directly affects its bioavailability.

  • Stability: One polymorph may be more stable than another. A metastable form might convert to a more stable, less soluble form during manufacturing or storage, altering the product's performance.

  • Manufacturing Properties: Properties like flowability and compressibility can differ between polymorphs, affecting processes like tableting.

It is essential to conduct thorough polymorph screening to identify all potential forms and select the most stable one for development.

3. What are the key considerations for demonstrating bioequivalence (BE) for EV products?

Demonstrating bioequivalence for EV formulations requires careful study design based on the dosage form.

  • For Oral Formulations:

    • Study Population: BE studies are typically conducted in healthy postmenopausal women to minimize the influence of endogenous hormones.

    • Analytes: It is necessary to measure plasma concentrations of estradiol and its major metabolites, such as estrone and total estrone.

    • Baseline Correction: Due to endogenous levels of these hormones, blood samples are taken before dosing (e.g., at -1, -0.5, and 0 hours) to establish a baseline. The BE determination is based on baseline-adjusted pharmacokinetic data.

    • Study Design: A single-dose, two-treatment, two-period crossover design is common.

  • For Long-Acting Injectable Formulations:

    • Study Design: A single-dose, parallel study design is often recommended over a crossover design due to the long half-life and depot nature of the drug.

    • Analytes: For EV injectables, bioequivalence is typically based on the determination of the active moiety, estradiol.

    • Half-life: The elimination half-life of estradiol after intramuscular injection is several days, necessitating a long study duration to accurately capture the pharmacokinetic profile.

4. Which impurities are commonly associated with this compound?

During synthesis and storage, several related substances and degradation products can arise. European Pharmacopoeia (EP) monographs list several specified impurities. Common impurities that should be monitored include this compound Impurity A, Impurity C, and Impurity J, among others. A robust, validated analytical method, typically HPLC, is required to separate and quantify these impurities to ensure the final product meets regulatory specifications.

Troubleshooting Guides

Issue 1: Out-of-Specification (OOS) Dissolution Results

Problem: The generic EV formulation fails to meet the dissolution specifications established by the RLD or regulatory guidance.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action
API Particle Size Investigate the particle size distribution (PSD) of the API lot used. A larger particle size decreases the surface area, slowing dissolution. Consider micronization or alternative particle size reduction techniques if the PSD is too large compared to the RLD's API.
API Polymorphic Form Use techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm that the API has not converted to a less soluble polymorphic form during formulation or storage.
Formulation Issues (e.g., binder, disintegrant) Re-evaluate the type and concentration of excipients. An incorrect amount of disintegrant may not effectively break up the tablet. The wrong binder could form a matrix that is too strong, impeding drug release.
Manufacturing Process Parameters Review critical process parameters. For tablets, excessive compression force can lead to high hardness and slow dissolution. For solid dispersions, inadequate processing may result in recrystallization.
Dissolution Method Inadequacy Ensure the dissolution medium and apparatus are appropriate for a low-solubility drug like EV. Per FDA guidance, the USP Apparatus 2 (paddle) is common. The medium may require a surfactant to achieve sink conditions. Verify that the analytical finish (e.g., HPLC, UV-Vis) is validated and free from interference.

G cluster_api API Checks cluster_formulation Formulation Checks cluster_process Process Checks cluster_method Method Checks start OOS Dissolution Result api Step 1: Check API Properties start->api Begin Investigation formulation Step 2: Review Formulation api->formulation API Properties OK? psd Particle Size Analysis api->psd polymorph Polymorph Screening (PXRD/DSC) api->polymorph process Step 3: Analyze Process Parameters formulation->process Formulation OK? excipients Excipient Type/Ratio (Disintegrant, Binder) formulation->excipients compatibility API-Excipient Study formulation->compatibility method Step 4: Verify Dissolution Method process->method Process OK? hardness Tablet Hardness / Compression Force process->hardness blending Blending Uniformity process->blending end Resolution & CAPA method->end Method OK? medium Medium pH / Surfactant method->medium apparatus Apparatus Suitability (e.g., USP 2) method->apparatus

Issue 2: High Levels of Impurities Detected During Stability Studies

Problem: Stability testing reveals the formation of degradation products exceeding the specified limits.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action
API Instability Characterize the intrinsic stability of the API using forced degradation studies (acid, base, oxidation, thermal, photolytic). This helps identify the degradation pathways and predict potential issues. EV is known to be sensitive to alkaline hydrolysis and oxidation.
API-Excipient Incompatibility Conduct formal compatibility studies by storing binary mixtures of the API and each excipient under accelerated conditions. Analyze for degradation products to identify problematic excipients.
Manufacturing Stress High heat during processes like drying or compression can accelerate degradation. Evaluate if process temperatures can be lowered or exposure times shortened. The presence of moisture can also promote hydrolytic degradation.
Inadequate Packaging If the primary degradation pathway is oxidative or hydrolytic, the packaging may be insufficient. Consider using packaging with a higher barrier to oxygen and moisture (e.g., aluminum/aluminum blisters) or including desiccants.
pH of Microenvironment The pH within the formulation can significantly impact stability. Acidic or basic excipients can catalyze degradation. Select pH-neutral excipients or consider adding a buffering agent to maintain an optimal pH environment.

G cluster_mitigation Potential Solutions start Impurity > Limit in Stability identify Characterize Impurity (LC-MS, NMR) start->identify forced_deg Perform Forced Degradation Study on API start->forced_deg pathway Determine Degradation Pathway (e.g., Hydrolysis, Oxidation) identify->pathway forced_deg->pathway mitigate Mitigation Strategy pathway->mitigate end Implement Reformulation / Process Change mitigate->end excipient_change Change Excipients mitigate->excipient_change packaging_change Improve Packaging mitigate->packaging_change process_change Modify Process (e.g., reduce heat) mitigate->process_change

Experimental Protocols

Protocol 1: Comparative Dissolution Testing

Objective: To compare the in vitro dissolution profile of a generic this compound test product against the Reference Listed Drug (RLD).

Apparatus & Conditions (Example for Oral Tablets):

  • Apparatus: USP Apparatus 2 (Paddle).

  • Speed: 100 RPM.

  • Medium: 900 mL of a buffered solution, potentially containing a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to ensure sink conditions. The pH should be physiologically relevant.

  • Temperature: 37 ± 0.5 °C.

  • Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes.

  • Units Tested: 12 units of both the test product and the RLD.

Procedure:

  • Calibrate the dissolution apparatus according to USP guidelines.

  • De-aerate and pre-heat the dissolution medium to 37 ± 0.5 °C.

  • Place 900 mL of the medium into each vessel.

  • Carefully drop one tablet into each vessel. For floating dosage forms, use a validated sinker.

  • Start the apparatus at the specified speed.

  • At each time point, withdraw a sample (e.g., 10 mL) from a zone midway between the paddle blade and the surface of the medium, not less than 1 cm from the vessel wall.

  • Immediately filter the samples through a suitable filter (e.g., 0.45 µm PVDF), discarding the first few mL to prevent adsorptive loss.

  • Analyze the filtrate for this compound concentration using a validated analytical method, such as RP-HPLC with UV detection at ~220-230 nm.

  • Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profiles for comparison.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways for this compound and to establish the stability-indicating nature of an analytical method.

Procedure: Prepare solutions of this compound (e.g., in methanol/water) and subject them to the following stress conditions as described in ICH Q1A(R2) guidelines. A control sample is stored under normal conditions.

  • Acid Hydrolysis: Add 0.1 N HCl and heat at 70°C for 1-2 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Add 0.1 N NaOH and heat at 70°C for 1-2 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 1-2 hours.

  • Thermal Degradation: Expose the solid drug substance and a drug solution to dry heat (e.g., 70°C) for several hours.

  • Photolytic Degradation: Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analysis:

  • Analyze all stressed samples and the control using a suitable method (e.g., RP-HPLC with a photodiode array detector).

  • Compare the chromatograms to identify degradation peaks.

  • The analytical method is considered "stability-indicating" if it can resolve the main peak of this compound from all degradation product peaks.

  • Calculate the mass balance to ensure that the decrease in the API peak corresponds to the sum of the impurity peaks.

References

Addressing variability in patient response to Estradiol Valerate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Estradiol Valerate. This resource is designed for researchers, scientists, and drug development professionals to address the inherent variability in patient and experimental responses to this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is there significant inter-individual variability in response?

This compound is a synthetic ester of 17β-estradiol, the primary female sex hormone. It is a prodrug that is hydrolyzed by esterases to release 17β-estradiol and valeric acid.[1] The significant variability in response is multifactorial, stemming from differences in its pharmacokinetic and pharmacodynamic profiles among individuals.

Key factors contributing to this variability include:

  • Genetic Polymorphisms: Variations in genes encoding metabolic enzymes (e.g., Cytochrome P450 and UGT families) and estrogen receptors can alter estradiol levels and cellular response.[2][3]

  • Route of Administration: Oral and intramuscular administrations of this compound result in different pharmacokinetic profiles, affecting its bioavailability and therapeutic effect.[4]

  • First-Pass Metabolism: When administered orally, this compound undergoes extensive first-pass metabolism in the gut and liver, which can vary significantly between individuals.[5]

  • Individual Physiological Factors: Age, sex, body mass index (BMI), and underlying health conditions can all influence drug metabolism and response.

Q2: Which genetic factors are most critical in influencing this compound metabolism and response?

Several genes play a crucial role in the metabolism and response to estradiol. Polymorphisms in these genes are major contributors to the observed variability:

  • CYP1A2 and CYP3A4: These enzymes are primarily responsible for the 2-hydroxylation of estradiol in the liver, a major metabolic pathway. Genetic variants in these genes can alter the rate of estradiol clearance.

  • UGT1A1: This enzyme is involved in the glucuronidation of estradiol and its metabolites, facilitating their excretion. The UGT1A1*28 polymorphism, for instance, is associated with reduced enzyme activity.

  • Estrogen Receptor 1 (ESR1): Polymorphisms in the gene encoding for estrogen receptor alpha (ERα) can affect the sensitivity of target tissues to estradiol, leading to varied physiological responses.

Q3: How can I minimize variability in my in-vitro experiments with estradiol?

Minimizing variability in cell culture experiments requires stringent control over experimental conditions:

  • Cell Line Integrity: Use authenticated cell lines with a consistent and low passage number.

  • Standardized Culture Conditions: Maintain consistency in media composition (e.g., use phenol red-free media and charcoal-stripped serum), incubation times, and CO2 levels.

  • Consistent Cell Seeding: Ensure accurate and consistent cell densities across all experiments.

  • Solvent Controls: Include vehicle controls to account for any effects of the solvent (e.g., ethanol) used to dissolve estradiol.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent Results in Estradiol Immunoassays (ELISA)
ProblemPotential CauseRecommended Solution
High Background Insufficient washing, High antibody concentration, Contaminated reagents.Increase the number of wash cycles; Optimize antibody concentration; Use fresh, properly stored reagents.
No or Weak Signal Inactive enzyme conjugate, Incorrect reagent addition, Insufficient incubation.Check storage and expiration of the conjugate; Verify the protocol for correct reagent order and volumes; Adhere strictly to recommended incubation times and temperatures.
Poor Standard Curve Incorrect standard dilutions, Pipetting inconsistency, Inappropriate curve fit.Carefully reprepare standard dilutions; Use calibrated pipettes and consistent technique; Use the curve-fitting model recommended by the kit manufacturer (e.g., four-parameter logistic).
High Coefficient of Variation (CV) Pipetting errors, Inadequate mixing, Bubbles in wells.Ensure consistent and accurate pipetting; Gently mix the plate after reagent addition; Inspect wells for bubbles and remove them before reading.
Guide 2: Addressing Variable Cellular Responses to Estradiol
ProblemPotential CauseRecommended Solution
High Variability Between Replicates Inconsistent cell seeding, Edge effects on the plate.Ensure a homogenous cell suspension and accurate cell counting; Avoid using outer wells of the plate, which are prone to evaporation.
Results Not Reproducible Inconsistent culture conditions, Cell line responsiveness has changed.Standardize all culture parameters; Verify the expression of estrogen receptors (ERα and ERβ) in your cell line.
No Response to Estradiol Low or absent estrogen receptor expression, Inactive estradiol stock.Confirm ER expression using qPCR or Western blot; Prepare fresh estradiol stocks from a reliable source.

Data Presentation

Table 1: Influence of Genetic Polymorphisms on Estradiol Metabolism and Clinical Outcomes
GenePolymorphismEffect on Estradiol Metabolism/ResponseAssociated Clinical Outcome
CYP1A2 1F (C allele)Associated with lower serum estradiol levels.May influence breast cancer risk.
UGT1A1 28 (7 TA repeats)Reduced gene transcription and glucuronidation activity, leading to decreased excretion of estradiol metabolites.Inverse association with endometrial cancer risk in premenopausal women. Increased risk of irinotecan toxicity.
ESR1 rs9340799 (XbaI)Modifies individual susceptibility.Associated with breast cancer risk.
ESR1 rs2234693 (PvuII)May influence ERα activity.Inconsistent association with breast and endometrial cancer risk.
Table 2: Pharmacokinetic Parameters of Oral this compound
ParameterValueReference
Oral Bioavailability ~5% (Range: 0.1-12%)
Inter-individual Variability in AUC 28% to 127% (4.6-fold difference)
Time to Peak Concentration (Tmax) ~6-8 hours
Elimination Half-life (oral) 13-20 hours

Experimental Protocols

Protocol 1: Quantification of Estradiol in Serum by LC-MS/MS

This protocol provides a general overview for the sensitive detection of estradiol.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of serum, add 50 µL of an internal standard solution (e.g., 1 nmol/L ¹³C₄-estradiol in 30% methanol).

    • Vortex the mixture.

    • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex thoroughly.

    • Centrifuge to separate the phases.

    • Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50% methanol.

  • LC-MS/MS Analysis:

    • Column: Titan C18, 5 cm x 2.1 mm I.D., 1.9 µm particles.

    • Mobile Phase: [A] 0.2 mM ammonium fluoride; [B] methanol.

    • Gradient: A typical gradient would be from 40% to 82% B over ~4.6 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Mass spectrometry with electrospray ionization in negative mode (ESI-), monitoring for specific MRM transitions for estradiol and the internal standard.

Protocol 2: Genotyping of UGT1A1*28 Polymorphism

This protocol describes a common method for identifying the (TA)n repeat polymorphism in the UGT1A1 promoter.

  • DNA Extraction:

    • Extract genomic DNA from whole blood collected in EDTA tubes using a commercially available DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the promoter region of the UGT1A1 gene containing the TATA box using specific primers.

    • The PCR reaction typically includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Genotype Analysis (Fragment Analysis):

    • The size of the PCR product corresponds to the number of (TA) repeats.

    • Separate the PCR products by capillary electrophoresis.

    • The wild-type allele (1) contains 6 TA repeats, while the *28 allele contains 7 TA repeats. Other variants with different repeat numbers (36 with 5 repeats, *37 with 8 repeats) can also be identified.

Visualizations

Estradiol_Metabolism_Pathway cluster_phase1 Phase I Metabolism (Hydroxylation) cluster_phase2 Phase II Metabolism (Conjugation) Estradiol_Valerate This compound Estradiol Estradiol (E2) Estradiol_Valerate->Estradiol Esterases Estrone Estrone (E1) Estradiol->Estrone 17β-HSD 2_OHE2 2-Hydroxyestradiol Estradiol->2_OHE2 CYP1A2, CYP3A4 4_OHE2 4-Hydroxyestradiol Estradiol->4_OHE2 CYP1B1 Estrone->Estradiol 17β-HSD Conjugated_Metabolites Glucuronidated & Sulfated Metabolites 2_OHE2->Conjugated_Metabolites UGTs, SULTs 4_OHE2->Conjugated_Metabolites UGTs, SULTs Excretion Excretion (Urine/Bile) Conjugated_Metabolites->Excretion

Caption: Metabolic pathway of this compound.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Phase cluster_troubleshooting Troubleshooting Phase Start Experiment Start Data_Collection Data Collection (e.g., ELISA, Cell Assay) Start->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Results Results Consistent? Data_Analysis->Results End Experiment End Results->End Yes Check_Reagents Check Reagents (Storage, Expiration) Results->Check_Reagents No Review_Protocol Review Protocol (Incubation, Washing) Check_Reagents->Review_Protocol Verify_Equipment Verify Equipment (Calibration) Review_Protocol->Verify_Equipment Re-run_Assay Re-run Assay Verify_Equipment->Re-run_Assay Re-run_Assay->Data_Collection

Caption: Troubleshooting workflow for inconsistent experimental results.

Genetic_Factors_Variability Genetic_Polymorphisms Genetic Polymorphisms CYP_Enzymes CYP Enzymes (CYP1A2, CYP3A4) Genetic_Polymorphisms->CYP_Enzymes UGT_Enzymes UGT Enzymes (UGT1A1) Genetic_Polymorphisms->UGT_Enzymes Estrogen_Receptors Estrogen Receptors (ERα) Genetic_Polymorphisms->Estrogen_Receptors Altered_Metabolism Altered Estradiol Metabolism & Clearance CYP_Enzymes->Altered_Metabolism UGT_Enzymes->Altered_Metabolism Altered_Sensitivity Altered Tissue Sensitivity Estrogen_Receptors->Altered_Sensitivity Variable_Response Variable Patient Response Altered_Metabolism->Variable_Response Altered_Sensitivity->Variable_Response

Caption: Influence of genetic factors on this compound response variability.

References

Technical Support Center: Estradiol Valerate & First-Pass Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of first-pass metabolism on the efficacy of Estradiol Valerate (EV). Here you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and summarized data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is first-pass metabolism and how does it affect orally administered this compound?

A1: First-pass metabolism, or the first-pass effect, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation.[1] When this compound is taken orally, it is absorbed from the gastrointestinal tract and travels first to the liver via the portal vein.[2][3] In the intestinal mucosa and liver, it undergoes extensive metabolism.[2][3] EV is first hydrolyzed by esterases to release 17β-estradiol and valeric acid. The newly formed estradiol is then rapidly converted into less potent metabolites, primarily estrone. This process drastically reduces the amount of active estradiol that reaches the rest of the body, lowering its oral bioavailability to an estimated 2-10%.

Q2: What are the primary enzymes responsible for the first-pass metabolism of estradiol?

A2: The metabolism of estradiol is primarily mediated by Cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferase (UGT) enzymes.

  • CYP Enzymes: These are responsible for the initial hydroxylation of estradiol. The main isoforms involved are CYP3A4 and CYP1A2, which catalyze the formation of 2-hydroxyestradiol. CYP3A4 is a major enzyme in both the liver and the intestine. Other enzymes like CYP2C9, CYP2C19, and CYP2C8 also play a role, particularly in converting estradiol to estrone (17β-hydroxy dehydrogenation).

  • UGT and SULT Enzymes: Following hydroxylation, the metabolites undergo conjugation (glucuronidation or sulfation) by UGT and sulfotransferase (SULT) enzymes, which makes them more water-soluble for excretion in the urine.

Q3: How does the route of administration impact the bioavailability and efficacy of this compound?

A3: The route of administration is a critical determinant of EV's bioavailability and efficacy because of the first-pass effect.

  • Oral Administration: Subject to extensive first-pass metabolism, leading to low estradiol bioavailability (2-10%) and a high ratio of estrone to estradiol in circulation.

  • Parenteral Routes (e.g., Intramuscular Injection): These routes bypass the gastrointestinal tract and the liver, avoiding the first-pass effect. When EV is injected, it forms a depot in the muscle from which it is slowly released and subsequently hydrolyzed to estradiol in the bloodstream. This results in 100% bioavailability and more sustained and predictable estradiol levels.

  • Transdermal Administration: Application to the skin also avoids first-pass metabolism, leading to significantly higher bioavailability compared to oral administration.

Q4: Why do I observe high inter-individual variability in estradiol levels after oral administration in my experiments?

A4: High inter-individual variability is a known characteristic of orally administered estradiol and is largely attributable to the first-pass effect. Genetic variations (polymorphisms) in metabolic enzymes like CYP3A4 can lead to differences in how individuals metabolize the drug. This means some subjects may be "poor metabolizers" while others are "extensive metabolizers," resulting in a wide range of circulating estradiol levels from the same oral dose.

Troubleshooting Guide

Problem: Lower-than-expected plasma estradiol levels in an in vivo study using oral this compound.

Potential Cause Troubleshooting Steps
Extensive First-Pass Metabolism This is an inherent property of oral EV. Confirm that the observed levels, while low, are consistent with expected ranges (see data tables below). Consider using a parenteral route of administration (e.g., intramuscular, subcutaneous) for future studies to bypass the first-pass effect and achieve higher, more consistent estradiol levels.
Rapid Metabolism in Animal Strain Certain animal strains may exhibit higher activity of metabolic enzymes (e.g., CYPs). Review literature for the specific strain's metabolic characteristics. If possible, consider using a different strain or performing a pilot study to establish dose-response.
Analytical Method Insensitivity Estradiol levels after oral administration can be very low. Ensure your analytical method (e.g., ELISA, LC-MS/MS) has a sufficiently low limit of quantification (LOQ) to accurately measure the expected concentrations. LC-MS/MS is generally preferred for its higher sensitivity and specificity over immunoassays.
Sample Degradation Estradiol can be unstable if samples are not handled or stored correctly. Review your sample collection, processing, and storage protocols. Ensure samples are kept on ice after collection and stored at -70°C or lower for long-term stability.

Problem: Inconsistent or highly variable results between subjects in the same oral dose group.

Potential Cause Troubleshooting Steps
Genetic Polymorphisms Variability in genes encoding for metabolic enzymes (CYP3A4, UGTs) is a major contributor to inconsistent results. While genotyping all subjects may not be feasible, increasing the sample size per group can help account for this biological variability and improve the statistical power of your results.
Drug Interactions Co-administration of other compounds that induce or inhibit CYP3A4 can alter estradiol metabolism. Review all administered compounds for known effects on major drug-metabolizing enzymes. Ensure a sufficient washout period between treatments.
Inconsistent Dosing/Fasting State Food can affect the absorption of EV. Standardize the fasting state of subjects before dosing. Ensure accurate and consistent administration of the oral dose for all subjects.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters for Oral this compound Data represents mean values and can vary significantly between individuals.

DoseCmax (pg/mL)Tmax (hours)AUC (pg·h/mL)Reference
3 mg this compound (fasted)73.3~61301
2 mg this compound (fasted)30.79~8Not Reported

Table 2: Bioavailability of Estradiol by Route of Administration

Route of AdministrationBioavailabilityKey CharacteristicsReference
Oral~5% (range 0.1-12%)Extensive first-pass metabolism; high inter-individual variability.
Intramuscular (IM)100%Bypasses first-pass effect; provides sustained release from depot.
Transdermal~20 times higher than oralBypasses first-pass effect; provides slow, sustained release.
Sublingual~10% (in marmosets)Partially bypasses first-pass effect but has a short duration.

Experimental Protocols

Protocol 1: Quantification of Estradiol and Metabolites in Serum by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of total (conjugated + unconjugated) estradiol and its key metabolites, such as estrone.

  • Sample Preparation:

    • Thaw 0.5 mL of serum or plasma samples on ice.

    • Add an internal standard solution (e.g., deuterated estradiol like estrone-d4) to each sample for accurate quantification.

  • Enzymatic Hydrolysis (for Total Metabolites):

    • To measure total metabolites, the conjugated forms must be cleaved.

    • Incubate the samples with a solution containing β-glucuronidase and sulfatase enzymes. This step is omitted if only measuring the free, unconjugated forms.

  • Extraction:

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the complex serum matrix. LLE using solvents like dichloromethane can be effective.

  • Derivatization:

    • To enhance ionization efficiency and improve sensitivity in the mass spectrometer, derivatize the extracted estrogens. Dansyl chloride is a common derivatizing agent that reacts with the phenolic hydroxyl group of estrogens.

  • LC-MS/MS Analysis:

    • Inject the final extracted and derivatized sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

    • Chromatography: Use a reverse-phase C18 column to separate estradiol from its metabolites based on their hydrophobicity. A typical mobile phase would be a gradient of methanol and water with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: In Vitro Assessment of First-Pass Metabolism Using Human Liver Microsomes (HLM)

This in vitro assay simulates the hepatic metabolism of this compound to identify key metabolites and determine the primary enzymes involved.

  • Preparation:

    • Prepare an incubation mixture in microcentrifuge tubes containing phosphate buffer, human liver microsomes, and this compound at the desired concentration.

    • Prepare control incubations (e.g., without EV, without microsomes, without cofactors) to check for non-enzymatic degradation.

  • Initiation of Reaction:

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding a solution of NADPH (an essential cofactor for CYP enzymes).

  • Incubation and Termination:

    • Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction at each time point by adding a cold stop solution, such as acetonitrile, which also precipitates the microsomal proteins.

  • Sample Processing:

    • Centrifuge the tubes to pellet the precipitated proteins.

    • Transfer the supernatant, which contains the remaining parent drug and its metabolites, to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples using LC-MS/MS to identify and quantify the disappearance of this compound and the formation of its metabolites (e.g., estradiol, estrone).

  • Enzyme Inhibition (Optional):

    • To identify specific CYP isoforms involved, repeat the assay in the presence of known chemical inhibitors for specific enzymes (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2). A significant reduction in metabolite formation in the presence of a specific inhibitor points to that enzyme's role.

Mandatory Visualizations

FirstPassMetabolism cluster_gut GI Tract cluster_portal Portal Vein cluster_liver Liver (First Pass) EV_oral Oral Estradiol Valerate EV_portal This compound EV_oral->EV_portal Hydrolysis Esterase Hydrolysis EV_portal->Hydrolysis E2 Estradiol (E2) Hydrolysis->E2 Valeric Acid Metabolism CYP450 / UGT Metabolism E2->Metabolism Systemic Systemic Circulation (Low Bioavailability) E2->Systemic ~5% Metabolites Estrone (E1) & Other Metabolites Metabolism->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Oral this compound First-Pass Metabolism Pathway.

EstradiolSignaling cluster_cell Target Cell cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα / ERβ) E2->ER Binding ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation TargetGenes Target Gene Expression ERE->TargetGenes CYP_Gene CYP1B1 Gene Expression ERE->CYP_Gene Response Physiological Response TargetGenes->Response Metabolism Altered Estradiol Metabolism CYP_Gene->Metabolism LCMS_Workflow A 1. Serum Sample Collection B 2. Add Internal Standard A->B C 3. Enzymatic Hydrolysis (for total metabolites) B->C D 4. Solid-Phase or Liquid-Liquid Extraction C->D E 5. Derivatization (e.g., Dansyl Chloride) D->E F 6. HPLC Separation (C18 Column) E->F G 7. Tandem Mass Spec Detection (MS/MS) F->G H 8. Data Analysis (Quantification) G->H

References

Strategies to maintain stable serum levels of estradiol with Estradiol Valerate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Estradiol Valerate (EV). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving and maintaining stable serum levels of estradiol in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and pharmacokinetic data to support your research.

Troubleshooting Guide: Unstable Serum Estradiol Levels

This guide addresses common issues encountered when aiming for stable serum estradiol levels following this compound administration.

Problem Potential Causes Troubleshooting Steps
Lower-than-expected estradiol levels Dosing Error: Incorrect calculation of dose or volume.Double-check all calculations for dose and concentration. Ensure accurate measurement of the injection volume.
Suboptimal Absorption: The vehicle oil may be too viscous, or the injection was too shallow (e.g., intradermal instead of subcutaneous or intramuscular).[1]Ensure the vehicle oil is at room temperature to reduce viscosity. Use the appropriate needle size for the intended injection depth. Confirm proper injection technique (subcutaneous or intramuscular as per protocol). Inject slowly and leave the needle in place for a few seconds to prevent leakage.[1]
Rapid Metabolism: The animal model or specific individuals may have a higher metabolic clearance rate for estradiol.[1]Consider a shorter dosing interval to compensate for rapid clearance. If possible, screen animals for baseline metabolic rates.
Solution Degradation: Improper storage or use of an expired EV solution can lead to reduced potency.Store EV solutions protected from light and at the recommended temperature.[1] Prepare fresh solutions as needed and avoid repeated freeze-thaw cycles. Visually inspect the solution for any precipitation or discoloration before use.[1]
Higher-than-expected estradiol levels Dosing Error: Administration of a higher dose than intended.Verify all dosing calculations and ensure the correct concentration of the EV solution is being used.
Slower Metabolism: Individual animals may have a slower metabolic clearance of estradiol.Increase the dosing interval to allow for adequate clearance between injections.
Incorrect Formulation: The concentration of the prepared EV solution may be higher than calculated.If preparing solutions in-house, ensure precise weighing of EV and accurate measurement of the vehicle volume. Consider having the solution concentration independently verified.
High inter-individual variability Inconsistent Administration Technique: Variations in injection depth, site, and volume among animals.Standardize the injection protocol for all animals, including needle size, injection site, and volume. Ensure all personnel are trained on the same technique.
Biological Variability: Inherent differences in metabolism, body weight, and stress levels among animals.Increase the sample size per group to improve statistical power. Acclimatize animals to handling and injection procedures to minimize stress-induced hormonal fluctuations.
Inconsistent Sampling Time: Blood collection at different time points relative to the EV injection.Establish a strict and consistent schedule for blood sample collection relative to the time of injection.

Frequently Asked Questions (FAQs)

Q1: What is the typical half-life of estradiol when administered as this compound?

The elimination half-life of estradiol from intramuscularly injected this compound is approximately 4-5 days. Oral administration results in a much shorter terminal elimination half-life of about 13-20 hours due to extensive first-pass metabolism.

Q2: How does the route of administration affect serum estradiol levels?

The route of administration significantly impacts the bioavailability and stability of serum estradiol levels.

  • Intramuscular (IM) or Subcutaneous (SC) Injection: This route avoids first-pass metabolism in the liver, leading to higher bioavailability (100%) and more stable, sustained serum estradiol levels compared to oral administration. It allows for less frequent dosing.

  • Oral Administration: Oral EV undergoes extensive first-pass metabolism in the intestines and liver, resulting in a low bioavailability of estradiol (around 5%). This route leads to higher levels of estrone relative to estradiol and requires daily dosing to maintain therapeutic levels.

Q3: How frequently should this compound be administered to maintain stable serum levels?

For injectable EV, weekly or even every 5-day injections generally result in more stable serum estradiol levels with smaller peaks and troughs compared to bi-weekly (every 14 days) injections. Bi-weekly injections can lead to significant fluctuations, with high peaks shortly after injection and very low trough levels before the next dose.

Q4: What is the recommended vehicle for preparing injectable this compound solutions for research?

Sterile vegetable oils such as castor oil or sesame oil are commonly used as vehicles for injectable EV. The choice of oil can influence the release kinetics of the estradiol ester. It is also common to use solubilizing agents like benzyl benzoate and an antimicrobial preservative like benzyl alcohol in the formulation.

Q5: What is the most accurate method for measuring serum estradiol concentrations?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for accurately measuring serum estradiol levels, especially at low concentrations. Immunoassays (like ELISA) are also used but can be less specific and may show cross-reactivity with other steroids, potentially leading to less accurate results at low estradiol concentrations.

Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound to aid in experimental design.

Table 1: Pharmacokinetic Parameters of this compound by Administration Route

ParameterIntramuscular InjectionOral Administration
Bioavailability 100%~5% (0.1-12%)
Elimination Half-life (Estradiol) ~4-5 days13-20 hours
Time to Peak Concentration (Tmax) ~2 daysVaries, can be several hours
Metabolism Hydrolyzed by esterases in blood and tissues to estradiol.Extensive first-pass metabolism in the gut and liver.

Table 2: Comparison of Dosing Frequencies for Injectable this compound (5 mg dose)

Dosing FrequencyPeak Estradiol Level (Cmax)Trough Estradiol Level (Cmin)Stability
Weekly Lower peak compared to bi-weeklyHigher trough, less drop-offMore stable levels, smaller fluctuations
Bi-weekly (Every 14 days) Higher initial peakVery low trough, potential for sub-therapeutic levels before next doseSignificant fluctuations between peak and trough

Note: Actual serum levels can vary significantly based on the animal model, individual metabolism, and specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound for Injection (1 mg/mL in Castor Oil)

Materials:

  • This compound powder

  • Benzyl Benzoate

  • Benzyl Alcohol

  • Sterile Castor Oil

  • Sterile vials and stoppers

  • Syringes and needles

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • Calculate Quantities: Determine the required amount of each ingredient for the total volume. For a 1 mg/mL solution, you will need:

    • This compound: 1 mg per mL of final solution

    • Benzyl Benzoate: Typically 20-50% of the final volume (as a solubilizer)

    • Benzyl Alcohol: Typically 1-2% of the final volume (as a preservative)

    • Castor Oil: q.s. (quantity sufficient) to the final volume

  • Dissolution: In a sterile vial, combine the benzyl benzoate and benzyl alcohol. Add the accurately weighed this compound powder and mix until fully dissolved. Gentle warming may be required.

  • Add Vehicle: Add the sterile castor oil to the dissolved mixture to reach the final desired volume and mix thoroughly.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a final sterile vial in a laminar flow hood.

  • Packaging and Labeling: Secure the sterile vial with a stopper and crimp cap. Label the vial with the compound name, concentration, date of preparation, and storage conditions.

  • Quality Control: Visually inspect the solution for particulate matter. For rigorous studies, consider analytical testing to confirm the final concentration.

Protocol 2: Subcutaneous Administration of this compound in Rodents

Materials:

  • Prepared sterile this compound solution

  • Appropriate size syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • 70% Ethanol for disinfection

  • Animal restraint device (if necessary)

Procedure:

  • Animal Preparation: Acclimatize the animals to handling for several days before the first injection.

  • Dose Preparation: Gently roll the vial of EV solution between your hands to ensure homogeneity. Do not shake. Draw the calculated dose into the syringe.

  • Injection Site: The injection is typically given subcutaneously in the dorsal region (scruff of the neck or back). Rotate injection sites if administering multiple doses over time.

  • Administration:

    • Securely hold the animal.

    • Disinfect the injection site with 70% ethanol and allow it to air dry.

    • Gently lift the skin to form a "tent."

    • Insert the needle at the base of the tented skin, parallel to the body.

    • Aspirate slightly to ensure you have not entered a blood vessel.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Monitoring: Monitor the animal for any adverse reactions post-injection.

Protocol 3: Quantification of Serum Estradiol by LC-MS/MS (General Overview)

Materials:

  • Serum samples

  • Internal standard (e.g., isotope-labeled estradiol)

  • Extraction solvent (e.g., hexane:ethyl acetate)

  • Reconstitution solvent (e.g., water:methanol)

  • LC-MS/MS system with a reversed-phase HPLC column

Procedure:

  • Sample Preparation:

    • Thaw serum samples on ice.

    • Spike samples, calibrators, and quality controls with the internal standard.

  • Liquid-Liquid Extraction:

    • Add the extraction solvent to the samples.

    • Vortex thoroughly to mix.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer (containing estradiol) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the reconstitution solvent.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a reversed-phase HPLC column with a suitable mobile phase gradient.

    • Detect and quantify estradiol and the internal standard using the mass spectrometer, typically in negative electrospray ionization mode.

  • Data Analysis:

    • Generate a standard curve using the calibrators.

    • Calculate the concentration of estradiol in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Visualizations

Estradiol_Valerate_Metabolism EV This compound (in oil depot) Esterases Esterases (in blood/tissue) EV->Esterases Slow Release E2_circ Estradiol (in circulation) Target_Tissues Target Tissues (e.g., Uterus, Bone) E2_circ->Target_Tissues Esterases->E2_circ Hydrolysis ER Estrogen Receptors (ERα, ERβ) Target_Tissues->ER Binding Gene_Transcription Gene Transcription & Physiological Effects ER->Gene_Transcription Activation Troubleshooting_Workflow Start Inconsistent Serum Estradiol Levels Observed Check_Protocol Review Experimental Protocol (Dosing, Formulation, Sampling) Start->Check_Protocol Check_Admin Verify Administration Technique (Injection depth, volume, site) Start->Check_Admin Check_Solution Assess EV Solution (Age, Storage, Appearance) Start->Check_Solution Inconsistency_Persists Inconsistency Persists Check_Protocol->Inconsistency_Persists Check_Admin->Inconsistency_Persists Check_Solution->Inconsistency_Persists Consistent_Levels Stable Estradiol Levels Achieved Inconsistency_Persists->Consistent_Levels If Resolved Advanced_Troubleshooting Advanced Troubleshooting: - Validate analytical method (e.g., LC-MS/MS) - Assess animal metabolism - Have formulation independently analyzed Inconsistency_Persists->Advanced_Troubleshooting If Not Resolved Advanced_Troubleshooting->Consistent_Levels

References

Avoiding thromboembolic events in research with Estradiol Valerate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding thromboembolic events in preclinical research involving Estradiol Valerate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound increases the risk of thromboembolic events?

A1: The prothrombotic effect of orally administered this compound is primarily attributed to its first-pass metabolism in the liver. This process leads to a significant increase in the hepatic synthesis of coagulation factors, including fibrinogen, and a decrease in the activity of anticoagulant proteins like antithrombin.[1][2] This alteration in the hemostatic balance shifts the system towards a hypercoagulable state, thereby increasing the risk of thrombus formation.[1][2]

Q2: How does the route of administration of this compound affect the risk of thrombosis in research animals?

A2: The route of administration is a critical determinant of thromboembolic risk. Oral administration is associated with a higher risk due to the first-pass hepatic metabolism.[3] In contrast, transdermal or subcutaneous administration bypasses the liver initially, resulting in a lower impact on the synthesis of coagulation factors and a reduced risk of thrombosis.

Q3: Are there specific animal models that are more suitable for studying this compound-induced thrombosis?

A3: Several animal models are utilized, each with its own advantages.

  • Rodent Models (Rats, Mice): These are the most common models due to their cost-effectiveness and ease of handling. Thromboembolic events can be induced and monitored; however, the coagulation system in rodents has differences from humans.

  • Zebrafish Models: The optical transparency of zebrafish larvae allows for real-time visualization of thrombus formation, making it an excellent model for studying the cellular and molecular mechanisms of thrombosis.

  • Non-Human Primate Models: These models have the closest phylogenetic, anatomic, and physiologic similarities to humans, making them highly valuable for translational research, though they are more complex and costly to use.

Q4: What are the key biomarkers to monitor for assessing thrombotic risk in animals treated with this compound?

A4: Key biomarkers for assessing thrombotic risk include:

  • D-dimer: A specific degradation product of cross-linked fibrin, elevated levels of which indicate active thrombosis and fibrinolysis.

  • Coagulation Factor Levels: Measurement of pro-coagulant factors (e.g., fibrinogen, Factor VII, Factor VIII) and anti-coagulant factors (e.g., antithrombin, Protein C, Protein S).

  • Thromboelastography (TEG): Provides a global assessment of whole blood coagulation, including the kinetics of clot formation, strength, and lysis.

Troubleshooting Guides

Problem: Unexpectedly high incidence of thromboembolic events in a study cohort.

Potential Cause Troubleshooting Step
High Dose of this compound Review the dosage regimen. Large doses of this compound are known to increase the risk of thrombosis. Consider reducing the dose to the lowest effective level for the intended research purpose.
Oral Route of Administration If using oral administration, consider switching to a transdermal or subcutaneous route to minimize the first-pass hepatic effect on coagulation factors.
Animal Strain Susceptibility Different strains of animals may have varying susceptibility to thrombosis. Review the literature for strain-specific differences in coagulation and consider using a less susceptible strain if appropriate for the research question.
Underlying Health Status of Animals Ensure that the animals are free from underlying conditions that could predispose them to thrombosis, such as inflammation or obesity.
Anesthesia and Surgical Procedures Prolonged immobilization or surgical procedures can increase the risk of thrombosis. Minimize the duration of anesthesia and ensure proper post-operative care and mobilization.

Problem: Difficulty in reliably detecting subclinical thrombosis.

Potential Cause Troubleshooting Step
Insensitive Monitoring Techniques Relying solely on clinical signs can miss subclinical events. Implement more sensitive monitoring methods such as regular measurement of D-dimer levels or use of imaging techniques.
Inadequate Imaging Modality Visual inspection is often insufficient. Utilize non-invasive imaging techniques like Doppler ultrasound to assess blood flow and detect thrombi in real-time.
Timing of Monitoring Thrombotic events can occur at any time. Establish a regular monitoring schedule, with increased frequency during the initial phase of treatment when the risk is highest.
Lack of Histopathological Confirmation For terminal studies, ensure that tissues (e.g., lungs, femoral veins) are collected for histopathological analysis to confirm the presence and characteristics of thrombi.

Quantitative Data Summary

Table 1: Impact of Estrogen Administration Route on Thromboembolic Risk

Route of Administration Effect on Coagulation Relative Risk of VTE (vs. no treatment) Reference
Oral EstrogenSignificant increase in pro-coagulant factorsIncreased
Transdermal EstradiolMinimal effect on coagulation factorsNot significantly increased

Table 2: Key Biomarkers for Monitoring Thrombosis Risk

Biomarker Change Indicating Increased Risk Method of Measurement Reference
D-dimerIncreased levelsQuantitative Immunoassay
FibrinogenIncreased levelsClot-based assays
AntithrombinDecreased activityChromogenic assays
Prothrombin Fragment 1.2Increased levelsImmunoassay
Thromboelastography (TEG)Shorter R-time, Increased MAThromboelastograph

Experimental Protocols

Protocol 1: Induction of Venous Thrombosis in a Rat Model with this compound

  • Animal Model: Male Wistar rats (250-300g).

  • This compound Administration: Administer a single intramuscular injection of this compound (e.g., 2 mg/rat) dissolved in oil to induce a hypercoagulable state.

  • Thrombosis Induction (Stasis Model):

    • Anesthetize the rat (e.g., with isoflurane).

    • Perform a midline laparotomy to expose the inferior vena cava (IVC).

    • Carefully dissect the IVC free from surrounding tissues.

    • Ligate the IVC just below the renal veins using a silk suture.

    • Ligate all visible side branches between the main ligature and the iliac bifurcation.

    • Close the abdominal incision in layers.

  • Monitoring and Analysis:

    • After a set period (e.g., 24-48 hours), re-anesthetize the animal and harvest the IVC.

    • Measure the length and weight of the thrombus.

    • Process a section of the thrombus and vein wall for histopathological examination (H&E and Masson's trichrome staining) to assess thrombus organization and inflammatory cell infiltration.

    • Collect blood samples via cardiac puncture for analysis of coagulation parameters (e.g., D-dimer, PT, aPTT, fibrinogen).

Protocol 2: Non-Invasive Monitoring of Thrombus Formation using Doppler Ultrasound in Rats

  • Animal Preparation: Anesthetize the rat and place it in a supine position. Shave the hair over the abdomen and hind limbs.

  • Ultrasound Equipment: Use a high-frequency linear array transducer (e.g., >10 MHz) suitable for small animal imaging.

  • Imaging Procedure:

    • Apply ultrasound gel to the skin over the area of interest (e.g., femoral vein or inferior vena cava).

    • Use B-mode imaging to visualize the vessel and identify any intraluminal echogenic material, which may represent a thrombus.

    • Perform compression ultrasonography by gently pressing with the transducer. The inability to fully compress the vein is a strong indicator of thrombosis.

    • Use color Doppler to assess blood flow. The absence of color flow in a segment of the vein suggests occlusion.

    • Use pulsed-wave Doppler to obtain velocity waveforms. Abnormal waveforms (e.g., continuous, non-phasic flow) can indicate proximal obstruction.

  • Data Analysis: Record images and videos for later review. Measure thrombus dimensions if present. Compare findings at baseline and at various time points after this compound administration.

Visualizations

Estradiol_Thrombosis_Pathway cluster_oral Oral this compound Administration cluster_transdermal Transdermal this compound Administration cluster_effects Hepatic Effects Oral EV Oral EV Liver Liver Oral EV->Liver First-Pass Metabolism Transdermal EV Transdermal EV Systemic Circulation Systemic Circulation Transdermal EV->Systemic Circulation Increased Pro-coagulant Factors (e.g., Fibrinogen) Increased Pro-coagulant Factors (e.g., Fibrinogen) Liver->Increased Pro-coagulant Factors (e.g., Fibrinogen) Decreased Anti-coagulant Factors (e.g., Antithrombin) Decreased Anti-coagulant Factors (e.g., Antithrombin) Liver->Decreased Anti-coagulant Factors (e.g., Antithrombin) Systemic Circulation->Liver Hypercoagulable State Hypercoagulable State Increased Pro-coagulant Factors (e.g., Fibrinogen)->Hypercoagulable State Decreased Anti-coagulant Factors (e.g., Antithrombin)->Hypercoagulable State Thromboembolic Event Thromboembolic Event Hypercoagulable State->Thromboembolic Event Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_endpoint Endpoint Analysis Animal Model Selection Animal Model Selection Baseline Data Collection Baseline Data Collection Animal Model Selection->Baseline Data Collection This compound Administration This compound Administration Baseline Data Collection->this compound Administration Control Group Control Group Baseline Data Collection->Control Group Biomarker Analysis Biomarker Analysis This compound Administration->Biomarker Analysis Doppler Ultrasound Doppler Ultrasound This compound Administration->Doppler Ultrasound Clinical Observation Clinical Observation This compound Administration->Clinical Observation Control Group->Biomarker Analysis Control Group->Doppler Ultrasound Control Group->Clinical Observation Thrombus Quantification Thrombus Quantification Biomarker Analysis->Thrombus Quantification Doppler Ultrasound->Thrombus Quantification Clinical Observation->Thrombus Quantification Histopathology Histopathology Thrombus Quantification->Histopathology

References

Technical Support Center: Estradiol Valerate Protocols for Poor Ovarian Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Estradiol Valerate (EV) protocols for patients with poor ovarian response (POR).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving EV priming for POR patients.

Issue Potential Cause Troubleshooting Steps
Persistently Low Follicle Recruitment Despite EV Priming Insufficient pituitary suppression, profound diminished ovarian reserve, or inappropriate gonadotropin dosage.1. Verify Protocol Adherence: Ensure the EV priming protocol was followed correctly regarding dosage and timing. 2. Assess Ovarian Reserve Markers: Re-evaluate Anti-Müllerian Hormone (AMH), Follicle-Stimulating Hormone (FSH), and Antral Follicle Count (AFC) to confirm the patient's ovarian reserve status. 3. Adjust Gonadotropin Dosage: Consider increasing the gonadotropin dosage in the subsequent cycle, although evidence suggests that for some poor responders, excessively high doses may not improve outcomes.[1][2] 4. Consider Alternative Priming: Explore other priming strategies like GnRH agonist/antagonist conversion protocols in combination with estrogen priming.[3]
Asynchronous Follicular Growth Incomplete synchronization of the follicular cohort during the luteal phase.1. Extend EV Priming Duration: Consider extending the duration of EV administration in the luteal phase. 2. Combine with GnRH Antagonist: A "delayed start" protocol, incorporating a GnRH antagonist during the early follicular phase after EV priming, may further enhance follicular synchronization.[4][5]
Premature Luteinizing Hormone (LH) Surge Inadequate pituitary suppression by the EV priming alone.1. Introduce GnRH Antagonist: Administer a GnRH antagonist once the lead follicle reaches a certain size (e.g., 12-14 mm) to prevent a premature LH surge. 2. Monitor LH Levels: Closely monitor serum LH levels during ovarian stimulation.
Breakthrough Bleeding During Luteal Phase EV Priming Fluctuation in hormone levels or endometrial instability.1. Confirm Pregnancy is Ruled Out: Ensure the patient is not pregnant. 2. Maintain EV Dosage: Continue the prescribed EV dosage. Minor spotting is not always a reason to discontinue the protocol. 3. Assess Progesterone Levels: Check serum progesterone to ensure luteal phase adequacy.
Cycle Cancellation Poor follicular response (fewer than 3 dominant follicles) or risk of ovarian hyperstimulation syndrome (OHSS), though less common in POR.1. Review and Modify Protocol: For the next cycle, consider a different EV priming protocol (e.g., adjusting the start day or duration) or an alternative stimulation strategy. 2. Discuss Realistic Outcomes: Counsel the patient on the likelihood of success with their level of ovarian reserve.

Frequently Asked Questions (FAQs)

1. What is the primary goal of using this compound priming in poor ovarian responders?

The main objective of EV priming is to synchronize the growth of the antral follicle cohort. By suppressing follicle-stimulating hormone (FSH) in the late luteal phase, it prevents the premature recruitment and selection of a dominant follicle, theoretically allowing a larger number of follicles to respond to subsequent gonadotropin stimulation in a more coordinated manner.

2. What is the typical dosage and timing for an this compound priming protocol?

A common protocol involves administering 4 mg of oral this compound daily, starting in the mid-luteal phase (around day 21 of the preceding cycle or 7 days after ovulation) and continuing until the start of menstruation or the first few days of the stimulation cycle. Some protocols may continue EV during the stimulation phase.

3. Should this compound be stopped at the beginning of stimulation or continued?

The evidence is mixed. Some studies have investigated continuing EV during ovarian stimulation with the hypothesis that it may enhance the stimulatory effect of FSH on granulosa cell receptors. One study showed a trend towards a slight increase in ongoing pregnancy rates when EV was continued until the day of the hCG trigger, although this was not statistically significant.

4. What are the expected effects of EV priming on IVF cycle parameters?

Meta-analyses have shown that luteal estradiol priming in poor responders can lead to a lower cycle cancellation rate. Some studies have also reported an increase in the number of oocytes retrieved. However, the impact on clinical pregnancy rates is debated, with some meta-analyses showing a potential benefit while other large randomized controlled trials have not found a significant improvement.

5. How does EV priming impact patients with specific conditions like endometriosis?

For patients with endometriosis, the use of estrogen-containing protocols should be approached with caution due to the potential for stimulating endometriotic lesion growth. A thorough risk-benefit assessment is necessary, and alternative priming strategies might be considered.

Data Presentation

Table 1: Comparison of IVF Outcomes with Luteal Estradiol Priming vs. Standard Protocols in Poor Ovarian Responders (Data from a Retrospective Analysis)

OutcomeLuteal E2 Group (n=86)Standard GnRH Antagonist Group (n=69)P-value
Cancellation Rate 15.1%37.7%< 0.01
Number of Oocytes Retrieved 4.5 ± 2.93.2 ± 1.9< 0.01
Number of Fertilized Embryos 2.9 ± 2.12.3 ± 1.90.043
Prevalence of Good Quality Embryos 51.2%25%0.047
Ongoing Pregnancy Rate (Protocol A - EV stopped at menses) 20%-0.357 (compared to Protocol B)
Ongoing Pregnancy Rate (Protocol B - EV continued) 27.1%-0.357 (compared to Protocol A)

Experimental Protocols

Detailed Methodology for a Luteal Phase this compound Priming Protocol with a GnRH Antagonist

This protocol is designed for poor ovarian responders undergoing IVF/ICSI.

1. Patient Selection:

  • Patients diagnosed as poor ovarian responders based on criteria such as a history of ≤ 3 oocytes retrieved in a previous conventional stimulation cycle, or an abnormal ovarian reserve test (e.g., AMH < 1.1 ng/mL, AFC < 7).

2. This compound Priming Phase:

  • Timing: Commence oral this compound (4 mg/day) on day 21 of the menstrual cycle preceding the stimulation cycle.

  • Duration: Continue daily administration until day 3 of the subsequent menstrual cycle.

3. Ovarian Stimulation:

  • Initiation: Begin controlled ovarian stimulation with gonadotropins (e.g., recombinant FSH) on day 3 of the menstrual cycle, after stopping this compound.

  • Dosage: The starting dose of gonadotropins should be individualized based on the patient's age, BMI, and previous response, typically ranging from 150-300 IU/day.

  • Monitoring: Monitor follicular growth via transvaginal ultrasound and serum estradiol levels every 2-3 days.

4. GnRH Antagonist Administration:

  • Initiation: Start daily subcutaneous injections of a GnRH antagonist (e.g., 0.25 mg) when the lead follicle reaches a mean diameter of 12-14 mm.

  • Continuation: Continue the GnRH antagonist daily until the day of ovulation trigger.

5. Ovulation Trigger and Oocyte Retrieval:

  • Trigger: Administer human chorionic gonadotropin (hCG) when at least two lead follicles reach a mean diameter of ≥ 17 mm.

  • Retrieval: Perform oocyte retrieval 34-36 hours after the hCG trigger.

6. Luteal Phase Support:

  • Initiate luteal phase support with progesterone supplementation on the day of oocyte retrieval.

Mandatory Visualization

Estradiol_Priming_Mechanism cluster_prevention Luteal Phase Estradiol Priming cluster_stimulation Ovarian Stimulation Phase This compound This compound Hypothalamus Hypothalamus This compound->Hypothalamus Negative Feedback Granulosa Cells Granulosa Cells This compound->Granulosa Cells Potentially Upregulates FSH Receptors Pituitary Pituitary Hypothalamus->Pituitary Suppresses GnRH Ovary Ovary Pituitary->Ovary Reduces FSH Secretion Follicle Growth Synchronized Follicular Cohort Ovary->Follicle Growth Prevents Premature Recruitment Exogenous Gonadotropins (FSH) Exogenous Gonadotropins (FSH) Exogenous Gonadotropins (FSH)->Granulosa Cells Follicular Growth & Maturation Follicular Growth & Maturation Granulosa Cells->Follicular Growth & Maturation Stimulates Synchronized Follicular Cohort Synchronized Follicular Cohort Synchronized Follicular Cohort->Exogenous Gonadotropins (FSH) Ready for Stimulation

Caption: Proposed mechanism of this compound priming.

Experimental_Workflow start Cycle Day 21 (Previous Cycle) ev_priming Administer this compound (4mg/day) start->ev_priming menstruation Menstruation (Cycle Day 1) ev_priming->menstruation stop_ev Stop this compound (Cycle Day 3) menstruation->stop_ev start_stim Start Gonadotropin Stimulation stop_ev->start_stim monitoring Follicular Monitoring (Ultrasound & E2) start_stim->monitoring antagonist Start GnRH Antagonist (Lead Follicle 12-14mm) monitoring->antagonist If criteria met trigger hCG Trigger (Lead Follicles >= 17mm) monitoring->trigger If criteria met antagonist->trigger retrieval Oocyte Retrieval (34-36h post-trigger) trigger->retrieval

Caption: Luteal EV priming with GnRH antagonist workflow.

Signaling_Pathway FSH FSH FSHR FSH Receptor FSH->FSHR AC Adenylate Cyclase FSHR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Proliferation Granulosa Cell Proliferation PKA->Proliferation Aromatase Aromatase Expression CREB->Aromatase Androgens Androgens Estradiol Estradiol (E2) Androgens->Estradiol Aromatase ER Estrogen Receptor (ERβ) Estradiol->ER FSHR_up FSH Receptor Upregulation ER->FSHR_up Positive Feedback ER->Proliferation

Caption: Simplified FSH and Estradiol signaling in granulosa cells.

References

Validation & Comparative

Estradiol Valerate Elicits a More Favorable Inflammatory Profile than Ethinyl Estradiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inflammatory profiles of Estradiol Valerate (EV) and Ethinyl Estradiol (EE), focusing on key inflammatory biomarkers and supporting experimental data. The findings indicate that EV, a bioidentical estrogen, is associated with a more neutral inflammatory response compared to the synthetic estrogen, EE, which demonstrates a pro-inflammatory tendency.

Comparative Analysis of Inflammatory Markers

A key randomized controlled trial provides the most direct comparison of the inflammatory effects of this compound and Ethinyl Estradiol when combined with the progestin Dienogest (DNG). The study, registered as NCT02352090, assessed the impact of these formulations on high-sensitivity C-reactive protein (hs-CRP) and pentraxin 3 (PTX-3), two established markers of inflammation.[1][2][3]

The results, summarized in the table below, demonstrate a statistically significant increase in both hs-CRP and PTX-3 levels in the group treated with Ethinyl Estradiol plus Dienogest (EE + DNG). In contrast, the this compound plus Dienogest (EV + DNG) group showed no significant change in these inflammatory markers, mirroring the neutral effect observed in the Dienogest-only control group.[1]

Treatment GroupInflammatory MarkerBaseline (Mean ± SD)Change after 9 weeks (Mean ± SD)P-value (vs. EV+DNG)P-value (vs. DNG only)
EE + DNG hs-CRP (mg/L)0.60 ± 0.87+1.10 ± 2.110.0010.021
PTX-3 (µg/L)1.13 ± 0.49+0.42 ± 0.690.0170.003
EV + DNG hs-CRP (mg/L)0.70 ± 1.05-0.06 ± 0.97--
PTX-3 (µg/L)1.19 ± 0.50-0.03 ± 0.39--
DNG only hs-CRP (mg/L)0.58 ± 0.68+0.13 ± 0.68--
PTX-3 (µg/L)1.03 ± 0.40+0.02 ± 0.35--

Data sourced from the NCT02352090 trial publications.[1]

These findings are consistent with broader research indicating that oral synthetic estrogens like Ethinyl Estradiol can induce a pro-inflammatory state, partly due to their first-pass metabolism in the liver, which can stimulate the production of inflammatory proteins.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Quantification of high-sensitivity C-reactive protein (hs-CRP)
  • Assay Type: Latex-Enhanced Turbidimetric Immunoassay (LETIA).

  • Principle: This method is based on the agglutination reaction between CRP in the sample and anti-CRP antibodies coated on latex particles. The resulting agglutination leads to an increase in turbidity, which is measured as a change in absorbance at a specific wavelength (e.g., 546 nm). The magnitude of this change is directly proportional to the concentration of CRP in the sample.

  • Procedure Outline:

    • Sample Collection and Preparation: Serum or plasma (heparinized or EDTA) is collected from the subjects. Samples are centrifuged to separate the serum or plasma.

    • Calibration: A calibration curve is generated using calibrators with known CRP concentrations.

    • Reaction: A specific volume of the sample is mixed with a reagent containing the anti-CRP coated latex particles.

    • Measurement: The change in absorbance is measured over a defined period using an automated clinical chemistry analyzer.

    • Quantification: The CRP concentration in the sample is determined by interpolating the measured absorbance change on the calibration curve.

Quantification of Pentraxin 3 (PTX-3)
  • Assay Type: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle: This is a sandwich ELISA method. A microplate is coated with a capture antibody specific for PTX-3. The sample is added, and any PTX-3 present binds to the capture antibody. A second, detection antibody, which is conjugated to an enzyme, is then added and binds to a different epitope on the captured PTX-3. Finally, a substrate for the enzyme is added, resulting in a color change that is proportional to the amount of PTX-3 in the sample.

  • Procedure Outline:

    • Sample Collection and Preparation: Serum samples are collected from subjects.

    • Coating: Microplate wells are coated with a monoclonal antibody against human PTX-3.

    • Blocking: Non-specific binding sites in the wells are blocked.

    • Sample Incubation: Samples and standards of known PTX-3 concentrations are added to the wells and incubated.

    • Detection Antibody Incubation: A biotinylated detection antibody specific for PTX-3 is added to the wells and incubated.

    • Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

    • Substrate Reaction: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark. The HRP enzyme catalyzes a colorimetric reaction.

    • Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm).

    • Quantification: A standard curve is generated from the absorbance readings of the standards, and the concentration of PTX-3 in the samples is calculated from this curve.

Signaling Pathways and Mechanisms of Action

The differential inflammatory effects of this compound and Ethinyl Estradiol can be attributed to their distinct molecular structures and subsequent metabolism, leading to different downstream signaling events.

This compound is a prodrug of the natural estrogen, 17β-estradiol. Upon administration, it is rapidly cleaved to 17β-estradiol. 17β-estradiol is known to have complex, often anti-inflammatory, effects through its interaction with estrogen receptors (ERα and ERβ), which can modulate the activity of key inflammatory transcription factors such as NF-κB.

Ethinyl Estradiol is a synthetic estrogen with an ethinyl group at the C17α position, which significantly increases its oral bioavailability and metabolic stability compared to estradiol. This altered structure and metabolism are thought to contribute to its more pronounced hepatic effects, including the increased synthesis of pro-inflammatory proteins.

The progestin component, Dienogest, has demonstrated anti-inflammatory properties by inhibiting the production of prostaglandins and pro-inflammatory cytokines like IL-6 and TNF-α. This may partially counteract the pro-inflammatory effects of Ethinyl Estradiol.

Below are diagrams illustrating the proposed signaling pathways.

G cluster_EV This compound Pathway EV This compound Estradiol 17β-Estradiol EV->Estradiol Metabolism ER Estrogen Receptors (ERα, ERβ) Estradiol->ER NFkB_inhibition Inhibition of NF-κB Pathway ER->NFkB_inhibition Inflammation_neutral Neutral Inflammatory Response NFkB_inhibition->Inflammation_neutral

Proposed Anti-inflammatory Pathway of this compound.

G cluster_EE Ethinyl Estradiol Pathway EE Ethinyl Estradiol Liver Liver (First-Pass Metabolism) EE->Liver Inflammatory_Proteins Increased Synthesis of Inflammatory Proteins (e.g., CRP, PTX-3) Liver->Inflammatory_Proteins Inflammation_pro Pro-inflammatory Response Inflammatory_Proteins->Inflammation_pro

Proposed Pro-inflammatory Pathway of Ethinyl Estradiol.

G cluster_workflow Experimental Workflow start Subject Recruitment (NCT02352090) randomization Randomization start->randomization group_EV EV + DNG Group randomization->group_EV group_EE EE + DNG Group randomization->group_EE group_DNG DNG only Group randomization->group_DNG treatment 9-Week Treatment group_EV->treatment group_EE->treatment group_DNG->treatment sampling Blood Sampling (Baseline and 9 Weeks) treatment->sampling analysis Biomarker Analysis sampling->analysis hsCRP hs-CRP Assay (LETIA) analysis->hsCRP PTX3 PTX-3 Assay (ELISA) analysis->PTX3 results Data Analysis and Comparison hsCRP->results PTX3->results

Workflow for the Comparative Inflammatory Study.

References

A Comparative Analysis of Oral versus Transdermal Estradiol Valerate for Endometrial Preparation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical efficacy, patient experience, and underlying physiological mechanisms.

For researchers and clinicians in the field of assisted reproductive technology (ART), optimizing endometrial preparation is a critical determinant of successful embryo implantation. Estradiol valerate, a synthetic ester of the natural estrogen 17β-estradiol, is widely used to prime the endometrium. The choice between oral and transdermal administration routes, however, remains a subject of ongoing investigation. This guide provides an objective comparison of these two modalities, supported by experimental data, to inform evidence-based decisions in research and clinical practice.

Executive Summary

Multiple randomized clinical trials have demonstrated that both oral and transdermal this compound are effective for endometrial preparation, yielding comparable pregnancy and live birth rates. The primary distinctions lie in their pharmacokinetic profiles, side effect profiles, and patient convenience. Transdermal administration, by avoiding first-pass metabolism in the liver, results in a more physiological estradiol-to-estrone ratio and is associated with fewer systemic side effects, such as headaches and gastrointestinal issues. Conversely, oral administration may lead to higher serum estradiol concentrations, though this does not consistently translate to improved clinical outcomes.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from comparative studies.

Table 1: Clinical Outcomes

OutcomeOral this compoundTransdermal this compoundp-valueCitation(s)
Clinical Pregnancy Rate 33.3% - 52.08%30.2% - 53.19%Not Significant[1][2][3]
Biochemical Pregnancy Rate 33.3% - 56.25%32.6% - 57.44%Not Significant[1][2]
Live Birth Rate Similar to Clinical PregnancySimilar to Clinical PregnancyNot Significant
Miscarriage Rate 16%8%Not Significant
Implantation Rate 32.29%34%Not Significant
Cycle Cancellation Rate 4.4% - No Significant Difference6.7% - No Significant Difference>0.05

Table 2: Endometrial and Hormonal Parameters

ParameterOral this compoundTransdermal this compoundp-valueCitation(s)
Endometrial Thickness (mm) 7.0 - 10.57.6 - 10.6Not Significant / p=0.043*
Serum Estradiol (E2) on Progesterone Start Day (pg/mL) 232.75 - 270.5124.55 - 186.5<0.001
Duration of Estradiol Administration (days) No Significant DifferenceNo Significant Difference>0.05

*One study reported a statistically significant difference in endometrial thickness, favoring the transdermal route, though most studies found no significant difference.

Table 3: Adverse Effects

Adverse EffectOral this compoundTransdermal this compoundp-valueCitation(s)
Overall Mild Side Effects 20.3% - 34.1%10.1% - 10.5%0.0017 - 0.007
Headache 17.3% - 18.2%2.6% - 3.6%0.033
Gastrointestinal Effects 30%1.4%<0.01

Experimental Protocols

The methodologies employed in the cited studies for endometrial preparation share common principles, with variations in specific dosages and monitoring schedules.

Representative Protocol for Oral this compound:

A common approach involves a fixed-dose or step-up regimen.

  • Initiation: Administration of oral this compound is typically initiated on day 1, 2, or 3 of the menstrual cycle.

  • Dosage:

    • Fixed-Dose: A daily dose of 6 mg is administered.

    • Step-Up Regimen: The dosage is gradually increased, for example: 2 mg/day for days 1-7, 4 mg/day for days 8-12, and 6 mg/day from day 13 until embryo transfer. In some protocols, the dose may be increased to 8 mg if the endometrial thickness is insufficient.

  • Monitoring: Endometrial thickness is monitored via transvaginal ultrasound, typically starting between day 7 and 10 of the cycle.

  • Progesterone Administration: Once the endometrium reaches a thickness of at least 7-8 mm, progesterone supplementation is initiated to induce secretory changes.

  • Embryo Transfer: The frozen-thawed embryo transfer is scheduled based on the timing of progesterone initiation.

Representative Protocol for Transdermal this compound:

Transdermal administration can be achieved through patches or gels.

  • Initiation: Application of transdermal estradiol is also started on day 1, 2, or 3 of the menstrual cycle.

  • Dosage:

    • Gel: A common dosage is 4.5 mg/day of estradiol hemihydrate. Another protocol uses 6 mg/day of 0.06% estradiol gel.

    • Patches: A typical regimen involves applying a 100 µg patch every other day, with the patch being replaced after four days. The dosage may be increased to 200 µg if the endometrial response is suboptimal.

  • Monitoring: Similar to the oral protocol, transvaginal ultrasound is used to monitor endometrial development.

  • Progesterone Administration: Progesterone is introduced when the endometrial lining is deemed receptive (typically ≥ 7-8 mm).

  • Embryo Transfer: The timing of the embryo transfer is synchronized with the progesterone start date.

Mandatory Visualizations

Estradiol Signaling Pathway in Endometrial Cells

Caption: Estradiol's genomic and non-genomic signaling pathways in endometrial cells.

Comparative Experimental Workflow

Experimental_Workflow cluster_oral Oral this compound Group cluster_transdermal Transdermal this compound Group start_oral Day 2/3 of Cycle: Initiate Oral EV (e.g., 6mg/day) monitor_oral Day 7-10: Transvaginal Ultrasound start_oral->monitor_oral prog_oral Endometrium ≥ 7-8mm: Start Progesterone monitor_oral->prog_oral et_oral Schedule Embryo Transfer prog_oral->et_oral Outcomes Compare Outcomes: - Pregnancy Rates - Endometrial Thickness - Serum E2 Levels - Side Effects et_oral->Outcomes start_trans Day 2/3 of Cycle: Apply Transdermal EV (e.g., Gel or Patch) monitor_trans Day 7-10: Transvaginal Ultrasound start_trans->monitor_trans prog_trans Endometrium ≥ 7-8mm: Start Progesterone monitor_trans->prog_trans et_trans Schedule Embryo Transfer prog_trans->et_trans et_trans->Outcomes Randomization Patient Randomization Randomization->start_oral Randomization->start_trans Baseline Baseline Assessment Baseline->Randomization

Caption: A typical workflow for a randomized controlled trial comparing oral and transdermal estradiol.

Pharmacokinetic Differences: Oral vs. Transdermal

Pharmacokinetics cluster_oral_pk Oral Administration cluster_transdermal_pk Transdermal Administration Oral_EV Oral this compound Intestine Intestinal Mucosa (Metabolism to Estrone) Oral_EV->Intestine Liver Liver (First-Pass Metabolism) High Estrone (E1) Intestine->Liver Systemic Systemic Circulation Low E2:E1 Ratio (~0.2) Liver->Systemic Endometrium Endometrium Systemic->Endometrium Target Tissue Trans_EV Transdermal Estradiol Skin Absorption through Skin Trans_EV->Skin Systemic_Trans Systemic Circulation Physiological E2:E1 Ratio (~1) Skin->Systemic_Trans Systemic_Trans->Endometrium Target Tissue

Caption: The metabolic pathways of oral versus transdermal estradiol administration.

Conclusion

The choice between oral and transdermal this compound for endometrial preparation should be guided by a holistic consideration of clinical efficacy, patient tolerability, and individual patient characteristics. While both routes demonstrate comparable success in achieving pregnancy, the transdermal route offers a more favorable side effect profile due to the avoidance of first-pass hepatic metabolism. This leads to a more physiological hormonal environment. For patients who experience adverse effects with oral estrogen, the transdermal approach presents a valuable and equally effective alternative. Future research may further elucidate the long-term implications of these different pharmacokinetic profiles on maternal and fetal outcomes.

References

A Comparative Analysis of Estradiol Valerate and Conjugated Equine Estrogens: Efficacy, Safety, and Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and underlying mechanisms of Estradiol Valerate (a pro-drug of 17β-estradiol, hereafter referred to as estradiol) and conjugated equine estrogens (CEE). This document synthesizes experimental data on their respective impacts on key physiological parameters, including bone mineral density, vasomotor symptoms, lipid profiles, and coagulation factors. Detailed experimental protocols for the cited studies are provided to facilitate replication and further investigation.

Executive Summary

Estradiol, the bioidentical human estrogen, and conjugated equine estrogens (CEE), a mixture of at least 10 estrogenic compounds derived from pregnant mare urine, are both effective in treating menopausal symptoms. However, emerging evidence reveals significant differences in their molecular mechanisms and safety profiles. Notably, transdermal estradiol is associated with a lower risk of venous thrombosis compared to oral CEE. Furthermore, studies on gene expression in breast tissue suggest that CEE may have a more pronounced effect on pathways associated with cell proliferation compared to estradiol. This guide delves into the experimental data that underpins these distinctions.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the effects of estradiol and CEE on critical clinical endpoints.

Table 1: Effect on Bone Mineral Density (BMD)

Treatment GroupDurationSiteMean Percentage Change in BMDStudy
Percutaneous 17β-estradiol (1.5 mg/day)12 monthsLumbar Spine (L2-L4)+1.7% ± 3.9%
24 monthsLumbar Spine (L2-L4)+5.6% ± 2.9% (P < 0.001)
36 monthsLumbar Spine (L2-L4)+4.7% ± 3.2% (P < 0.01)
Oral Conjugated Equine Estrogens (0.625 mg/day)12 monthsLumbar Spine (L2-L4)+3.5% ± 13.0%
24 monthsLumbar Spine (L2-L4)+4.3% ± 9.2% (P < 0.001)
Untreated Control12 monthsLumbar Spine (L2-L4)-6.6% ± 3.5% (P < 0.001)
24 monthsLumbar Spine (L2-L4)-9.1% ± 3.4% (P < 0.001)

Table 2: Impact on Lipid Profile

Treatment GroupParameterBaseline (mean)Post-treatment (mean)P-valueStudy
Oral Conjugated Equine Estrogens (0.625 mg/day)HDL-C (mg/dl)49.056.8< 0.001
LDL-C (mg/dl)121.0106.5< 0.001
VLDL-C (mg/dl)17.222.3< 0.001
Triglycerides (mg/dl)86.0111.7< 0.001
Transdermal Estradiol Gel (1 mg/day)Total CholesterolNo significant changeNo significant changeNS
TriglyceridesNo significant changeNo significant changeNS
HDLNo significant changeNo significant changeNS
LDLNo significant changeNo significant changeNS

Table 3: Effects on Coagulation and Inflammatory Markers

Treatment GroupParameterMedian Percent Change from BaselineP-valueStudy
Oral Conjugated Equine Estrogens (0.625 mg/day)C-reactive protein (CRP)+192%< 0.001
Thrombin Generation Peak+49.8 nM higher than estradiol users-
Endogenous Thrombin Potential+175.0 nM x Min higher than estradiol users-
Total Protein S-13.4% lower than estradiol users-
Transdermal Estradiol (0.05 mg/day)C-reactive protein (CRP)Minimal effectsNS

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate further research.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinities of test compounds to the estrogen receptor.

Protocol:

  • Preparation of Rat Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain the cytosol fraction containing the estrogen receptors.

  • Competitive Binding Assay: A fixed concentration of radiolabeled estradiol ([³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the competitor compound (unlabeled estradiol or a component of CEE).

  • Separation of Bound and Unbound Ligand: The mixture is incubated to reach equilibrium. The bound radioligand is separated from the unbound ligand using a method such as hydroxylapatite (HAP) adsorption.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The relative binding affinity (RBA) is calculated as (IC50 of estradiol / IC50 of test compound) x 100.

Assessment of Vasomotor Symptoms in Clinical Trials

This protocol outlines the methodology for quantifying changes in vasomotor symptoms (hot flashes).

Protocol:

  • Patient-Reported Diaries: Participants record the daily frequency and severity of their vasomotor symptoms in a diary for a baseline period (e.g., a minimum of 7 days) and throughout the treatment period.

  • Severity Scale: Severity is typically rated on a scale (e.g., mild, moderate, severe).

  • Inclusion Criteria: Clinical trials often require a minimum frequency of moderate to severe hot flashes for participant eligibility (e.g., ≥7 per day or ≥50 per week).

  • Primary Efficacy Variables: The primary outcomes are the mean change in the frequency and severity of moderate to severe vasomotor symptoms from baseline to specified time points (e.g., 4 and 12 weeks).

Measurement of Bone Mineral Density (BMD)

Dual-energy X-ray absorptiometry (DXA) is the standard method for measuring BMD.

Protocol:

  • Equipment: A calibrated DXA scanner is used. The manufacturer and model of the equipment should be reported.

  • Scan Acquisition: Scans of the lumbar spine (typically L2-L4) and proximal femur are acquired.

  • Patient Positioning: Consistent patient positioning is crucial for serial measurements.

  • Data Analysis: The software calculates the bone mineral content (g) and bone area (cm²) to determine the areal BMD (g/cm²). Changes in BMD are expressed as a percentage change from baseline.

Analysis of Lipid Profile

Standard enzymatic colorimetric methods are used to determine lipid concentrations.

Protocol:

  • Sample Collection: Fasting blood samples are collected from participants at baseline and at specified follow-up times.

  • Assays: Serum levels of total cholesterol, high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), and triglycerides are measured using automated clinical chemistry analyzers.

  • Calculation of LDL-C: LDL-C is often calculated using the Friedewald formula if triglyceride levels are below 400 mg/dL.

Measurement of Coagulation Factors

This protocol describes the assessment of hemostatic biomarkers.

Protocol:

  • Sample Collection and Preparation: Blood is collected in citrate-containing tubes. Platelet-poor plasma is prepared by double centrifugation.

  • Assays:

    • Thrombin Generation: Assessed using a calibrated automated thrombogram.

    • Factor VII and Antithrombin Activity: Measured using clotting-based assays.

    • Total Protein S Antigen: Determined by enzyme-linked immunosorbent assay (ELISA).

    • C-reactive protein (CRP): Measured using a high-sensitivity CRP assay.

Signaling Pathways and Gene Expression

The differential effects of estradiol and CEE can be attributed to their distinct interactions with estrogen receptors and subsequent downstream signaling pathways. Estradiol, being a single molecule, has a well-defined interaction with estrogen receptors alpha (ERα) and beta (ERβ). CEE, a complex mixture, contains various estrogenic compounds, including equilin and equilenin, which may exhibit different receptor binding affinities and activate distinct downstream signaling cascades.

Recent studies utilizing microarray and quantitative PCR (qPCR) have begun to elucidate these differences at the molecular level. A study on healthy postmenopausal women demonstrated that CEE combined with medroxyprogesterone acetate (MPA) regulated a significantly larger number of genes associated with mammary tumor development compared to estradiol combined with natural progesterone. Specifically, 198 genes related to mammary tumor development were affected by the CEE/MPA combination, versus only 34 for the estradiol/progesterone combination.

Another study in a non-human primate model found that CEE treatment led to the enrichment of 31 gene sets, primarily associated with the immune system, endocrinology, and cancer/growth/signaling. In contrast, estradiol treatment only enriched five gene sets, all related to endocrinology. These findings suggest that CEE may have a broader and potentially more pro-proliferative effect in breast tissue compared to estradiol.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol ER Estrogen Receptor (ERα / ERβ) E2->ER Binds ER_E2 ER-Estradiol Complex E2->ER_E2 CEE Conjugated Equine Estrogens (CEE) CEE->ER Binds ER_CEE ER-CEE Complex CEE->ER_CEE ER_HSP ER-HSP Complex ER->ER_HSP ER->ER_E2 ER->ER_CEE HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_E2->ERE ER_CEE->ERE Dimerization & Nuclear Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Proliferation_Genes Proliferation Genes Gene_Transcription->Proliferation_Genes Apoptosis_Genes Apoptosis Genes Gene_Transcription->Apoptosis_Genes Immune_Response_Genes Immune Response Genes Gene_Transcription->Immune_Response_Genes

Caption: Generalized Estrogen Signaling Pathway.

The diagram above illustrates the classical genomic signaling pathway for estrogens. Both estradiol and the components of CEE bind to estrogen receptors, leading to the transcription of target genes. The differential gene expression profiles observed in studies suggest that the ER-CEE complex may regulate a different and broader set of genes compared to the ER-Estradiol complex.

ExperimentalWorkflow cluster_recruitment Patient Recruitment & Baseline Assessment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis & Interpretation Recruitment Recruit Postmenopausal Women with Vasomotor Symptoms Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline_Data Baseline Data Collection (VMS Diary, BMD, Lipids, Coagulation) Informed_Consent->Baseline_Data Randomization Randomization Baseline_Data->Randomization Group_A Treatment Group A (this compound) Randomization->Group_A Group_B Treatment Group B (Conjugated Equine Estrogens) Randomization->Group_B Placebo Placebo Group Randomization->Placebo Follow_Up_4w 4-Week Follow-up (VMS Diary) Group_A->Follow_Up_4w Group_B->Follow_Up_4w Placebo->Follow_Up_4w Follow_Up_12w 12-Week Follow-up (VMS Diary, Lipids, Coagulation) Follow_Up_4w->Follow_Up_12w Follow_Up_24m 24-Month Follow-up (BMD) Follow_Up_12w->Follow_Up_24m Statistical_Analysis Statistical Analysis Follow_Up_24m->Statistical_Analysis Results Comparison of Efficacy & Safety Statistical_Analysis->Results Conclusion Conclusions Results->Conclusion

Caption: Generalized Experimental Workflow for a Comparative Clinical Trial.

This workflow outlines the typical design of a randomized controlled trial comparing the effects of different hormone therapies.

Conclusion

While both this compound and conjugated equine estrogens are effective for managing menopausal symptoms, they exhibit distinct pharmacological profiles. The choice of therapy should be guided by a comprehensive assessment of the patient's individual risk profile, particularly concerning cardiovascular and breast health. Transdermal estradiol may offer a safer alternative to oral CEE regarding thrombotic risk. The differences in their effects on gene expression, especially in breast tissue, warrant further investigation to fully understand the long-term implications of these two therapeutic options. This guide provides a foundation of the current experimental evidence to inform ongoing research and drug development in the field of menopausal hormone therapy.

A Comparative Bioequivalence Study: Generic vs. Brand-Name Estradiol Valerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence between generic and brand-name Estradiol Valerate, a synthetic ester of the natural estrogen, 17β-estradiol. This compound is commonly prescribed for hormone replacement therapy to alleviate symptoms of menopause and for other conditions requiring estrogen supplementation. The interchangeability of generic and brand-name drugs is a critical aspect of pharmaceutical science, ensuring that patients receive affordable medications with the same therapeutic efficacy and safety profile as the innovator product.

This document summarizes key pharmacokinetic data from a bioequivalence study, details the experimental protocols employed, and illustrates the relevant biological and experimental pathways to provide a comprehensive resource for researchers and drug development professionals.

Pharmacokinetic Bioequivalence Data

A pivotal study was conducted to compare the bioequivalence of a generic this compound tablet (1 mg) with the brand-name product, Progynova® (1 mg). The study was a randomized, open-label, single-dose, two-period crossover trial involving 54 healthy postmenopausal Chinese female volunteers.[1][2] Pharmacokinetic parameters were measured under both fasting and fed conditions to assess the rate and extent of drug absorption.

The primary endpoints for bioequivalence assessment were the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞). The 90% confidence intervals for the geometric mean ratios of these parameters for the test (generic) and reference (brand-name) products fell within the widely accepted bioequivalence range of 80-125%.[1][2]

Table 1: Bioequivalence of Generic vs. Brand-Name this compound (1 mg) Under Fasting Conditions

Pharmacokinetic ParameterTest Formulation (Generic)Reference Formulation (Brand-Name)Geometric Mean Ratio (90% CI)
Total Estrone
Cmax (ng/mL)4.85 ± 1.234.98 ± 1.3597.39% (92.51% - 102.54%)
AUC0-t (ng·h/mL)78.2 ± 20.479.5 ± 21.898.36% (94.71% - 102.16%)
AUC0-∞ (ng·h/mL)86.7 ± 22.188.1 ± 23.998.41% (94.85% - 102.11%)
Unconjugated Estrone
Cmax (pg/mL)234.8 ± 70.1241.2 ± 75.397.35% (91.82% - 103.21%)
AUC0-t (pg·h/mL)3456.7 ± 1021.53589.6 ± 1102.796.30% (92.13% - 100.66%)
AUC0-∞ (pg·h/mL)4012.3 ± 1156.84198.7 ± 1245.395.56% (91.32% - 100.01%)
Estradiol
Cmax (pg/mL)35.6 ± 11.236.8 ± 12.596.74% (90.89% - 102.98%)
AUC0-t (pg·h/mL)654.3 ± 210.4678.9 ± 231.796.38% (92.01% - 100.97%)
AUC0-∞ (pg·h/mL)789.1 ± 245.6812.3 ± 267.897.14% (92.75% - 101.75%)

Data presented as mean ± standard deviation. Data sourced from a study on healthy postmenopausal Chinese female volunteers.[1]

Table 2: Bioequivalence of Generic vs. Brand-Name this compound (1 mg) Under Fed Conditions

Pharmacokinetic ParameterTest Formulation (Generic)Reference Formulation (Brand-Name)Geometric Mean Ratio (90% CI)
Total Estrone
Cmax (ng/mL)3.98 ± 1.024.12 ± 1.1596.60% (91.87% - 101.59%)
AUC0-t (ng·h/mL)88.9 ± 22.491.2 ± 24.197.48% (94.12% - 100.96%)
AUC0-∞ (ng·h/mL)99.8 ± 25.1102.3 ± 26.897.56% (94.28% - 100.95%)
Unconjugated Estrone
Cmax (pg/mL)189.7 ± 55.4198.4 ± 61.295.61% (90.15% - 101.41%)
AUC0-t (pg·h/mL)4123.5 ± 1189.74289.1 ± 1254.396.14% (92.45% - 99.98%)
AUC0-∞ (pg·h/mL)4876.9 ± 1345.25067.8 ± 1401.596.23% (92.61% - 99.99%)
Estradiol
Cmax (pg/mL),28.7 ± 9.829.9 ± 10.595.99% (90.23% - 102.14%)
AUC0-t (pg·h/mL)789.6 ± 254.1815.4 ± 276.396.83% (92.98% - 100.84%)
AUC0-∞ (pg·h/mL)945.3 ± 298.7971.2 ± 315.497.33% (93.45% - 101.38%)

Data presented as mean ± standard deviation. Data sourced from a study on healthy postmenopausal Chinese female volunteers.

While a direct bioequivalence study for the 2 mg dosage of a generic versus a specific brand-name product was not identified in the available literature, a study comparing a 2 mg this compound tablet to a 1.5 mg micronized estradiol tablet in postmenopausal women provides some pharmacokinetic insights. It is important to note that this is not a bioequivalence study between a generic and a brand-name of the same formulation.

Experimental Protocols

The methodologies employed in bioequivalence studies are rigorously defined to ensure the reliability and validity of the results. The following protocols are based on the aforementioned 1 mg this compound bioequivalence study.

Study Design

A randomized, open-label, single-dose, two-period crossover design was implemented. This design allows each subject to serve as their own control, minimizing inter-subject variability. The study was conducted under both fasting and fed conditions to evaluate the effect of food on drug absorption. A washout period of at least 14 days separated the two treatment periods.

Subject Population

Healthy, non-smoking, postmenopausal female volunteers aged between 45 and 65 years were enrolled. Participants were screened for any medical conditions or use of medications that could interfere with the study outcomes. All participants provided written informed consent before enrollment.

Drug Administration and Blood Sampling

In each period, subjects received a single oral dose of either the generic or brand-name 1 mg this compound tablet. Venous blood samples were collected at pre-dose and at multiple time points up to 72 hours post-dose. Plasma was separated by centrifugation and stored at -70°C until analysis.

Analytical Methodology: LC-MS/MS

Plasma concentrations of estradiol, unconjugated estrone, and total estrone were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This highly sensitive and specific technique is the gold standard for bioanalytical studies.

Key aspects of the LC-MS/MS method include:

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction method is typically used to isolate the analytes from the plasma matrix.

  • Chromatographic Separation: A C18 reversed-phase column is commonly used to separate estradiol, estrone, and their metabolites.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

  • Baseline Correction: Due to endogenous levels of estrogens, baseline concentrations are measured pre-dose and subtracted from the post-dose concentrations to accurately determine the drug's pharmacokinetic profile.

Pharmacokinetic and Statistical Analysis

Non-compartmental analysis was used to determine the pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, and tmax). The bioequivalence of the two formulations was assessed by calculating the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for this compound.

G Bioequivalence Study Workflow for this compound cluster_screening Screening & Enrollment cluster_randomization Randomization & Dosing cluster_sampling Sample Collection & Analysis cluster_washout Washout Period cluster_crossover Crossover Dosing cluster_sampling2 Sample Collection & Analysis cluster_analysis Data Analysis s1 Subject Screening (Healthy Postmenopausal Females) s2 Informed Consent s1->s2 r1 Randomization to Treatment Sequence d1 Period 1: Single Dose Administration (Test or Reference) r1->d1 bs1 Serial Blood Sampling (0-72h) d1->bs1 pa1 Plasma Separation & Storage (-70°C) bs1->pa1 lcms1 LC-MS/MS Analysis (Estradiol, Estrone) pa1->lcms1 pk Pharmacokinetic Analysis (Cmax, AUC) lcms1->pk w1 Washout (≥14 days) d2 Period 2: Single Dose Administration (Alternative Treatment) w1->d2 bs2 Serial Blood Sampling (0-72h) d2->bs2 pa2 Plasma Separation & Storage (-70°C) bs2->pa2 lcms2 LC-MS/MS Analysis (Estradiol, Estrone) pa2->lcms2 lcms2->pk stat Statistical Analysis (90% Confidence Intervals) pk->stat report Bioequivalence Conclusion stat->report

Caption: A flowchart of the bioequivalence study process.

This compound Signaling Pathway

This compound is a prodrug that is rapidly hydrolyzed to 17β-estradiol in the body. Estradiol then exerts its effects by binding to estrogen receptors (ERα and ERβ), which are located in the nucleus of target cells. This binding initiates a cascade of events leading to the regulation of gene expression.

G This compound Signaling Pathway EV This compound (Oral Administration) E2 17β-Estradiol (Active Metabolite) EV->E2 Hydrolysis by Esterases ER Estrogen Receptor (ERα / ERβ) E2->ER Binding Complex Estradiol-Receptor Complex ER->Complex Nucleus Nucleus Complex->Nucleus Translocation ERE Estrogen Response Element (on DNA) Complex->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., alleviation of menopausal symptoms) Protein->Response

References

A Comparative Analysis of Estradiol Valerate and Estradiol Hemihydrate in IVF Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Assisted Reproductive Technology (ART), meticulous endometrial preparation is a cornerstone of successful in vitro fertilization (IVF) outcomes. The choice of estrogen formulation for this purpose is a critical determinant of endometrial receptivity. This guide provides an objective comparison of two commonly utilized oral estrogen preparations, Estradiol Valerate and Estradiol Hemihydrate, supported by experimental data to inform clinical research and drug development.

Performance Comparison in IVF Cycles

A large-scale retrospective study provides the most comprehensive dataset to date for comparing the efficacy of oral this compound and Estradiol Hemihydrate in hormone replacement therapy (HRT) cycles for IVF. The study retrospectively analyzed the outcomes of 2,529 Indian women undergoing IVF treatment between January 2017 and May 2019.[1][2][3] The findings indicate that both formulations are therapeutically equivalent, yielding similar clinical outcomes.[1][2]

While the study concluded that both estrogens provide similar overall results, a statistically significant difference was observed in endometrial thickness, with the Estradiol Hemihydrate group achieving a slightly greater thickness. However, this small difference was not deemed clinically significant as both groups achieved thicknesses well above the generally accepted minimum of 7 mm for successful implantation.

Below is a summary of the key quantitative data from this comparative study:

Outcome MeasureThis compoundEstradiol HemihydrateP-value
Endometrial Thickness (mm, mean ± SEM) 9.25 ± 0.0389.57 ± 0.058< 0.001
Implantation Rate (%) 47.4249.070.284
Clinical Pregnancy Rate (%) 58.6159.57Not Statistically Significant
Live Birth Rate (%) 45.6347.930.532
Abortion Rate (%) No Significant DifferenceNo Significant DifferenceNot Statistically Significant
Ectopic Pregnancy Rate No Significant DifferenceNo Significant DifferenceNot Statistically Significant

Experimental Protocols

The successful application of either estradiol formulation hinges on a well-defined experimental protocol for endometrial preparation in a hormone replacement frozen embryo transfer (FET) cycle. While specific protocols may vary between clinics, a generalized approach is outlined below.

Endometrial Preparation Protocol for FET

This protocol aims to mimic the natural hormonal fluctuations of the menstrual cycle to prepare the endometrium for embryo implantation.

G cluster_start Cycle Start cluster_estrogen Estrogen Administration cluster_monitoring1 First Monitoring cluster_progesterone Progesterone Initiation cluster_transfer Embryo Transfer start Day 2/3 of Menstrual Cycle estrogen Initiate Oral Estradiol (Valerate or Hemihydrate) Dosage: 4-6 mg/day start->estrogen monitoring1 Ultrasound Scan (Day 10-12) estrogen->monitoring1 check1 Endometrial Thickness ≥ 7mm? Triple-line pattern? monitoring1->check1 check1->estrogen No, adjust dose and continue monitoring progesterone Initiate Progesterone Support (e.g., vaginal suppositories, intramuscular injections) check1->progesterone Yes transfer Frozen Embryo Transfer progesterone->transfer G cluster_cell Endometrial Cell cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα) E2->ER Binding ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Gene Target Gene Transcription ERE->Gene Initiates Proliferation Cell Proliferation Gene->Proliferation Leads to

References

A Comparative Analysis of Estradiol Valerate and Estradiol Cypionate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the pharmacokinetic profiles, experimental data, and signaling pathways of two widely used estradiol esters.

For researchers, scientists, and drug development professionals engaged in endocrinology and related fields, a nuanced understanding of the pharmacokinetic and pharmacodynamic properties of different estrogen formulations is paramount. This guide provides a comprehensive comparative analysis of two long-acting, injectable estradiol esters: Estradiol Valerate (EV) and Estradiol Cypionate (EC). Both are prodrugs of 17β-estradiol, the primary female sex hormone, and are utilized in various therapeutic applications, including hormone replacement therapy and gender-affirming care.

This comparison synthesizes data from key experimental studies to provide a clear, objective overview of their performance, supported by detailed methodologies and visual representations of their biological interactions.

Pharmacokinetic Profile: A Quantitative Comparison

The primary distinction between this compound and Estradiol Cypionate lies in their pharmacokinetic profiles, which are influenced by the length of their respective ester side chains. These differences impact their rates of absorption, peak plasma concentrations, and duration of action. The following tables summarize the key quantitative data from a pivotal comparative study by Oriowo et al. (1980), which administered a single 5 mg intramuscular injection of each ester.

Pharmacokinetic Parameter This compound (5 mg IM) Estradiol Cypionate (5 mg IM) Reference
Peak Estradiol (E2) Concentration (Cmax) 667 pg/mL338 pg/mL[1]
Time to Peak Estradiol (Tmax) 2.2 days3.9 days[1]
Peak Estrone (E1) Concentration (Cmax) 324 pg/mL145 pg/mL[1]
Time to Peak Estrone (Tmax) 2.7 days5.1 days[1]
Duration of Elevated Estrogen Levels 7-8 days~11 days[2]
Elimination Half-life (IM) 4-5 days8-10 days

Table 1: Comparative Pharmacokinetics of Intramuscular this compound and Estradiol Cypionate (5 mg single dose)

Experimental Protocols

The data presented in this guide are primarily derived from the foundational comparative study of estradiol esters. Understanding the methodology of this key experiment is crucial for the interpretation of the pharmacokinetic data.

Key Experimental Study: Oriowo et al. (1980)

Objective: To compare the pharmacokinetic properties of Estradiol Cypionate, this compound, and Estradiol Benzoate.

Methodology:

  • Subjects: The study involved healthy female volunteers. To minimize the influence of endogenous estrogen production, all subjects were receiving a combined oral contraceptive (150 µg levonorgestrel and 30 µg ethinyl estradiol) for three months prior to and during the study period.

  • Drug Administration: A single intramuscular injection of 5.0 mg of either Estradiol Cypionate or this compound, dissolved in 1.0 ml of arachis oil, was administered.

  • Blood Sampling: Daily plasma samples were collected from each subject for three weeks following the injection.

  • Hormone Analysis: Plasma levels of estradiol and estrone were quantified using radioimmunoassay (RIA) combined with chromatographic separation. This technique allows for the specific measurement of each hormone, providing accurate pharmacokinetic profiles.

Signaling Pathway of Estradiol

Both this compound and Estradiol Cypionate are hydrolyzed in the body to release 17β-estradiol, which then exerts its physiological effects by binding to estrogen receptors (ERs). The signaling cascade initiated by this binding is complex, involving both genomic and non-genomic pathways.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binding ER_HSP ER-HSP Complex Dimerized_ER Dimerized ER ER->Dimerized_ER Dimerization HSP Heat Shock Proteins (HSP) ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Binding Dimerized_ER->ERE Gene Target Gene ERE->Gene Transcription Activation/Repression mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Cellular Response) mRNA->Protein Translation

Caption: Genomic signaling pathway of estradiol.

Comparative Experimental Workflow

The following diagram illustrates the generalized workflow for a comparative pharmacokinetic study of injectable estradiol esters, based on the methodology of key research in the field.

ExperimentalWorkflow cluster_setup Study Setup cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis Subject Subject Recruitment (Healthy Volunteers) Endo_Suppression Endogenous Estrogen Suppression (e.g., with OCs) Subject->Endo_Suppression Baseline Baseline Blood Sampling Endo_Suppression->Baseline Randomization Randomization Baseline->Randomization Injection_EV Intramuscular Injection (this compound) Randomization->Injection_EV Injection_EC Intramuscular Injection (Estradiol Cypionate) Randomization->Injection_EC Blood_Sampling Serial Blood Sampling (e.g., Daily for 3 weeks) Injection_EV->Blood_Sampling Injection_EC->Blood_Sampling RIA Radioimmunoassay (RIA) for Estradiol & Estrone Blood_Sampling->RIA PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, Half-life) RIA->PK_Analysis Comparison Comparative Statistical Analysis PK_Analysis->Comparison

Caption: Comparative pharmacokinetic study workflow.

Discussion and Conclusion

The experimental data clearly indicate that this compound and Estradiol Cypionate, while both effective prodrugs of estradiol, exhibit distinct pharmacokinetic profiles.

  • This compound is characterized by a more rapid onset of action, leading to higher peak plasma concentrations of both estradiol and estrone that are achieved sooner after administration. However, its duration of action is shorter. This profile may be advantageous in situations where a quicker therapeutic effect is desired.

  • Estradiol Cypionate demonstrates a slower release from the intramuscular depot, resulting in lower peak plasma concentrations that are reached at a later time point. This is compensated by a longer duration of elevated estrogen levels and a longer elimination half-life. This extended-release profile may be preferable for maintenance therapies, requiring less frequent administration and potentially leading to more stable hormone levels over time.

The choice between this compound and Estradiol Cypionate should be guided by the specific therapeutic goals, desired dosing frequency, and the individual patient's metabolic characteristics. For drug development professionals, these pharmacokinetic differences are critical considerations in the design of new hormone therapies and the optimization of existing treatment regimens. Further research, including head-to-head clinical trials evaluating long-term efficacy and patient-reported outcomes, would be beneficial to further delineate the comparative advantages of these two important estradiol esters.

References

A Comparative Guide to Estradiol Valerate/Dienogest: Efficacy, Experimental Validation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a combined oral contraceptive containing estradiol valerate (E2V) and dienogest (DNG) with other alternatives for contraception and the management of heavy menstrual bleeding (HMB). The information presented is supported by experimental data from clinical trials, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Contraceptive Efficacy

The combination of this compound and dienogest has demonstrated high contraceptive efficacy in several large-scale clinical trials. The Pearl Index (PI), a measure of contraceptive effectiveness, is a key metric for comparison.

Comparative Contraceptive Efficacy Data
Contraceptive FormulationPearl Index (Unadjusted)Pearl Index (Adjusted for Method Failure)Citation(s)
This compound/Dienogest0.73 - 1.640.34 - 0.72[1]
Ethinylestradiol/LevonorgestrelComparable to E2V/DNGNot explicitly stated in comparative trials[2]

Management of Heavy Menstrual Bleeding (HMB)

This compound/dienogest is also an effective treatment for heavy menstrual bleeding in women without organic pathology. Clinical trials have demonstrated a significant reduction in menstrual blood loss (MBL) compared to placebo and have provided data for indirect comparison with other established treatments.

Comparative Efficacy in Heavy Menstrual Bleeding
TreatmentMedian Reduction in Menstrual Blood Loss (MBL)Citation(s)
This compound/Dienogest88% after 6 months[3]
Levonorgestrel-Releasing Intrauterine System (LNG-IUS)91% - 95% after 6 months[3]
Placebo-7.8% (mean reduction)[4]

It is important to note that direct head-to-head comparative trials between E2V/DNG and LNG-IUS for HMB are limited, and the data presented here are from separate studies, allowing for an indirect comparison.

Bleeding Profile and Cycle Control

In a multicenter, randomized, double-blind trial comparing four-phasic E2V/DNG with monophasic ethinylestradiol 0.02 mg/levonorgestrel 0.1 mg, women using E2V/DNG experienced fewer bleeding and spotting days. In the first 90-day reference period, the mean number of bleeding and spotting days was 17.3 for the E2V/DNG group compared to 21.5 for the ethinylestradiol/levonorgestrel group. In the second 90-day period, these numbers were 13.4 and 15.9, respectively. Scheduled withdrawal bleeding was also shorter and lighter with E2V/DNG.

Experimental Protocols

Measurement of Menstrual Blood Loss: The Alkaline Hematin Method

The alkaline hematin method is a validated and widely used technique for the quantitative measurement of menstrual blood loss in clinical trials.

Protocol:

  • Collection of Menstrual Products: All used sanitary products (pads and tampons) are collected by the study participant throughout the menstrual cycle.

  • Extraction of Hemoglobin: The collected products are soaked in a 5% sodium hydroxide solution. This process extracts the hemoglobin from the menstrual blood.

  • Conversion to Alkaline Hematin: The sodium hydroxide converts the extracted hemoglobin into alkaline hematin, which has a distinct brown color.

  • Spectrophotometric Analysis: The absorbance of the alkaline hematin solution is measured using a spectrophotometer at a wavelength of 550 nm.

  • Quantification of Blood Loss: A standard curve is generated using known volumes of blood treated with the same process. The amount of blood in the samples is then calculated by comparing their absorbance to the standard curve. This method has been validated for use with modern sanitary products containing superabsorbent polymers.

Assessment of Bleeding Patterns: Daily Bleeding Diaries

Daily bleeding diaries are a standard tool in contraceptive clinical trials to assess bleeding patterns and cycle control.

Protocol:

  • Daily Recording: Participants are provided with a diary (paper or electronic) and instructed to record their bleeding experience each day.

  • Bleeding Intensity: The intensity of bleeding is typically categorized using a standardized scale, such as:

    • No bleeding

    • Spotting (not requiring sanitary protection)

    • Light bleeding

    • Moderate bleeding

    • Heavy bleeding

  • Data Collection Period: Diaries are typically maintained for a predefined period, often for several consecutive menstrual cycles, to establish a reliable bleeding pattern.

  • Analysis: The collected data is analyzed to determine various parameters, including the number of bleeding and spotting days, the length of bleeding episodes, and the frequency of scheduled (withdrawal) and unscheduled (intracyclic) bleeding.

Signaling Pathways

The therapeutic effects of this compound and dienogest are mediated through their interaction with estrogen and progesterone receptors, respectively. These interactions trigger a cascade of intracellular signaling events that ultimately regulate gene expression and cellular function.

G This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Estradiol Estradiol This compound->Estradiol Hydrolysis ER Estrogen Receptor (ER) Estradiol->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element ER_dimer->ERE Nuclear Translocation & DNA Binding Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Regulation

Caption: Genomic signaling pathway of this compound.

G Dienogest Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienogest Dienogest PR Progesterone Receptor (PR) Dienogest->PR Binding PR_dimer PR Dimer PR->PR_dimer Dimerization PRE Progesterone Response Element PR_dimer->PRE Nuclear Translocation & DNA Binding Gene_Transcription Altered Gene Transcription PRE->Gene_Transcription Regulation

Caption: Genomic signaling pathway of dienogest.

G Experimental Workflow for Assessing HMB Treatment Efficacy Patient_Recruitment Patient Recruitment (HMB Diagnosis) Baseline_MBL Baseline MBL Measurement (Alkaline Hematin Method) Patient_Recruitment->Baseline_MBL Randomization Randomization Baseline_MBL->Randomization Treatment_Group Treatment Group (E2V/Dienogest) Randomization->Treatment_Group Control_Group Control Group (Placebo or Active Comparator) Randomization->Control_Group Follow_up_MBL Follow-up MBL Measurement (Multiple Cycles) Treatment_Group->Follow_up_MBL Control_Group->Follow_up_MBL Data_Analysis Data Analysis (% Reduction in MBL) Follow_up_MBL->Data_Analysis

Caption: Workflow for HMB clinical trials.

Conclusion

The combination of this compound and dienogest is a highly effective oral contraceptive with a favorable bleeding profile compared to some traditional formulations. Furthermore, it is a proven effective treatment for heavy menstrual bleeding, offering a significant reduction in menstrual blood loss. The experimental protocols outlined provide a standardized framework for the evaluation of such therapies, ensuring robust and comparable data. The signaling pathways illustrate the well-understood genomic mechanisms through which estradiol and progestins exert their effects on target tissues. This guide provides a comprehensive overview for professionals in the field of drug development and reproductive health research.

References

A Comparative Guide to the Metabolic Effects of Estradiol Valerate and Other Estrogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of Estradiol Valerate (EV) against other commonly used estrogens, including 17β-estradiol (E2) and Conjugated Equine Estrogens (CEE). The information is supported by experimental data to assist in research and development.

Executive Summary

Estrogen replacement therapy is a cornerstone for managing menopausal symptoms and has significant metabolic implications. The choice of estrogen can influence lipid profiles, glucose metabolism, and other metabolic parameters. This compound, a synthetic ester of 17β-estradiol, is widely used, but its specific metabolic footprint compared to other estrogens is a critical area of study. This guide synthesizes available data to draw objective comparisons.

Comparative Analysis of Metabolic Effects

The metabolic effects of estrogens are primarily mediated through their interaction with estrogen receptors, which can influence gene expression and signaling pathways in various tissues, including the liver, adipose tissue, and skeletal muscle. The route of administration (oral versus transdermal) also plays a crucial role in the metabolic outcomes, largely due to the first-pass metabolism in the liver with oral preparations.

Effects on Lipid Profiles

Oral estrogens generally have a more pronounced effect on lipid profiles compared to transdermal applications due to their direct impact on hepatic lipid metabolism.

Table 1: Comparative Effects of Oral Estrogens on Lipid Profiles

ParameterThis compound (EV)17β-Estradiol (E2)Conjugated Equine Estrogens (CEE)
Total Cholesterol (TC) ReductionSignificant Reduction[1][2]Significant Reduction[1][3]
LDL Cholesterol (LDL-C) ReductionSignificant Reduction by ~10-15%[4]Significant Reduction by ~15%
HDL Cholesterol (HDL-C) IncreaseIncrease by ~5-10%Significant Increase
Triglycerides (TG) Potential for IncreasePotential for IncreaseSignificant Increase

Note: Direct head-to-head quantitative data for this compound in comparison to both 17β-Estradiol and CEE from a single study is limited. The data presented is synthesized from multiple sources.

Effects on Glucose Metabolism

Estrogens can influence glucose homeostasis by affecting insulin sensitivity and glucose uptake. The effects can vary depending on the specific estrogen and the route of administration.

Table 2: Comparative Effects of Estrogens on Glucose Metabolism

ParameterThis compound (EV)17β-Estradiol (E2)Conjugated Equine Estrogens (CEE)
Insulin Sensitivity No clinically significant difference compared to Ethinylestradiol in one study.Generally considered to improve insulin sensitivity.May improve glycemic control in women with type 2 diabetes.
Fasting Glucose No clinically significant change in one study.May have a neutral or slightly beneficial effect.Can reduce fasting glucose levels in women with type 2 diabetes.
Glucose Tolerance No clinically significant difference compared to Ethinylestradiol in one study.Generally considered to have a neutral or positive effect.Can improve postprandial glucose levels in women with type 2 diabetes.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess an individual's ability to handle a glucose load, providing insights into glucose tolerance and insulin resistance.

Methodology:

  • Patient Preparation: Patients are required to fast for at least 8-10 hours overnight prior to the test. They should maintain a normal carbohydrate diet for at least three days preceding the test.

  • Baseline Measurement: A fasting blood sample is drawn to measure baseline plasma glucose and insulin levels.

  • Glucose Administration: The patient consumes a standardized glucose solution (typically 75g of anhydrous glucose dissolved in water) within a 5-minute timeframe.

  • Post-dosing Blood Draws: Blood samples are collected at specific intervals, commonly at 30, 60, 90, and 120 minutes after glucose ingestion.

  • Analysis: Plasma glucose and insulin levels are measured in all collected samples to determine the glucose and insulin response curves.

Lipid Profile Analysis

This protocol outlines the standard procedure for measuring key lipid parameters in a clinical research setting.

Methodology:

  • Sample Collection: A fasting blood sample (8-12 hours) is collected in an appropriate tube (e.g., serum separator tube).

  • Sample Processing: The blood is allowed to clot, and then centrifuged to separate the serum.

  • Analysis of Total Cholesterol, HDL Cholesterol, and Triglycerides: These are typically measured using automated enzymatic colorimetric assays on a clinical chemistry analyzer.

  • Calculation of LDL Cholesterol: LDL cholesterol is often calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5). This formula is valid for triglyceride levels below 400 mg/dL. For higher triglyceride levels, direct LDL-C measurement methods are used.

  • Quality Control: Calibrators and controls are run with each batch of samples to ensure the accuracy and precision of the measurements.

Signaling Pathways and Visualizations

Estrogens exert their metabolic effects through a complex network of signaling pathways. The primary mechanism involves the activation of estrogen receptors (ERα and ERβ), which act as ligand-activated transcription factors to regulate gene expression.

EstrogenSignalingMetabolism Estrogen This compound / Other Estrogens ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Binds to PI3K_AKT PI3K/AKT Pathway Estrogen->PI3K_AKT Activates Nucleus Nucleus ER->Nucleus Translocates to GeneExpression Gene Expression (e.g., LDL Receptor, Lipogenic Enzymes) Nucleus->GeneExpression Regulates LipidMetabolism Improved Lipid Profile (↓ LDL, ↑ HDL) GeneExpression->LipidMetabolism GlucoseMetabolism Improved Glucose Homeostasis (↑ Insulin Sensitivity) GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 GlucoseUptake ↑ Glucose Uptake (Muscle, Adipose Tissue) GLUT4->GlucoseUptake GlucoseUptake->GlucoseMetabolism

Caption: Estrogen's metabolic signaling pathways.

The above diagram illustrates the genomic and non-genomic pathways through which estrogens influence lipid and glucose metabolism. In the genomic pathway, estrogens bind to estrogen receptors, which then regulate the expression of genes involved in metabolic processes. In the non-genomic pathway, estrogens can rapidly activate intracellular signaling cascades like the PI3K/AKT pathway, leading to increased glucose uptake.

ExperimentalWorkflow start Start: Postmenopausal Subjects baseline Baseline Measurements: - Lipid Profile - OGTT start->baseline randomization Randomization group_ev Group 1: This compound randomization->group_ev group_e2 Group 2: 17β-Estradiol randomization->group_e2 group_cee Group 3: Conjugated Equine Estrogens randomization->group_cee treatment Treatment Period group_ev->treatment group_e2->treatment group_cee->treatment followup Follow-up Measurements: - Lipid Profile - OGTT treatment->followup baseline->randomization analysis Data Analysis and Comparison followup->analysis end End: Comparative Efficacy analysis->end

Caption: A typical experimental workflow for comparing estrogen therapies.

This workflow outlines a randomized controlled trial design for comparing the metabolic effects of different estrogens. Key steps include baseline measurements, randomization to different treatment arms, a defined treatment period, and follow-up measurements to assess changes in metabolic parameters.

References

A Head-to-Head Comparison of Estradiol Valerate Injection Frequencies: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of how injection intervals impact the pharmacokinetic profile of Estradiol Valerate, supported by experimental data and detailed methodologies.

For researchers and professionals in drug development, understanding the pharmacokinetic nuances of hormonal therapies is paramount. This compound (EV), a widely used prodrug of estradiol, is administered via intramuscular or subcutaneous injection. A critical variable in its administration is the injection frequency, which significantly influences the stability of estradiol levels, potentially impacting both therapeutic efficacy and patient experience. This guide provides a head-to-head comparison of different this compound injection frequencies, summarizing key performance indicators with supporting data and experimental protocols.

Injectable estradiol preparations are valued for their ability to achieve higher and more stable estradiol levels compared to oral administration, bypassing the first-pass metabolism in the liver.[1] When administered, this compound forms a depot in the muscle or fat from which it is slowly released and subsequently hydrolyzed into 17β-estradiol, the active hormone.[2] The frequency of these injections is a key determinant of the fluctuations in estradiol concentrations, with shorter intervals generally leading to more stable levels.[3]

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for different this compound injection frequencies. The data is compiled from a meta-analysis of various clinical studies and provides a comparative overview of how injection intervals affect peak (Cmax) and trough (Cmin) estradiol levels, the time to reach peak concentration (Tmax), and the degree of fluctuation. It is important to note that individual responses can vary.

Table 1: Comparison of Weekly and Bi-Weekly this compound Injections

Parameter5 mg every 7 days10 mg every 14 days
Time to Peak (Tmax) ~2 days[4]~2-3 days
Peak Level (Cmax) ~300-400 pg/mL~500-600 pg/mL
Trough Level (Cmin) ~100-150 pg/mL<100 pg/mL
Fluctuation (Cmax/Cmin) ~2-4>5

Note: Data is estimated from simulated curves based on a meta-analysis of multiple studies. Actual values can vary between individuals.

Table 2: Comparison of More Frequent this compound Injections

Parameter2.5 mg every 3.5 days
Time to Peak (Tmax) ~1-2 days
Peak Level (Cmax) ~200-250 pg/mL
Trough Level (Cmin) ~150-200 pg/mL
Fluctuation (Cmax/Cmin) ~1.3-1.7

Note: Data is estimated from simulated curves based on a meta-analysis of multiple studies. More frequent injections lead to significantly lower fluctuation and more stable estradiol levels.

Shorter injection intervals, such as every 3.5 days, result in more stable serum estradiol levels with smaller peaks and higher troughs.[5] Conversely, longer intervals like every 14 days lead to a significant initial spike in estradiol followed by a sharp decline, with trough levels often falling below the therapeutic range for a significant portion of the cycle. This fluctuation can be associated with cyclical mood swings and other side effects.

Experimental Protocols

The accurate measurement of estradiol levels is crucial for pharmacokinetic studies. The following are generalized protocols for two common methods used in clinical research.

Estradiol Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity.

Objective: To quantify estradiol concentrations in serum or plasma samples.

Methodology:

  • Sample Preparation:

    • Aliquots of serum or plasma (typically 200-500 µL) are spiked with a known amount of an internal standard (e.g., isotopically labeled estradiol).

    • Proteins are precipitated using a solvent like acetonitrile.

    • The supernatant is collected and subjected to liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction to isolate the steroids.

    • The extracted sample is then evaporated to dryness and reconstituted in a mobile phase.

    • For enhanced sensitivity, derivatization with a reagent like dansyl chloride may be performed.

  • Chromatographic Separation:

    • The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A C18 reverse-phase column is commonly used to separate estradiol from other compounds in the sample.

    • A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) is employed.

  • Mass Spectrometric Detection:

    • The eluent from the chromatography column is introduced into a tandem mass spectrometer.

    • Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used to ionize the estradiol molecules.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions specific to estradiol and its internal standard.

  • Data Analysis:

    • A calibration curve is generated using standards with known concentrations of estradiol.

    • The concentration of estradiol in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Estradiol Measurement by Immunoassay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a more common and less expensive method, though it can be prone to cross-reactivity.

Objective: To quantify estradiol concentrations in serum or plasma samples.

Methodology:

  • Principle: The assay is typically a competitive immunoassay. Estradiol in the sample competes with a known amount of enzyme-labeled estradiol for binding sites on a limited number of antibodies coated on a microplate well.

  • Procedure:

    • Standards, controls, and samples are pipetted into the wells of the antibody-coated microplate.

    • The enzyme-labeled estradiol conjugate is added to each well.

    • The plate is incubated to allow for competitive binding.

    • The wells are then washed to remove any unbound components.

    • A substrate solution is added, which reacts with the enzyme to produce a color change.

    • The reaction is stopped, and the absorbance of the color is measured using a microplate reader.

  • Data Analysis:

    • The intensity of the color is inversely proportional to the concentration of estradiol in the sample.

    • A standard curve is generated by plotting the absorbance of the standards against their known concentrations.

    • The estradiol concentration in the samples is determined by interpolating their absorbance values on the standard curve.

Visualizing Pathways and Workflows

To better illustrate the biological context and experimental design, the following diagrams are provided.

Estradiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER_mem Membrane-Bound Estrogen Receptor (ER) Estradiol->ER_mem Non-genomic GPER G Protein-Coupled Estrogen Receptor (GPER) Estradiol->GPER Non-genomic ER_cyto Cytoplasmic ER Estradiol->ER_cyto Genomic Signal_Cascade Signal Transduction Cascades (e.g., MAPK, PI3K) ER_mem->Signal_Cascade GPER->Signal_Cascade HSP Heat Shock Proteins ER_dimer ER Dimer ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Gene_Transcription Target Gene Transcription Signal_Cascade->Gene_Transcription Indirect regulation ERE->Gene_Transcription ER_cytoHSP ER_cytoHSP EstradiolER_cyto EstradiolER_cyto EstradiolER_cyto->ER_dimer Pharmacokinetic_Study_Workflow cluster_study_design Study Design cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Data Analysis Recruitment Subject Recruitment (Defined Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Hormone Levels, Health Status) Recruitment->Baseline Randomization Randomization to Injection Frequency Groups Baseline->Randomization GroupA Group A (e.g., 2.5 mg EV every 3.5 days) Randomization->GroupA GroupB Group B (e.g., 5 mg EV every 7 days) Randomization->GroupB GroupC Group C (e.g., 10 mg EV every 14 days) Randomization->GroupC Sampling Serial Blood Sampling (Pre-dose and multiple post-dose time points) GroupA->Sampling GroupB->Sampling GroupC->Sampling Analysis Estradiol Level Measurement (LC-MS/MS or Immunoassay) Sampling->Analysis PK_Parameters Calculation of Pharmacokinetic Parameters (Cmax, Cmin, Tmax, AUC) Analysis->PK_Parameters Comparison Statistical Comparison of Different Frequencies PK_Parameters->Comparison

References

Estradiol Valerate versus estradiol benzoate in ovulation synchronization.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Estradiol Valerate and Estradiol Benzoate in Ovulation Synchronization Protocols

For researchers and professionals in drug development and animal reproduction, the selection of an appropriate estradiol ester is a critical decision in designing effective ovulation synchronization protocols. This compound (EV) and Estradiol Benzoate (EB) are two commonly utilized synthetic estrogens that play a pivotal role in manipulating the estrous cycle for fixed-time artificial insemination (FTAI). Their primary functions within these protocols are to synchronize follicular wave emergence when administered in the presence of high progesterone and to induce a synchronized luteinizing hormone (LH) surge for ovulation in the absence of progesterone. This guide provides a detailed, data-driven comparison of their performance, supported by experimental protocols and an examination of their underlying signaling pathways.

Pharmacokinetic and Pharmacodynamic Profiles

The fundamental difference between this compound and Estradiol Benzoate lies in their pharmacokinetic properties, which in turn influences their pharmacodynamic effects on the timing of the LH surge and subsequent ovulation. Estradiol Benzoate is a shorter-acting ester, leading to a quicker rise and fall in circulating estradiol levels.[1][2] This results in an earlier induction of the LH peak compared to longer-acting esters.[3] In contrast, this compound has a longer half-life, resulting in a more sustained elevation of estrogen levels.[1][2]

A study comparing estradiol esters highlighted these differences; EB induced an LH surge approximately 19.6 hours after administration, whereas another long-acting ester, estradiol cypionate, induced the surge around 50.5 hours. The duration of elevated estrogen levels is also shorter for EB (4-5 days) compared to EV (7-8 days). These pharmacokinetic differences are crucial for designing protocols, as the timing of subsequent hormonal treatments and artificial insemination must be adjusted accordingly.

Comparative Efficacy in Ovulation Synchronization

Despite their different pharmacokinetic profiles, both this compound and Estradiol Benzoate have been used effectively in ovulation synchronization protocols. The key to achieving comparable success lies in adapting the protocol to the specific ester being used.

Pregnancy Rates

Multiple studies have demonstrated that when used in appropriately designed protocols, EV and EB can yield similar pregnancy rates in beef cattle. A study involving 501 multiparous Nelore (Bos indicus) cows found no significant difference in pregnancy rates between protocols initiated with either 2.0 mg of EB or 5.0 mg of EV. The pregnancy rates were 58.3% for the EB group and 53.9% for the EV group. Another study in Bos indicus cows also reported similar pregnancy per artificial insemination (P/AI) between groups treated with EB and those treated with a combination of EV at the beginning of the protocol and estradiol cypionate at the end.

Estradiol Ester Number of Animals (n) Pregnancy Rate (%) Animal Type Reference
Estradiol Benzoate (2.0 mg)25458.3Multiparous Nelore (Bos indicus) cows
This compound (5.0 mg)24753.9Multiparous Nelore (Bos indicus) cows
Estradiol Benzoate (2.0 mg)48257.5Suckled Bos indicus beef cows
Estradiol Cypionate (1.0 mg)47161.8Suckled Bos indicus beef cows
Estradiol Benzoate Protocol470Not significantly differentBos indicus cows
This compound Protocol429Not significantly differentBos indicus cows

Table 1: Comparison of Pregnancy Rates in FTAI Protocols.

Follicular Dynamics and Ovulation Rates

The administration of estradiol esters at the beginning of a synchronization protocol, in the presence of a progesterone source, is intended to suppress GnRH and FSH secretion, leading to atresia of existing follicles and the subsequent synchronized emergence of a new follicular wave. Studies have shown that different doses of Estradiol Benzoate (1, 1.5, and 2 mg) are similarly effective in synchronizing follicular wave emergence in suckled Nelore cows.

When used to induce ovulation at the end of a protocol (in a low progesterone environment), both esters are effective in promoting the final growth of the ovulatory follicle and inducing a synchronized ovulation. A study comparing EB and estradiol cypionate (a long-acting ester with properties similar to EV) found no significant differences in the maximum diameter of the ovulatory follicle (13.1 mm for EB vs. 13.9 mm for EC) or the ovulation rate (77.8% for EB vs. 82.8% for EC) when the timing of administration was adjusted for their pharmacokinetic differences.

Parameter Estradiol Benzoate Estradiol Cypionate Animal Type Reference
Ovulatory Follicle Diameter (mm)13.113.9Suckled Bos indicus beef cows
Ovulation Rate (%)77.882.8Suckled Bos indicus beef cows
Interval from P4 removal to ovulation (h)70.268.5Suckled Bos indicus beef cows

Table 2: Comparison of Follicular Dynamics and Ovulation. (Estradiol Cypionate is used here as a proxy for a longer-acting ester like this compound).

Experimental Protocols

The following are examples of experimental protocols used in studies comparing estradiol esters for ovulation synchronization in cattle.

Protocol 1: Comparison of EV and EB at the Start of an FTAI Protocol

This protocol was designed to evaluate the efficiency of this compound versus Estradiol Benzoate when administered at the beginning of a Fixed-Time Artificial Insemination (FTAI) protocol in suckled Nelore cows.

  • Day 0 (EB Groups) / Day -1 (EV Groups):

    • EB Groups (n=254): Animals received an intramuscular (IM) injection of 2.0 mg of Estradiol Benzoate and the insertion of a progesterone-releasing intravaginal device (DIB) or a norgestomet ear implant (Crestar).

    • EV Groups (n=247): Animals received an IM injection of 5.0 mg of this compound and the insertion of a DIB or Crestar implant.

  • Day 8:

    • The progesterone device/implant was removed.

    • All animals received an IM injection of 300 IU of equine chorionic gonadotropin (eCG).

    • Animals in the EB groups also received 1.0 mg of estradiol cypionate (EC) and 150 µg of D-cloprostenol (a prostaglandin F2α analogue).

  • Day 10:

    • All females were timed artificially inseminated 48 hours after the device/implant removal.

  • Pregnancy Diagnosis:

    • Performed via ultrasound 30 days after FTAI.

Protocol 2: Comparison of Estradiol Esters for Induction of Ovulation

This protocol was designed to compare the effects of Estradiol Benzoate and Estradiol Cypionate (a long-acting ester) on inducing ovulation in suckled Bos indicus cows.

  • Day 0:

    • All cows received an intravaginal progesterone (P4) device and an IM injection of 2.0 mg of Estradiol Benzoate to synchronize follicular wave emergence.

  • Day 8:

    • The P4 device was removed.

    • Cows received an injection of a prostaglandin F2α analogue to induce luteolysis.

    • EC Group: Cows received an IM injection of 1.0 mg of Estradiol Cypionate at the time of P4 device removal.

  • Day 9:

    • EB Group: Cows received an IM injection of 1.0 mg of Estradiol Benzoate, 24 hours after P4 device removal.

  • Day 10:

    • Fixed-time artificial insemination was performed on all cows.

  • Ovarian Response Evaluation:

    • Ovarian follicular dynamics were monitored via transrectal ultrasonography to determine the diameter of the ovulatory follicle and the timing of ovulation.

Signaling Pathways and Experimental Workflow

Estradiol Signaling Pathway for LH Surge

The administration of estradiol at the end of a synchronization protocol, when progesterone levels are low, triggers a positive feedback mechanism on the hypothalamus. This leads to a surge in Gonadotropin-Releasing Hormone (GnRH) secretion. GnRH then acts on the anterior pituitary to cause a surge in Luteinizing Hormone (LH), which is the ultimate trigger for ovulation. This pathway is mediated by kisspeptin neurons in the hypothalamus, which are sensitive to estradiol and stimulate GnRH neurons.

Estradiol_Signaling_Pathway cluster_brain Brain cluster_gonad Ovary Hypothalamus Hypothalamus Kisspeptin_Neurons Kisspeptin Neurons GnRH_Neurons GnRH Neurons Kisspeptin_Neurons->GnRH_Neurons Stimulates Anterior_Pituitary Anterior Pituitary GnRH_Neurons->Anterior_Pituitary Releases GnRH LH_Surge LH Surge Anterior_Pituitary->LH_Surge Releases LH Dominant_Follicle Dominant Follicle Ovulation Ovulation Dominant_Follicle->Ovulation Triggers Estradiol Exogenous Estradiol (EV or EB) Estradiol->Hypothalamus Positive Feedback LH_Surge->Dominant_Follicle Acts on

Caption: Estradiol's positive feedback loop inducing the LH surge.

Generalized Experimental Workflow for FTAI

The following diagram illustrates a typical workflow for an estradiol and progesterone-based FTAI protocol, highlighting the key steps and their sequence.

FTAI_Workflow Day0 Day 0: - Insert Progesterone Device - Inject EB or EV Day8 Day 8: - Remove Progesterone Device - Inject PGF2α Day0->Day8 8 days Day9 Day 9: - Inject Ovulation Inducer (e.g., EB or GnRH) Day8->Day9 24 hours Day10 Day 10: - Fixed-Time AI Day9->Day10 24-30 hours Pregnancy_Check ~Day 40: - Pregnancy Diagnosis (Ultrasound) Day10->Pregnancy_Check ~30 days

Caption: A typical estradiol-based FTAI protocol workflow.

Conclusion

Both this compound and Estradiol Benzoate are effective agents for the synchronization of ovulation in cattle. The primary distinction between them is their pharmacokinetic profile, with Estradiol Benzoate being shorter-acting than this compound. Experimental data indicates that when protocols are adjusted to account for these differences—specifically the timing of administration relative to progesterone device removal and insemination—both esters can achieve similar and satisfactory pregnancy rates. The choice between this compound and Estradiol Benzoate may therefore depend on other factors such as cost, availability, and the desired logistical framework of the artificial insemination program. For drug development professionals, this suggests that formulation and delivery systems that can precisely control the release profile of estradiol could further optimize synchronization outcomes.

References

Safety Operating Guide

Proper Disposal of Estradiol Valerate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the handling and disposal of Estradiol Valerate, this guide offers a procedural, step-by-step plan to ensure the safety of laboratory personnel and environmental protection.

This compound is a synthetic estrogen widely used in research and pharmaceutical development. Due to its classification as a hazardous substance with potential carcinogenic properties and reproductive toxicity, as well as its high toxicity to aquatic life with long-lasting effects, stringent disposal procedures are imperative.[1][2] Improper disposal can lead to environmental contamination and pose significant health risks. This document outlines the essential protocols for the safe and compliant disposal of this compound waste in a laboratory setting.

Hazard Classification and Safety Precautions

This compound is classified as hazardous, with the following primary risks:

  • Carcinogenicity: Suspected of causing cancer.[3]

  • Reproductive Toxicity: May damage fertility or the unborn child.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

Before handling this compound, all personnel must be thoroughly familiar with the Safety Data Sheet (SDS) and receive appropriate training on handling potent compounds.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant nitrile gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Protective Clothing: A lab coat must be worn.

Step-by-Step Disposal Protocol

The primary and required method for the disposal of this compound is through a licensed hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound or any materials contaminated with it be disposed of down the drain or in regular trash.

1. Waste Segregation at the Point of Generation:

  • Solid Waste: Immediately collect all solid materials that have come into contact with this compound. This includes unused or expired pure compounds, contaminated personal protective equipment (gloves, lab coats), weigh boats, pipette tips, and other disposable labware.

  • Liquid Waste: Collect all liquid waste containing this compound, such as unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware, in a dedicated, leak-proof hazardous waste container.

  • Sharps Waste: Any sharps, such as needles, syringes, or broken glass, contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.

2. Use of Designated Hazardous Waste Containers:

  • Container Type: All waste must be collected in containers that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers with secure, screw-top lids are recommended. The original chemical container is often a suitable choice for waste collection.

  • Container Integrity: Ensure all containers are in good condition, free from leaks, and have no external contamination.

3. Proper Labeling of Waste Containers:

  • As soon as waste is added, affix a "Hazardous Waste" label to the container.

  • Clearly list all contents of the container, including "this compound" and any solvents or other chemicals present.

4. Storage of Hazardous Waste:

  • Secondary Containment: Store all hazardous waste containers in a secondary containment system, such as a chemically resistant tub or tray, to prevent the spread of material in case of a leak.

  • Designated Area: Store the waste in a designated satellite accumulation area, such as a fume hood, away from general laboratory traffic.

  • Segregation: Ensure that waste containing this compound is segregated from incompatible materials to prevent chemical reactions.

5. Arranging for Disposal:

  • Once a waste container is full or has reached the storage time limit set by your institution, contact your EHS department to arrange for a waste pickup.

  • Follow all institutional procedures for requesting a hazardous waste pickup.

Decontamination of Laboratory Equipment
  • Initial Rinse: Rinse the contaminated equipment with a suitable solvent that will dissolve this compound. Collect this solvent rinse as hazardous liquid waste.

  • Cleaning: Wash the equipment with a laboratory-grade detergent and hot water.

  • Final Rinse: Perform a final rinse with purified water.

  • Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.

For critical applications, a surface wipe test followed by an appropriate analytical method (e.g., HPLC) can be used to verify the absence of residual contamination.

This compound Disposal Workflow

EstradiolValerateDisposal cluster_generation Waste Generation Point cluster_collection Waste Collection & Segregation cluster_storage Waste Storage cluster_disposal Final Disposal generation Handle this compound (with appropriate PPE) solid_waste Solid Waste (Gloves, Labware) generation->solid_waste liquid_waste Liquid Waste (Solutions, Rinses) generation->liquid_waste sharps_waste Sharps Waste (Needles, Glass) generation->sharps_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Hazardous Sharps Container sharps_waste->sharps_container storage_area Designated Satellite Accumulation Area (Secondary Containment) solid_container->storage_area liquid_container->storage_area sharps_container->storage_area ehs_pickup Arrange EHS Pickup storage_area->ehs_pickup incineration Disposal by Licensed Waste Contractor (Incineration) ehs_pickup->incineration

Caption: Workflow for the proper disposal of this compound waste.

It is crucial to adhere to all applicable federal, state, and local regulations for hazardous waste disposal. Always consult your institution's specific guidelines and the Safety Data Sheet for this compound before handling and disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Estradiol Valerate

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, personal protection, and disposal of Estradiol Valerate are critical for protecting researchers and ensuring laboratory integrity. this compound, a potent synthetic estrogen, is classified as a hazardous substance, with potential risks including carcinogenicity and reproductive harm.[1][2][3] Adherence to stringent safety measures is paramount for all personnel involved in its handling.

This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Exposure Controls

When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is mandatory to prevent inhalation, skin, and eye contact.[4] Engineering controls, such as a chemical fume hood, are the primary line of defense and should be used for all operations involving this compound.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect prior to use.Prevents skin contact. Proper removal technique is crucial to avoid contamination.
Eye and Face Protection Safety glasses with side-shields. A face shield is recommended when there is a risk of splashing.Protects eyes from dust particles and splashes of solutions.
Respiratory Protection Required when handling the powder form or when dust may be generated. A NIOSH (US) or CEN (EU) approved respirator should be used.Prevents inhalation of the potent powdered compound.
Body Protection A lab coat or gown is required. Impervious clothing should be selected based on the task.Protects skin and personal clothing from contamination.

It is important to note that no specific occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have been established for this compound. Therefore, exposure should be minimized to the lowest achievable level.

Step-by-Step Handling and Disposal Plan

A systematic approach to handling and disposal is essential for minimizing risk and preventing environmental contamination.

Operational Protocol

  • Preparation and Pre-Handling:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure all necessary PPE is available and in good condition.

    • Assemble all required equipment (e.g., spatulas, weighing paper, containers) within the fume hood before starting.

  • Handling this compound Powder:

    • Work within the sash of the chemical fume hood to ensure adequate ventilation.

    • Handle the powder carefully to avoid the formation of dust and aerosols.

    • Use appropriate tools for weighing and transferring the powder.

  • Handling this compound Solutions:

    • When dissolving the powder, add the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that have come into contact with this compound. A common method is to scrub with alcohol.

    • Remove PPE carefully, avoiding contact with contaminated outer surfaces.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all contaminated solid waste, including gloves, weighing paper, and disposable lab coats, in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Waste Disposal:

    • Do not dispose of this compound waste down the drain or in regular trash.

    • Arrange for the disposal of all hazardous waste through a licensed waste disposal contractor, in accordance with local, regional, and national regulations.

    • Empty containers should be treated as hazardous as they may retain product residue.

Workflow for Safe Handling of this compound

EstradiolValerateWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble PPE prep_area->gather_ppe gather_equip Gather Equipment gather_ppe->gather_equip handle_powder Handle Powder (Avoid Dust) gather_equip->handle_powder Begin Work handle_solution Prepare/Handle Solution handle_powder->handle_solution decontaminate Decontaminate Surfaces & Equipment handle_solution->decontaminate remove_ppe Remove PPE Carefully decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands segregate_waste Segregate Hazardous Waste (Solid & Liquid) wash_hands->segregate_waste dispose_waste Dispose via Licensed Contractor segregate_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estradiol Valerate
Reactant of Route 2
Reactant of Route 2
Estradiol Valerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.